1-Methylquinolinium iodide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72308. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-methylquinolin-1-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N.HI/c1-11-8-4-6-9-5-2-3-7-10(9)11;/h2-8H,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYRDWUKTXFTPN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC2=CC=CC=C21.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
21979-19-1 (Parent) | |
| Record name | Quinoline methiodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003947760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40960098 | |
| Record name | Quinoline methiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40960098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3947-76-0 | |
| Record name | Quinolinium, 1-methyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3947-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline methiodide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003947760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylquinolinium iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72308 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoline methiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40960098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoline methiodide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3743X5VE2U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1-Methylquinolinium iodide chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-Methylquinolinium Iodide
Executive Summary
This compound is a quaternary ammonium salt derived from quinoline. As a member of the N-heterocyclic cation family, its permanent positive charge and electron-deficient aromatic system bestow upon it unique chemical properties that are of significant interest in organic synthesis, materials science, and photochemistry. This guide provides a comprehensive technical overview of its core chemical properties, synthesis, structural characterization, reactivity, and applications. The methodologies and interpretations presented herein are grounded in established chemical principles to provide researchers with a reliable and practical resource for utilizing this compound in a laboratory setting.
Physicochemical Properties
This compound (CAS No. 3947-76-0) is an organic salt that typically presents as a solid crystalline material. The quaternization of the nitrogen atom in the quinoline ring system by a methyl group results in a delocalized positive charge across the aromatic structure, which is balanced by the iodide counter-anion. This ionic nature is a primary determinant of its physical properties.
Core Attributes
A summary of the fundamental physicochemical properties of this compound is provided in Table 1.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| Synonyms | N-Methylquinolinium iodide; Quinoline methiodide | [1][2] |
| CAS Number | 3947-76-0 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₀IN | [3][5] |
| Molecular Weight | 271.10 g/mol | [2][3][4] |
| Appearance | Solid | |
| Melting Point | 133 °C |
Solubility Profile
The ionic character of this compound governs its solubility. It is generally soluble in polar solvents that can effectively solvate both the quinolinium cation and the iodide anion. Its solubility in non-polar organic solvents is limited. A qualitative solubility profile is presented in Table 2.
Causality: Polar protic solvents like water and ethanol can solvate the iodide anion through hydrogen bonding and the cation through ion-dipole interactions. Polar aprotic solvents like DMSO and DMF are also effective due to their high dielectric constants and ability to stabilize ions.[6][7] Non-polar solvents lack the ability to overcome the lattice energy of the ionic solid, resulting in poor solubility.
| Solvent | Polarity | Qualitative Solubility |
| Water | Polar Protic | Soluble |
| Ethanol | Polar Protic | Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |
| Acetonitrile | Polar Aprotic | Soluble |
| Dichloromethane (DCM) | Polar Aprotic | Sparingly Soluble |
| Toluene | Non-polar | Insoluble |
| Hexane | Non-polar | Insoluble |
Synthesis and Purification
The synthesis of this compound is a classic example of the Menshutkin reaction, which involves the alkylation of a tertiary amine (in this case, the nitrogen atom of quinoline) with an alkyl halide (methyl iodide).[8] This Sₙ2 reaction is typically straightforward and high-yielding.
Diagram 1: Synthesis Pathway of this compound
Caption: Sₙ2 synthesis of this compound from quinoline and methyl iodide.
Experimental Protocol: Synthesis
This protocol is a self-validating system; successful synthesis is confirmed by the precipitation of the product, which is sparingly soluble in many reaction solvents at cooler temperatures, and subsequent characterization as outlined in Section 3.0.
-
Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add quinoline (e.g., 10 mmol, 1.29 g).
-
Solvent Addition: Add an appropriate solvent such as acetonitrile or ethyl acetate (25 mL).[9] Stir the mixture under a nitrogen atmosphere to ensure inert conditions.
-
Reagent Addition: Add methyl iodide (e.g., 11 mmol, 1.56 g, 1.1 equivalents) dropwise to the stirring solution at room temperature (20-25 °C).[9]
-
Causality: A slight excess of the alkylating agent ensures the complete conversion of the starting amine. The reaction is typically exothermic, so slow addition is recommended for larger-scale reactions.
-
-
Reaction: Stir the mixture at room temperature for 3-6 hours.[9] The reaction progress can be monitored by the precipitation of the solid product from the solution.
-
Isolation: After the reaction is complete, cool the flask in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Purification (Recrystallization): Transfer the crude product to a clean flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then in an ice bath, to form purified crystals.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove residual solvent. The expected yield is typically above 70%.[9]
Spectroscopic and Structural Characterization
A multi-technique approach is required for the unambiguous structural confirmation of this compound. The combination of NMR, mass spectrometry, and IR spectroscopy provides a complete picture of the molecule's connectivity and functional groups.
Diagram 2: Workflow for Structural Characterization
Caption: Integrated workflow for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of the 1-methylquinolinium cation in solution.[10]
-
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by signals in the aromatic region and a singlet for the N-methyl group. The positive charge on the nitrogen atom strongly deshields adjacent protons (H-2, H-8), shifting their resonances significantly downfield.[11][12] A representative assignment of chemical shifts is provided in Table 3.
-
¹³C NMR Spectroscopy: The carbon spectrum shows signals for all 10 carbons in the quinolinium ring and one for the methyl group. Carbons adjacent to the quaternary nitrogen (C-2, C-8a) are shifted downfield.[13][14][15]
Table 3: Representative NMR Spectral Data for 1-Methylquinolinium Cation (Note: Chemical shifts (δ) are in ppm. Actual values may vary based on solvent and concentration. Assignments are based on established principles of NMR spectroscopy for N-heterocyclic compounds.)
| Position | ¹H Chemical Shift (δ, ppm) & Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| N-CH₃ | ~4.7 (s, 3H) | ~48 |
| H-2 / C-2 | ~9.3 (d) | ~149 |
| H-3 / C-3 | ~8.1 (d) | ~122 |
| H-4 / C-4 | ~8.3 (dd) | ~137 |
| H-5 / C-5 | ~8.0 (d) | ~130 |
| H-6 / C-6 | ~7.8 (t) | ~129 |
| H-7 / C-7 | ~8.2 (t) | ~135 |
| H-8 / C-8 | ~8.5 (d) | ~130 |
| C-4a | - | ~129 |
| C-8a | - | ~138 |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is ideal for this ionic compound. The analysis will show a prominent peak for the 1-methylquinolinium cation in positive ion mode.
-
Expected m/z: C₁₀H₁₀N⁺
-
Calculated Monoisotopic Mass: 144.0813 g/mol [16]
Infrared (IR) Spectroscopy
IR spectroscopy helps confirm the presence of key functional groups.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1600-1450 cm⁻¹: C=C and C=N aromatic ring stretching vibrations.
-
~1400-1300 cm⁻¹: C-H bending of the methyl group.
-
Below 900 cm⁻¹: C-H out-of-plane bending ("aromatic fingerprint").
X-Ray Crystallography
Chemical Reactivity and Mechanistic Insights
The quaternization of the nitrogen atom renders the quinolinium ring system highly electron-deficient, making it susceptible to nucleophilic attack. This reactivity is the basis for its utility in organic synthesis.
Nucleophilic Addition and Dearomatization
The most significant reactivity pathway for N-alkylquinolinium salts is nucleophilic addition, which results in the dearomatization of the heterocyclic ring.[7][10]
-
Regioselectivity: Nucleophilic attack typically occurs at the C-2 or C-4 positions, which are the most electron-deficient due to the influence of the adjacent quaternary nitrogen.
-
Morita-Baylis-Hillman (MBH) Reaction: this compound can act as an electrophile in the MBH reaction. In the presence of a catalyst like DBU, it reacts with activated alkenes to afford α-(1,2-dihydroquinolin-2-yl)vinyl derivatives, demonstrating regioselective addition at the C-2 position.[10][13]
-
Other Nucleophiles: It can react with a variety of other nucleophiles, including organometallics and enamines, to generate functionalized dihydroquinoline scaffolds, which are valuable motifs in medicinal chemistry.
Key Applications
The unique electronic and photophysical properties of this compound and related salts make them valuable in several scientific domains.
-
Photocatalysis: this compound has been demonstrated to be an effective photocatalyst for the degradation of phenolic pollutants under UV irradiation.[2] Its energetic excited states and favorable redox potentials enable it to participate in a Type I photooxidation mechanism.[2]
-
Organic Synthesis: As discussed, it is a valuable precursor for the synthesis of substituted 1,2-dihydroquinolines and other complex heterocyclic systems.[10]
-
Materials Science: The broader class of quinolinium salts is explored for applications in organic electronics, such as organic semiconductors and dye-sensitized solar cells, due to their conductive and photophysical properties.
-
Biological Probes: The inherent fluorescence of some quinolinium derivatives makes them useful as fluorescent tags for biological imaging.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed when handling this compound.
Hazard Identification
Based on available safety data for this compound class, this compound should be handled as a hazardous substance.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
Handling and Storage
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemically resistant gloves (e.g., nitrile).
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[4] The compound may be sensitive to light and moisture. Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a versatile chemical compound whose properties are dictated by its ionic and electron-deficient aromatic structure. Its straightforward synthesis via the Menshutkin reaction makes it readily accessible for a variety of applications. A thorough understanding of its spectroscopic signature is crucial for reaction monitoring and quality control, while its predictable reactivity as an electrophile allows for the regioselective synthesis of complex heterocyclic molecules. With applications spanning from organic synthesis to photocatalysis, this compound remains a compound of significant interest to the scientific community. Adherence to proper safety and handling protocols is essential for its use in a research environment.
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- Natural Micron Pharm Tech. (n.d.). 5-Amino-1-Methylquinolinium Iodide(NNMTi).
- Google Patents. (n.d.). CN100532362C - Method for preparing iodinated N-methylquinoline compounds with ester reactive solvent.
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- Mokiner. (2025). 5-Amino-1-methylquinolinium Chloride.
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- Ziółek, M., et al. (2006). Molecular structure of 8-hydroxy-1-methylquinolinium iodide hydrate in crystal and solution. Journal of Molecular Structure, 791(1-3), 106-110.
- Kalek, M., & Pareek, A. (2022). Regioselective Morita-Baylis-Hillman Reaction with N-Alkylpyridinium Salts as Electrophiles. ChemRxiv.
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An In-Depth Technical Guide to the Physical Properties of 1-Methylquinolinium Iodide
Introduction
1-Methylquinolinium iodide (CAS No. 3947-76-0) is a quaternary ammonium salt derived from quinoline, a heterocyclic aromatic compound. Its structure consists of a quinoline ring system where the nitrogen atom is quaternized by a methyl group, resulting in a positively charged cation. This charge is balanced by an iodide anion. This molecular architecture imparts specific physical and chemical properties that make it a valuable reagent in various scientific domains. It serves as a precursor in the synthesis of more complex molecules, such as chiral boron(III) chelates, and its photophysical properties are leveraged in photocatalysis research.[1][2] Understanding the core physical properties of this compound is paramount for its effective application, ensuring reproducibility in experimental design and reliability in drug development workflows.
This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by detailed experimental protocols for their determination. The content is structured to deliver both foundational knowledge and practical, field-proven insights for researchers, scientists, and professionals in drug development.
Core Physical and Chemical Properties
The intrinsic properties of this compound are dictated by its ionic nature and the aromatic quinoline core. These characteristics govern its behavior in different physical states and solvent systems. A summary of these properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 3947-76-0 | [1][3][4] |
| Molecular Formula | C₁₀H₁₀IN | [3][4][] |
| Molecular Weight | 271.10 g/mol | [1][3][4] |
| Appearance | Crystalline solid; color may vary from yellow to brown. | [6][7] |
| Melting Point | 133 °C | [3] |
| Solubility | Soluble in polar solvents (e.g., water, DMSO, DMF, ethanol); sparingly soluble to insoluble in non-polar solvents (e.g., hexane, toluene). | [8] |
| Stability | Stable under standard laboratory conditions; may be sensitive to light and heat. | [8] |
Spectroscopic Profile
Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The key techniques are detailed below.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The extended π-conjugated system of the quinolinium ring makes the cation an active chromophore, absorbing light in the ultraviolet region.[9] Quinolinium salts typically exhibit characteristic absorption bands that can be influenced by solvent polarity and substitution on the aromatic ring.[10][11] The overall spectrum is a composite of absorptions from both the 1-methylquinolinium cation and the iodide anion.
-
Expected Absorption: The quinolinium cation is expected to show strong absorption bands, often with maxima around 255 nm and 365 nm, corresponding to π-π* electronic transitions within the aromatic system.[11] The iodide ion also absorbs in the UV region, typically with a maximum around 228 nm.
-
Causality: The energy of the absorbed photons corresponds to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The extended conjugation in the quinoline ring lowers this energy gap, shifting the absorption to longer wavelengths compared to non-aromatic systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.[12]
-
¹H NMR: The proton NMR spectrum provides a distinct fingerprint.
-
Aromatic Protons (H-Ar): The protons on the quinoline ring are deshielded due to the electron-withdrawing effect of the positively charged nitrogen and the ring current. They are expected to appear as a series of multiplets in the downfield region, typically between δ 7.0 and 9.0 ppm.[13][14]
-
N-Methyl Protons (-N⁺-CH₃): The three protons of the methyl group attached to the quaternized nitrogen are chemically equivalent and will appear as a sharp singlet. This signal is also deshielded and typically appears in the range of δ 4.0-5.0 ppm.
-
-
¹³C NMR: The carbon NMR spectrum complements the proton data, showing distinct signals for each unique carbon atom in the molecule. The quaternized carbon atoms and those adjacent to the nitrogen atom are significantly deshielded.
Experimental Methodologies
The following section details standardized protocols for the synthesis and characterization of this compound. These protocols are designed to be self-validating, ensuring that researchers can reliably reproduce these findings.
Synthesis via Menshutkin Reaction
The synthesis of this compound is a classic example of the Menshutkin reaction, involving the alkylation of a tertiary amine (quinoline) with an alkyl halide (methyl iodide).[15]
Workflow Diagram: Synthesis and Purification
Caption: Workflow for the synthesis and characterization of this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve quinoline (1 equivalent) in a suitable solvent such as acetonitrile.
-
Reagent Addition: Add methyl iodide (1.0-1.1 equivalents) to the solution. Causality: Methyl iodide is a potent methylating agent. Anhydrous conditions are preferred to prevent side reactions.
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the flask to room temperature. The product, being a salt, is often insoluble in the reaction solvent and may precipitate upon cooling.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold solvent (e.g., diethyl ether) to remove any unreacted starting material. The product can be further purified by recrystallization from a polar solvent like ethanol.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range (typically < 1°C) is characteristic of a pure compound.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the crystalline sample is completely dry. Finely powder a small amount of the material.[16]
-
Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[17][18]
-
Measurement: Place the capillary tube into a calibrated melting point apparatus.[17]
-
Heating: Heat the sample rapidly to about 15-20°C below the expected melting point (133°C).[17] Then, decrease the heating rate to 1-2°C per minute. Causality: A slow heating rate ensures thermal equilibrium between the sample, thermometer, and heating block, allowing for an accurate determination.[19]
-
Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
Spectroscopic Analysis Protocol (UV-Vis)
This protocol outlines the acquisition of a UV-Vis absorption spectrum.
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as ethanol or deionized water. The solvent should not react with the solute.
-
Solution Preparation: Prepare a dilute stock solution of this compound of a known concentration (e.g., 1 mg/mL). From this, prepare a final solution (e.g., 10 µg/mL) in the chosen solvent. Causality: The concentration must be within the linear range of the Beer-Lambert law to obtain a quantifiable spectrum.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use a cuvette filled with the pure solvent as the reference blank.
-
Spectrum Acquisition: Fill a quartz cuvette with the sample solution. Place it in the sample holder and record the absorbance spectrum over a range of approximately 200-500 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Safety, Handling, and Storage
As with any chemical reagent, proper handling of this compound is essential for laboratory safety.
-
Hazard Identification: Quinolinium salts may cause skin, eye, and respiratory tract irritation.[6] They can be harmful if swallowed or inhaled.[20][21]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.[6][22][23]
-
Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[21] Avoid contact with skin and eyes.[6] Wash hands thoroughly after handling.[20]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.[7][8] Its sensitivity to moisture and light necessitates storage away from incompatible materials like strong oxidizing agents.[8][20]
Conclusion
This compound is a foundational organic salt with well-defined physical properties that are crucial for its application in synthesis and research. Its ionic character dictates its solubility and crystalline nature, while its aromatic quinolinium core defines its spectroscopic signature. The experimental protocols provided herein offer a reliable framework for the synthesis and characterization of this compound, underscoring the importance of methodical and precise laboratory practice. By understanding and applying this technical knowledge, researchers can confidently utilize this compound in their scientific endeavors, from developing novel synthetic routes to exploring new frontiers in materials science and drug discovery.
References
- 4.3: Melting Point Determination Procedure. (2025). Chemistry LibreTexts. [Link]
- UV‐vis absorption and fluorescence spectra of quinolinium salts... (n.d.).
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An In--Depth Technical Guide to 1-Methylquinolinium Iodide: From Physicochemical Properties to Therapeutic Potential
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-methylquinolinium iodide, a foundational heterocyclic compound. We will explore its core chemical attributes, validated synthesis and analysis protocols, and its burgeoning significance as a molecular scaffold in modern drug discovery, particularly as a modulator of critical cellular metabolic pathways.
Part 1: Physicochemical Characterization
Core Molecular Structure and Properties
This compound is a quaternary ammonium salt. Its structure consists of a planar, aromatic quinoline ring system where the heterocyclic nitrogen atom is quaternized by a methyl group. This permanent positive charge on the 1-methylquinolinium cation is counterbalanced by an iodide anion.
Key physicochemical properties of the parent compound, this compound, and its notable derivative, 5-amino-1-methylquinolinium iodide, are summarized below. The inclusion of the 5-amino derivative is critical, as it represents a lead compound in recent therapeutic research, demonstrating how substitution can significantly alter molecular weight and biological function.
| Property | This compound | 5-Amino-1-Methylquinolinium Iodide |
| Molecular Formula | C₁₀H₁₀IN[1] | C₁₀H₁₁IN₂[2] |
| Molecular Weight | 271.10 g/mol [3][4] | 286.11 g/mol |
| CAS Number | 3947-76-0[1][3][4][5] | 42464-96-0 |
| Appearance | Solid[6] | Crystalline solid, faint red to dark brown powder |
| Melting Point | 133 °C[4] | Not specified |
| Solubility | Not specified | Soluble in DMSO; may have limited water solubility but better solubility in organic solvents like methanol.[2][7] |
| Stability | Sensitive to light and heat[2] | Sensitive to light and heat[2] |
The Influence of Ring Substitution
The functionalization of the quinoline ring is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's properties. The addition of an amino group (-NH₂) at the 5-position, creating 5-amino-1-methylquinolinium iodide (5-amino-1MQ), exemplifies this principle. This substitution not only increases the molecular weight but also enhances the molecule's potential for hydrogen bonding and provides a site for further chemical modification.[2] These changes are pivotal in optimizing the compound's interaction with biological targets, such as enzymes.
Part 2: Synthesis and Analytical Validation
Synthetic Strategy: The Menshutkin Reaction
The synthesis of this compound and its derivatives is a classic example of the Menshutkin reaction. This fundamental organic reaction involves the alkylation of a tertiary amine (the quinoline nitrogen) with an alkyl halide (methyl iodide), proceeding via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The nitrogen atom acts as the nucleophile, attacking the electrophilic methyl group of methyl iodide and displacing the iodide ion to form the quaternary ammonium salt.
Experimental Protocol: Synthesis of 5-Amino-1-Methylquinolinium Iodide
This protocol describes a self-validating system for the synthesis and purification of a key derivative, demonstrating field-proven methodology.
Objective: To synthesize 5-Amino-1-Methylquinolinium Iodide via N-alkylation of 5-aminoquinoline.
Materials & Reagents:
-
5-Aminoquinoline (1.0 mmol)
-
Methyl iodide (1.1 mmol)
-
Potassium carbonate (K₂CO₃, 1.2 mmol, optional base)
-
Anhydrous Acetone (10 mL)
-
Ethanol (for recrystallization)
-
Diethyl ether
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel with vacuum filtration assembly
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add 5-aminoquinoline (1.0 mmol) and anhydrous acetone (10 mL). If a base is used to scavenge any liberated acid, add potassium carbonate (1.2 mmol). Stir the mixture to dissolve the starting material.
-
Alkylation: Add methyl iodide (1.1 mmol) dropwise to the stirring solution at room temperature.
-
Reaction: Heat the mixture to 50°C and maintain it under reflux for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After cooling the reaction mixture to room temperature, the product often precipitates. If not, reduce the solvent volume using a rotary evaporator. The crude product can be fully precipitated by adding diethyl ether.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold ethanol to remove unreacted starting materials and impurities.
-
Purification: Recrystallize the crude solid from ethanol to obtain the pure 5-amino-1-methylquinolinium iodide.
-
Drying: Dry the purified product under vacuum at 50°C for 12 hours. The final product is typically a reddish-brown solid.
Analytical Characterization Workflow
Confirmation of the product's identity and purity is achieved through a multi-technique approach, ensuring a robust and trustworthy characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence of the N-methyl group (a singlet) and the aromatic protons of the quinoline ring. ¹³C NMR verifies the number and types of carbon atoms in the molecule.[8]
-
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for analyzing this ionic compound. It will detect the positively charged 1-methylquinolinium cation, confirming its molecular mass.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compound, typically aiming for ≥98% for use in biological assays.
Part 3: Biological Significance and Therapeutic Applications
Mechanism of Action: Inhibition of Nicotinamide N-methyltransferase (NNMT)
The therapeutic interest in 1-methylquinolinium derivatives has surged due to their activity as inhibitors of Nicotinamide N-methyltransferase (NNMT).[7] NNMT is a cytosolic enzyme that plays a significant role in cellular metabolism and energy homeostasis. It catalyzes the methylation of nicotinamide (a form of vitamin B3) using S-adenosylmethionine (SAM) as the methyl donor, producing 1-methylnicotinamide (1-MNA) and S-adenosylhomocysteine (SAH).
Elevated NNMT expression is implicated in several pathologies, including obesity, type 2 diabetes, and certain cancers. By inhibiting NNMT, 1-methylquinolinium compounds can trigger a cascade of beneficial metabolic effects. A key consequence of NNMT inhibition is the increased availability of the cellular cofactor Nicotinamide Adenine Dinucleotide (NAD⁺). This rise in NAD⁺ levels subsequently activates NAD⁺-dependent enzymes, most notably Sirtuin 1 (SIRT1).[9] SIRT1 is a critical protein deacetylase that regulates mitochondrial function, improves fat metabolism, and enhances cellular stress resistance.[9][10]
Preclinical Evidence in Drug Development
The derivative 5-amino-1MQ has been a focal point of preclinical research, demonstrating significant therapeutic potential in animal models.
| Study Type | Model | Treatment | Key Findings |
| In Vitro | Cultured Adipocytes | 5-amino-1MQ | Inhibited NNMT (IC₅₀ = 1.2 μM); Suppressed lipogenesis; Increased intracellular NAD⁺ levels. |
| In Vivo | Diet-Induced Obese Mice | 5-amino-1MQ | Significantly reduced body weight and white adipose mass; Decreased adipocyte size; Lowered plasma total cholesterol. |
| In Vivo | Murine Muscle Injury Model | 5-amino-1MQ | Showed therapeutic efficacy in promoting muscle repair. |
These studies highlight that NNMT inhibitors based on the 1-methylquinolinium scaffold are cell-permeable, selective, and demonstrate in vivo efficacy without reported adverse effects at therapeutic doses.
Conclusion
This compound is more than a simple heterocyclic salt; it is a foundational scaffold for a promising class of therapeutic agents. Its straightforward synthesis, coupled with the profound biological impact of its derivatives as NNMT inhibitors, positions it as a molecule of high interest for researchers in metabolic disease, oncology, and anti-aging. The continued exploration and functionalization of the 1-methylquinolinium core promise to yield novel drug candidates with the potential to address significant unmet medical needs.
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Foreword: The Quintessence of Solubility in Chemical Science
An In-depth Technical Guide to the Aqueous Solubility of 1-Methylquinolinium Iodide
For the researcher, the drug development professional, or the synthetic chemist, solubility is not merely a physical property; it is a foundational parameter that dictates the utility, bioavailability, and application of a chemical entity. The dissolution of a compound in a solvent, particularly in an aqueous medium, is a complex interplay of thermodynamic forces. This guide provides a comprehensive exploration of the aqueous solubility of this compound, a archetypal quaternary ammonium salt. We will dissect the theoretical underpinnings of its dissolution, present the available quantitative data, and provide a rigorous, field-proven protocol for its experimental determination. This document is structured not as a rigid template, but as a logical narrative, designed to impart a deep and practical understanding of the subject matter.
The Subject: this compound - Structure and Significance
This compound is an organic salt belonging to the quinolinium class of compounds.[1] It consists of a positively charged 1-methylquinolinium cation and an iodide anion. The cation features a quinoline ring system, a bicyclic aromatic heterocycle, where the nitrogen atom is quaternized by a methyl group.[2] This quaternization results in a permanent positive charge, rendering the molecule ionic in nature.
Quinolinium salts are precursors and reagents in organic synthesis and have garnered significant interest for their diverse biological activities, including antimicrobial and antitumor properties.[1][3] Understanding their interaction with water is paramount for any application in biological systems or aqueous-phase reactions.
The Theoretical Framework: A Thermodynamic Perspective on Dissolution
The dissolution of an ionic solid like this compound in water is a spontaneous process governed by the change in Gibbs Free Energy (ΔG).[4] For dissolution to be favorable, ΔG must be negative. The process can be conceptually broken down into three energetic steps, as described by Hess's Law.[5]
-
Lattice Energy (ΔH_Lattice): The endothermic energy required to break the ion-ion electrostatic attractions holding the 1-methylquinolinium cations and iodide anions together in the crystal lattice.
-
Solvent Reorganization Energy (ΔH_Solvent): The endothermic energy needed to overcome the intermolecular forces (primarily hydrogen bonds) between water molecules to create cavities for the ions.
-
Hydration Energy (ΔH_Hydration): The exothermic energy released when ion-dipole interactions form between the ions and surrounding water molecules.
The overall enthalpy of solution (ΔH_Solution) is the sum of these steps.[6] Dissolution is driven by both this enthalpy change and the change in entropy (ΔS), which is typically positive as the ordered crystal lattice disperses into a disordered solution.[4]
The diagram below visualizes the molecular interactions governing this process.
Caption: Dissolution of this compound in water.
Quantitative Solubility Data & Influencing Factors
| Compound Name | Solvent | Temperature | Solubility | Reference |
| 5-Amino-1-methylquinolinium iodide | Water (H₂O) | Not Specified | 10 mg/mL | |
| 5-Amino-1-methylquinolinium iodide | DMSO | Not Specified | 2 mg/mL |
It is generally observed that chloride salts tend to be more water-soluble than their iodide counterparts due to differences in lattice energy and hydration energy.[7]
Key Factors Modulating Aqueous Solubility
-
Temperature: The dissolution of most salts, including quinolinium salts, is an endothermic process (ΔH_Solution > 0). According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility.[8] Experimental determination across a range of temperatures is necessary to quantify this relationship.
-
pH: For the parent this compound, pH is not expected to significantly influence solubility. The quaternary cation is permanently charged and lacks acidic or basic functional groups that would ionize within a typical aqueous pH range. However, for derivatives with ionizable groups (e.g., 5-amino or 8-hydroxy substituents), pH becomes a critical determinant of solubility.[9][10]
-
The Common Ion Effect: The solubility of this compound is suppressed in a solution that already contains either 1-methylquinolinium⁺ or iodide⁻ ions from another source (e.g., sodium iodide). This phenomenon, known as the common ion effect, is another manifestation of Le Chatelier's principle, where the presence of a product ion shifts the dissolution equilibrium back towards the solid, undissolved state.[11]
Experimental Protocol: The Saturation Shake-Flask Method
The gold standard for determining equilibrium solubility is the saturation shake-flask method.[12][13] This technique ensures that the system reaches thermodynamic equilibrium, providing a reliable and reproducible measurement.
Rationale and Self-Validation
This protocol is a self-validating system. The key is ensuring true equilibrium. This is confirmed by measuring the concentration in the supernatant at successive time points (e.g., 24, 48, and 72 hours). The system is at equilibrium when these measurements plateau, indicating the solution is saturated and the concentration is stable. The analysis of the remaining solid by techniques like XRPD or DSC at the end of the experiment validates that the compound has not undergone a phase change or degradation.[12]
Step-by-Step Methodology
-
Preparation:
-
Add an excess amount of solid this compound to a known volume of purified water (e.g., 20 mg into 2 mL of water) in a sealed, inert vial.
-
Causality: Using an excess of solid material is crucial to ensure that the solution achieves saturation.[10]
-
-
Equilibration:
-
Place the vial in a thermostatic orbital shaker set to a precise temperature (e.g., 25.0 ± 0.1 °C).
-
Agitate the suspension for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium.
-
Causality: Continuous agitation maximizes the solid-liquid surface area, accelerating the dissolution process. Precise temperature control is non-negotiable, as solubility is highly temperature-dependent.[10][14]
-
-
Phase Separation:
-
Remove the vial from the shaker and let it stand at the same constant temperature for a short period to allow larger particles to settle.
-
Centrifuge the suspension at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Causality: Centrifugation provides a clean separation of the saturated supernatant from the undissolved solid without introducing temperature fluctuations that could occur with filtration of small volumes.
-
-
Sample Preparation and Analysis:
-
Carefully withdraw a precise aliquot of the clear supernatant.
-
Dilute the aliquot gravimetrically or volumetrically with an appropriate solvent (e.g., water or mobile phase) to bring the concentration within the linear range of the analytical method.
-
Causality: Accurate dilution is critical for accurate quantification. The concentration must fall within the calibrated range of the detector for the result to be valid.
-
-
Quantification:
-
Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[15]
-
Prepare a calibration curve using standards of known concentrations of this compound.
-
Determine the concentration of the saturated solution by interpolating its response on the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.
-
The following diagram outlines this mandatory experimental workflow.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Conclusion
The aqueous solubility of this compound is a critical parameter defined by the thermodynamic balance between its crystal lattice energy and the hydration energy of its constituent ions. While specific data for the parent compound is sparse, a thorough understanding of the principles of dissolution and the factors that influence it—temperature and the common ion effect—allows researchers to predict its behavior. The rigorous application of the saturation shake-flask method provides a reliable means of quantifying this essential property, enabling the effective design of experiments and formulations in chemical and pharmaceutical development.
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An In-depth Technical Guide to the Spectral Data of 1-Methylquinolinium Iodide
This technical guide provides a comprehensive analysis of the spectral data for 1-Methylquinolinium iodide, a quaternary ammonium salt with significant applications in chemical synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the spectroscopic characterization and the underlying principles governing the experimental methodologies.
Introduction
This compound (C₁₀H₁₀IN) is a heterocyclic organic compound featuring a quinoline core with a quaternized nitrogen atom. This permanent positive charge significantly influences its chemical and physical properties, making spectroscopic analysis a cornerstone for its identification, purity assessment, and structural elucidation. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data of this compound, providing not only the spectral data but also the rationale behind the experimental choices and a thorough interpretation of the results.
Synthesis of this compound
The synthesis of this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1][2][3] The lone pair of electrons on the nitrogen atom of quinoline acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. The reaction is typically carried out in a polar aprotic solvent to facilitate the reaction.
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve quinoline (1 equivalent) in a suitable polar aprotic solvent such as acetone or acetonitrile.
-
Addition of Reagent: To the stirred solution, add methyl iodide (1.1 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a gentle reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The product, this compound, will precipitate out of the solution as a solid.
-
Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold solvent to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Drying: Dry the purified this compound under vacuum to obtain a crystalline solid.
Rationale for Experimental Choices
-
SN2 Mechanism: The choice of a primary alkyl halide (methyl iodide) and a good nucleophile (quinoline) favors the SN2 pathway, leading to a clean and efficient reaction.[4]
-
Solvent: Polar aprotic solvents are preferred as they solvate the cation but not the nucleophile, thus increasing the nucleophilicity of the quinoline nitrogen.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution.[5] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons of the quinoline ring and the methyl protons. The quaternization of the nitrogen atom leads to a significant downfield shift of the protons on the heterocyclic ring due to the increased electron-withdrawing effect.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 | d | 1H | H-2 |
| ~9.0 | d | 1H | H-4 |
| ~8.5 | d | 1H | H-8 |
| ~8.3 | d | 1H | H-5 |
| ~8.2 | t | 1H | H-7 |
| ~8.0 | t | 1H | H-6 |
| ~7.8 | dd | 1H | H-3 |
| ~4.8 | s | 3H | N-CH₃ |
Note: Exact chemical shifts can vary depending on the solvent and concentration.[6]
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Similar to the ¹H NMR, the carbon atoms of the quinolinium ring are deshielded due to the positive charge on the nitrogen.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-2 |
| ~148 | C-9 |
| ~145 | C-4 |
| ~136 | C-7 |
| ~130 | C-5 |
| ~130 | C-10 |
| ~129 | C-6 |
| ~122 | C-3 |
| ~118 | C-8 |
| ~45 | N-CH₃ |
Note: These are approximate chemical shift values. Unambiguous assignment often requires 2D NMR techniques.[7][8][9][10]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in an NMR tube. The choice of solvent is crucial as it can influence the chemical shifts.[11]
-
Instrument Parameters: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.
-
Referencing: Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Interpretation and Causality
-
Deshielding Effect: The positive charge on the nitrogen atom withdraws electron density from the quinoline ring, causing the protons and carbons, especially those closer to the nitrogen (e.g., H-2, H-4, C-2, C-9), to be significantly deshielded and appear at a lower field (higher ppm values).[12]
-
Solvent Choice: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte signals.[5] The polarity of the solvent can influence the degree of ion pairing and thus affect the chemical shifts.[13]
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations.
FTIR Spectral Data
Table 3: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 1620-1580 | Strong | C=C and C=N stretching (aromatic ring) |
| 1500-1400 | Medium-Strong | Aromatic ring skeletal vibrations |
| ~1470 | Medium | C-H bending (aliphatic, N-CH₃) |
| 850-750 | Strong | C-H out-of-plane bending (aromatic) |
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind a small amount of this compound (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
-
Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Rationale for Experimental Choices
-
KBr as a Matrix: KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and does not produce interfering absorption bands.[14][15][16][17][18] It acts as a solid-state solvent, allowing for the analysis of solid samples.[14]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The conjugated π-system of the quinoline ring gives rise to characteristic absorption bands.
UV-Vis Spectral Data
The UV-Vis spectrum of this compound in a polar solvent like water or ethanol typically shows two main absorption bands.
Table 4: UV-Vis Absorption Data for this compound
| λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |
| ~240 | High | π → π |
| ~320 | Low | n → π |
Note: The exact λ_max and ε values can be influenced by the solvent.[19]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be chosen such that the absorbance falls within the linear range of the instrument (typically 0.1-1.0).
-
Cuvette: Use a quartz cuvette for measurements in the UV region.
-
Data Acquisition: Record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Baseline Correction: Use the pure solvent as a blank to zero the spectrophotometer.
Interpretation and Causality
-
π → π* Transitions: The high-energy absorption band around 240 nm is attributed to π → π* electronic transitions within the aromatic quinoline ring system.[20]
-
n → π* Transitions: The lower-energy, less intense band around 320 nm is likely due to n → π* transitions involving the non-bonding electrons of the nitrogen atom.[19]
-
Solvent Effects: The polarity of the solvent can affect the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (solvatochromism).
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound. Due to its ionic nature, electrospray ionization (ESI) is the most suitable method.
Mass Spectral Data
In positive-ion mode ESI-MS, this compound will be detected as the 1-methylquinolinium cation.
Table 5: Mass Spectrometry Data for this compound
| m/z (Daltons) | Ion |
| 144.08 | [C₁₀H₁₀N]⁺ |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent system, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to aid ionization.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion or coupled with a liquid chromatography (LC) system.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Desolvation: The solvent evaporates from the droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) to separate them based on their mass-to-charge ratio (m/z).
Interpretation and Causality
-
Soft Ionization: ESI is a "soft" ionization technique, meaning it imparts minimal energy to the analyte, resulting in little to no fragmentation and a prominent molecular ion peak.[21][22][23][24] This is ideal for confirming the molecular weight of the cation.
-
Fragmentation Analysis: While ESI itself causes minimal fragmentation, tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the [C₁₀H₁₀N]⁺ ion. The resulting fragmentation pattern can provide valuable structural information.[25][26][27][28]
Visualization of Workflows
Synthesis and Purification Workflow
Caption: Synthesis and purification workflow for this compound.
Spectroscopic Analysis Workflow
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An In-Depth Technical Guide to the NMR Spectrum of 1-Methylquinolinium Iodide
This guide provides a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR) spectroscopy of 1-methylquinolinium iodide. It is intended for researchers, scientists, and professionals in drug development who utilize NMR for the structural elucidation and characterization of organic molecules, particularly quaternary ammonium salts and ionic liquids. This document offers a deep dive into the theoretical underpinnings and practical applications of ¹H and ¹³C NMR spectroscopy for this specific compound, moving beyond a simple recitation of data to explain the causality behind experimental choices and interpretation strategies.
Introduction: The Significance of this compound and its NMR Analysis
This compound is a quaternary ammonium salt that serves as a valuable model compound in various chemical and biological studies. Its structure, featuring a planar aromatic quinolinium cation and an iodide counter-anion, makes it an interesting subject for spectroscopic analysis. NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of such molecules.[1] It provides detailed information about the electronic environment of each nucleus, enabling the precise mapping of the molecular framework. For researchers working with related heterocyclic systems or ionic liquids, a thorough understanding of the NMR spectrum of this compound is fundamental.
This guide will explore the key features of both the ¹H and ¹³C NMR spectra of this compound, provide a detailed experimental protocol for acquiring high-quality data, and offer a step-by-step interpretation of the spectral features, including chemical shifts and coupling constants.
Foundational Principles of the NMR Spectrum of this compound
The NMR spectrum of this compound is dictated by its unique electronic structure. The positive charge on the nitrogen atom significantly influences the electron density throughout the aromatic ring system, leading to characteristic downfield shifts for the ring protons and carbons compared to neutral quinoline.
The ¹H NMR Spectrum: A Window into the Aromatic System
The ¹H NMR spectrum of this compound is characterized by a series of signals in the aromatic region and a distinct singlet for the N-methyl group. The deshielding effect of the quaternary nitrogen is most pronounced on the protons closest to it.
The ¹³C NMR Spectrum: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a direct view of the carbon framework of the molecule. Similar to the proton spectrum, the carbons of the quinolinium ring are shifted downfield due to the electron-withdrawing effect of the positively charged nitrogen.
Experimental Protocol: Acquiring a High-Quality NMR Spectrum
The following protocol outlines the steps for obtaining high-resolution ¹H and ¹³C NMR spectra of this compound. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.
Sample Preparation: The Cornerstone of Good Data
Proper sample preparation is critical for obtaining a high-quality NMR spectrum. Given that this compound is an ionic liquid, certain considerations are necessary.
Step-by-Step Sample Preparation:
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent solvent for this compound due to its high polarity and ability to dissolve a wide range of organic salts.[2] It also has a convenient residual solvent peak for referencing.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆ is recommended. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is advisable.
-
Dissolution and Filtration: Dissolve the sample completely in the deuterated solvent. To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Referencing: Tetramethylsilane (TMS) can be used as an internal standard (0 ppm). Alternatively, the residual solvent peak of DMSO-d₆ can be used for referencing (δH = 2.50 ppm, δC = 39.52 ppm).[2]
NMR Instrument Parameters: Optimizing Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Pulse Program | Standard 1D pulse-acquire | Proton-decoupled pulse-acquire |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay | 1-2 seconds | 2-5 seconds |
| Number of Scans | 8-16 | 1024-4096 |
| Temperature | 298 K | 298 K |
In-Depth Spectral Interpretation: Decoding the Data
A thorough analysis of the ¹H and ¹³C NMR spectra, supplemented with 2D NMR techniques, allows for the complete assignment of all signals.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound in DMSO-d₆ displays characteristic signals for the aromatic protons and the N-methyl group. The positive charge on the nitrogen atom causes a significant downfield shift of the protons, particularly H2 and H8.
Table of ¹H NMR Data for this compound:
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | ~9.5 | d | ~6.0 |
| H3 | ~8.0 | d | ~8.0 |
| H4 | ~8.5 | d | ~8.0 |
| H5 | ~8.2 | m | |
| H6 | ~7.9 | m | |
| H7 | ~8.1 | d | ~8.0 |
| H8 | ~9.2 | d | ~8.5 |
| N-CH₃ | ~4.6 | s |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.
Interpretation of Coupling Patterns:
-
The protons on the quinolinium ring exhibit characteristic ortho and meta couplings.
-
A COSY (Correlation Spectroscopy) experiment can be used to confirm the connectivity of the protons. Cross-peaks will be observed between adjacent protons (e.g., H2-H3, H3-H4, H5-H6, H6-H7, H7-H8).
Graphviz Diagram of ¹H-¹H COSY Correlations:
Caption: Predicted ¹H-¹H COSY correlations in this compound.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum of the 1-methylquinolinium cation provides the chemical shifts for each carbon atom. The iodide counter-ion is expected to have a minimal effect on these values.
Table of ¹³C NMR Data for the 1-Methylquinolinium Cation:
| Carbon | Chemical Shift (ppm) |
| C2 | ~148 |
| C3 | ~122 |
| C4 | ~136 |
| C4a | ~128 |
| C5 | ~130 |
| C6 | ~129 |
| C7 | ~134 |
| C8 | ~130 |
| C8a | ~138 |
| N-CH₃ | ~45 |
Note: This data is for the 1-methylquinolinium cation; the iodide salt may show slight variations.
Advanced 2D NMR for Complete Assignment:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It is invaluable for assigning the carbon signals based on the already assigned proton spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (C4a and C8a) which do not have attached protons and therefore do not show up in an HSQC spectrum. For example, the N-methyl protons should show an HMBC correlation to C2 and C8a.
Graphviz Diagram of Key HMBC Correlations:
Caption: Key expected HMBC correlations for structural elucidation.
Conclusion: A Powerful Tool for Structural Verification
NMR spectroscopy provides an unparalleled level of detail for the structural analysis of this compound. By combining 1D ¹H and ¹³C NMR with 2D correlation experiments like COSY, HSQC, and HMBC, a complete and unambiguous assignment of all proton and carbon signals can be achieved. The methodologies and data presented in this guide serve as a robust framework for researchers and scientists in the fields of synthetic chemistry, materials science, and drug development, enabling confident characterization of this and related molecular structures.
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1-Methylquinolinium iodide mass spectrometry
An In-Depth Technical Guide to the Mass Spectrometry of 1-Methylquinolinium Iodide
Foreword
For researchers, medicinal chemists, and drug development professionals, the precise structural confirmation and quantification of novel chemical entities are paramount. This compound, a quaternary ammonium salt, and its derivatives are of growing interest, particularly for their role as inhibitors of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic diseases and oncology.[1] Mass spectrometry stands as the definitive analytical tool for characterizing such permanently charged molecules. This guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of this compound, moving from foundational principles to advanced structural elucidation. The methodologies described herein are designed to be self-validating, ensuring robust and reliable data generation for critical research and development decisions.
The Unique Nature of Quaternary Ammonium Compounds in Mass Spectrometry
Unlike many small molecules that require protonation or adduct formation to be ionized, this compound exists as a pre-formed salt. The analyte of interest is the 1-methylquinolinium cation (C₁₀H₁₀N⁺), which carries a permanent positive charge. This intrinsic property makes it an ideal candidate for soft ionization techniques, particularly Electrospray Ionization (ESI), as the analyte is already in an ionic state in solution, simplifying its transition into the gas phase for mass analysis.[2][3] This eliminates the variability associated with ionization efficiency that can complicate the analysis of neutral compounds.
Primary Analysis: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Direct infusion is useful for pure standards, but for most applications, coupling liquid chromatography to the mass spectrometer (LC-MS) is essential for separating the analyte from complex matrices and confirming its purity.
Experimental Protocol: HPLC-MS Analysis
-
Sample Preparation: Dissolve the this compound standard or sample in a suitable solvent system, such as a 50:50 mixture of methanol and water, to a concentration of approximately 1-10 µg/mL.[4][5]
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is typically effective.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, and then re-equilibrate. The gradient should be optimized to ensure good peak shape and separation from any impurities.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometer Settings (Full Scan - MS1):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage (or Fragmentor Voltage): Start with a low value (e.g., 20-30 V) to minimize in-source fragmentation and preserve the molecular ion.[6]
-
Source Temperature: 120-150 °C.
-
Desolvation Gas (N₂) Temperature & Flow: 350-450 °C and 600-800 L/hr, respectively.
-
Interpreting the Full Scan (MS1) Spectrum
In the positive ion mode full scan, the primary observation should be a single, prominent peak corresponding to the 1-methylquinolinium cation [M]⁺.
| Ion Species | Formula | Calculated Monoisotopic Mass (Da) | Observed m/z |
| [M]⁺ | C₁₀H₁₀N⁺ | 144.0813 | 144.08 |
The use of a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is highly recommended to confirm the elemental composition. An observed mass of 144.0813 Da (within a 5 ppm mass accuracy window) provides unambiguous confirmation of the C₁₀H₁₀N⁺ formula.
Structural Elucidation: Tandem Mass Spectrometry (MS/MS)
While MS1 confirms the mass, tandem mass spectrometry (MS/MS) is required to confirm the structure.[7][8] In this process, the parent ion (precursor ion, m/z 144.08) is isolated, subjected to fragmentation through collision with an inert gas (Collision-Induced Dissociation, CID), and the resulting fragment ions (product ions) are mass analyzed.[9]
Experimental Protocol: MS/MS Analysis
-
Instrument Mode: Set the instrument to a Product Ion Scan mode (or "Tandem MS" mode).
-
Precursor Ion Selection: Set the first mass analyzer (e.g., the first quadrupole) to isolate ions with an m/z of 144.08.
-
Collision Energy: Apply a range of collision energies (e.g., ramping from 10 to 40 eV). This is a critical parameter. Low energy may not induce fragmentation, while excessively high energy can shatter the molecule into small, uninformative fragments. An optimal energy will produce a rich spectrum of product ions.[10]
-
Product Ion Scan: Set the second mass analyzer to scan a range (e.g., m/z 40-150) to detect all resulting fragments.
Predicted Fragmentation Pathway and Data Interpretation
The fragmentation of the 1-methylquinolinium cation is governed by the stability of the aromatic quinoline ring system and the lability of the N-methyl group. The resulting product ion spectrum provides a structural fingerprint.
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 144.08 | 117.07 | C₂H₃ (27.02 Da) | Phenylacetylene cation radical |
| 144.08 | 115.05 | C₂H₅N (45.04 Da) or HCN + H₂O | Indene cation |
| 144.08 | 91.05 | C₃H₃N (53.03 Da) | Tropylium ion |
Key Fragmentation Mechanisms:
-
Ring Cleavage: The most characteristic fragmentation involves the cleavage of the pyridine portion of the quinoline ring system. A common pathway for N-heterocycles is the loss of hydrogen cyanide (HCN). Subsequent rearrangements and losses of other small neutral molecules like acetylene (C₂H₂) lead to stable aromatic fragments.
-
Loss of Methyl Group: While direct loss of a methyl radical (•CH₃) is possible, it is often less favored than pathways involving neutral losses and ring rearrangements that lead to more stable, even-electron product ions.[11][12]
The fragmentation of related fused nitrogen-containing ring systems often involves complex cross-ring cleavages, which is consistent with the proposed pathway.[13]
Applications in Drug Development
The robust MS and MS/MS characterization of this compound is not merely an academic exercise; it is a critical component of the drug discovery and development pipeline.[14]
-
Identity Confirmation: Verifies the successful synthesis of the target molecule and any subsequent derivatives.
-
Purity Assessment: When coupled with HPLC, this method can quantify the target compound and identify/characterize synthesis-related impurities.
-
Metabolite Identification: In preclinical studies, MS/MS is used to identify metabolites of the parent compound by searching for predicted metabolic transformations (e.g., hydroxylation, demethylation) and their characteristic fragmentation patterns.[15]
-
Biomarker Research: As an NNMT inhibitor, 1-methylquinolinium derivatives are studied for their ability to modulate metabolic pathways.[1] Mass spectrometry is the core technology used to measure the downstream effects on endogenous metabolites, serving as biomarkers of drug activity.[16][17]
Conclusion
The mass spectrometric analysis of this compound is straightforward yet powerful, owing to its permanently charged nature. A systematic approach employing ESI-MS for mass confirmation and tandem MS (CID) for structural verification provides a complete and unambiguous characterization of the molecule. The protocols and fragmentation insights detailed in this guide offer a validated framework for researchers to confidently identify, quantify, and study this important class of compounds, accelerating progress in metabolic research and therapeutic development.
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- Ibe, A. C., et al. (1991). FACTORS AFFECTING THE IONIZATION EFFICIENCY OF QUATERNARY AMMONIUM-COMPOUNDS IN ELECTROSPRAY IONSPRAY MASS-SPECTROMETRY. Rapid Communications in Mass Spectrometry, 5(6), 269-275.
- Ho, T. D., et al. (2020). Ionic Liquid-Assisted Laser Desorption/Ionization–Mass Spectrometry: Matrices, Microextraction, and Separation. Molecules, 25(18), 4098.
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- Shackman, H. M., & Watson, C. J. (2015). A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry. Journal of the American Society for Mass Spectrometry, 26(3), 493-6.
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- 14. mdpi.com [mdpi.com]
- 15. Tandem Mass Spectroscopy in Diagnosis and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. Evaluating the Use of KIM-1 in Drug Development and Research Following FDA Qualification - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 1-Methylquinolinium Iodide
Abstract
This technical guide provides a comprehensive exploration of the multifaceted mechanism of action of 1-methylquinolinium iodide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a surface-level description to offer in-depth insights into the core biological and chemical activities of this compound. We will delve into its primary role as an inhibitor of Nicotinamide N-methyltransferase (NNMT), explore its potential as an antimicrobial agent and DNA intercalator, and provide detailed experimental protocols for the synthesis and evaluation of its activity. This guide is structured to provide a foundational understanding of this compound, fostering a scientifically grounded approach to its application in research and development.
Introduction: The Quinolinium Scaffold and the Emergence of this compound
Quinolinium salts, characterized by their cationic quinoline core, represent a class of heterocyclic compounds with significant and diverse biological activities. The quaternization of the nitrogen atom in the quinoline ring system imparts a permanent positive charge, profoundly influencing the molecule's electronic properties, solubility, and interactions with biological macromolecules. This compound, a simple yet potent derivative, has garnered considerable attention for its distinct mechanisms of action that span enzyme inhibition, antimicrobial effects, and potential interactions with nucleic acids.
This guide will elucidate the known and hypothesized mechanisms through which this compound exerts its effects, providing a robust framework for its further investigation and application. We will begin by examining its most well-characterized role as an inhibitor of Nicotinamide N-methyltransferase (NNMT), a key enzyme in cellular metabolism. Subsequently, we will explore its broader biological activities, including its ability to combat microbial growth and its potential to interact directly with DNA. Finally, we will equip the reader with detailed methodologies for the synthesis and functional characterization of this intriguing molecule.
Primary Mechanism of Action: Inhibition of Nicotinamide N-methyltransferase (NNMT)
The most well-documented mechanism of action for 1-methylquinolinium is its role as a competitive inhibitor of Nicotinamide N-methyltransferase (NNMT). NNMT is a cytosolic enzyme that plays a crucial role in the metabolism of nicotinamide (a form of vitamin B3) and the regulation of cellular energy homeostasis.
The Role of NNMT in Cellular Metabolism
NNMT catalyzes the methylation of nicotinamide using S-adenosylmethionine (SAM) as the methyl donor, producing 1-methylnicotinamide (MNA) and S-adenosylhomocysteine (SAH). This process influences the intracellular levels of nicotinamide and the NAD+ salvage pathway. Overexpression of NNMT has been linked to various metabolic disorders, including obesity and type 2 diabetes, as well as several types of cancer. By consuming SAM, NNMT can also impact cellular methylation potential, affecting epigenetic regulation.
1-Methylquinolinium as a Competitive Inhibitor
1-Methylquinolinium acts as a substrate-analog inhibitor, competing with nicotinamide for binding to the active site of NNMT. Structural and computational studies have revealed that the planar quinolinium ring of 1-methylquinolinium fits into the nicotinamide-binding pocket of the enzyme.
dot
Caption: Competitive inhibition of NNMT by this compound.
The inhibitory potency of 1-methylquinolinium against NNMT has been quantified, with a reported IC50 value of 12.1 ± 3.1 μM[1]. This demonstrates a moderate level of inhibition. Structure-activity relationship (SAR) studies on related quinolinium compounds have shown that substitutions on the quinoline ring can significantly impact inhibitory activity. For instance, the addition of a 5-amino group to form 5-amino-1-methylquinolinium results in a tenfold increase in inhibitory potency (IC50 = 1.2 ± 0.1 μM)[1].
Downstream Consequences of NNMT Inhibition
By inhibiting NNMT, this compound can lead to several downstream cellular effects:
-
Increased NAD+ levels: Inhibition of nicotinamide methylation leads to an accumulation of nicotinamide, which can then be utilized by the NAD+ salvage pathway, potentially increasing intracellular NAD+ concentrations. NAD+ is a critical coenzyme for numerous metabolic reactions and a substrate for sirtuins, a class of enzymes involved in cellular regulation and longevity.
-
Modulation of Cellular Metabolism: Through its impact on NAD+ levels and SAM consumption, NNMT inhibition can influence various metabolic pathways, including glycolysis, the TCA cycle, and fatty acid metabolism. This forms the basis for the investigation of NNMT inhibitors in the context of metabolic diseases.
Secondary Mechanisms of Action: Antimicrobial Activity and DNA Interaction
Beyond its well-defined role as an NNMT inhibitor, this compound and related quinolinium compounds exhibit other biological activities that contribute to their overall mechanism of action.
Antimicrobial and Antibiofilm Activity
N-alkylquinolinium salts, including this compound, are known to possess broad-spectrum antimicrobial activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. The primary mechanism of antimicrobial action is believed to be the disruption of the bacterial cell membrane.
The cationic head of the quinolinium molecule interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. This interaction disrupts the membrane's integrity, leading to increased permeability, leakage of intracellular components, and ultimately, cell death. The length of the N-alkyl chain can influence the antimicrobial potency, with longer chains often exhibiting greater activity.
Furthermore, N-alkylquinolinium compounds have demonstrated antibiofilm activity. Biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which provides protection against antimicrobial agents. The ability of quinolinium salts to disrupt biofilms is a significant advantage in combating persistent microbial infections.
Hypothetical Mechanism: DNA Intercalation
While direct evidence for the intercalation of this compound into DNA is limited, studies on a closely related and more complex derivative, 1-methyl-2-[2-(methylthio)-2-piperidinovinyl]quinolinium iodide, have shown a clear intercalative binding mode with DNA. This suggests that the planar quinolinium ring system of this compound may also be capable of inserting itself between the base pairs of the DNA double helix.
dot
Caption: Hypothetical intercalation of this compound into the DNA double helix.
DNA intercalation can have profound biological consequences, including:
-
Inhibition of DNA Replication and Transcription: The presence of an intercalated molecule can distort the DNA structure, interfering with the binding of polymerases and other proteins essential for replication and transcription.
-
Induction of DNA Damage: Intercalation can lead to strand breaks and other forms of DNA damage, which can trigger cellular stress responses and apoptosis.
This potential for DNA interaction adds another layer to the mechanistic profile of this compound and warrants further investigation.
Physicochemical Properties and Chemical Reactivity
The biological activity of this compound is intrinsically linked to its physicochemical properties.
| Property | Value/Description | Source |
| Molecular Formula | C10H10IN | [2] |
| Molecular Weight | 271.10 g/mol | [2] |
| Appearance | Yellow to brown crystalline powder | General knowledge |
| Solubility | Soluble in water and polar organic solvents. | [3] |
The iodide counter-ion can influence the compound's solubility and stability. Iodide salts are generally less water-soluble than their chloride counterparts but may exhibit better solubility in organic solvents. The iodide form can also be more sensitive to light and heat.[3]
From a chemical reactivity perspective, the quinolinium ring is an electron-deficient aromatic system, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. The methyl group on the nitrogen atom is not readily displaced. This compound is a useful reagent in organic synthesis, for example, in the preparation of chiral boron(III) chelates.[4]
Experimental Protocols
To facilitate further research into the mechanism of action of this compound, this section provides detailed protocols for its synthesis and for key biological assays.
Synthesis of this compound
Principle: This synthesis involves the N-alkylation of quinoline with methyl iodide. The lone pair of electrons on the nitrogen atom of quinoline acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide in an SN2 reaction.
Materials:
-
Quinoline
-
Methyl iodide
-
A suitable solvent (e.g., ethanol, acetonitrile, or a polar aprotic solvent like DMF)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve quinoline (1 equivalent) in the chosen solvent.
-
Add methyl iodide (1.1-1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature. The product, this compound, will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent.
-
For further purification, recrystallize the crude product from a suitable solvent like ethanol.
-
Dry the purified crystals under vacuum.
-
Confirm the identity and purity of the product using analytical techniques such as NMR spectroscopy and mass spectrometry.
dot
Caption: Workflow for the synthesis of this compound.
NNMT Inhibition Assay
Principle: This is a fluorometric assay that measures the activity of NNMT by detecting the production of S-adenosylhomocysteine (SAH), which is subsequently converted to homocysteine. The free thiol group of homocysteine reacts with a probe to generate a fluorescent signal. In the presence of an inhibitor like this compound, the enzymatic activity is reduced, resulting in a decrease in fluorescence.
Materials:
-
Recombinant human NNMT enzyme
-
Nicotinamide (substrate)
-
S-adenosylmethionine (SAM) (co-substrate)
-
SAH hydrolase
-
Thiol-detecting fluorescent probe
-
Assay buffer (e.g., Tris-HCl with DTT)
-
This compound (test inhibitor)
-
Known NNMT inhibitor (positive control, e.g., 1-methylnicotinamide)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing NNMT enzyme, SAH hydrolase, and the thiol-detecting probe in the assay buffer.
-
Add varying concentrations of this compound (or the control inhibitor) to the wells of the microplate. Include a no-inhibitor control.
-
Add nicotinamide to all wells to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen probe.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
This compound
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plate
-
Spectrophotometer (ELISA reader)
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include an untreated control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
DNA Intercalation Assay (Fluorescent Intercalator Displacement Assay)
Principle: This assay is based on the displacement of a fluorescent DNA intercalator, such as ethidium bromide (EtBr), from DNA by a test compound. When EtBr intercalates into DNA, its fluorescence is significantly enhanced. A compound that also intercalates into DNA will compete with EtBr for binding sites, leading to a decrease in the fluorescence of the DNA-EtBr complex.
Materials:
-
Calf thymus DNA (ctDNA)
-
Ethidium bromide (EtBr)
-
Assay buffer (e.g., Tris-HCl with NaCl)
-
This compound
-
Fluorometer or fluorescence plate reader
Procedure:
-
Prepare a solution of ctDNA and EtBr in the assay buffer and allow it to equilibrate to form the DNA-EtBr complex.
-
Measure the initial fluorescence of the complex.
-
Add increasing concentrations of this compound to the DNA-EtBr solution.
-
After each addition, incubate for a short period to allow for binding equilibrium to be reached, and then measure the fluorescence.
-
A decrease in fluorescence intensity upon the addition of this compound indicates that it is displacing EtBr from the DNA, suggesting an intercalative binding mode.
-
The data can be analyzed to determine the binding affinity of the test compound for DNA.
Conclusion and Future Directions
This compound is a molecule with a rich and varied mechanism of action. Its primary role as a competitive inhibitor of NNMT positions it as a valuable tool for studying cellular metabolism and as a potential lead compound for the development of therapeutics for metabolic diseases and cancer. Furthermore, its antimicrobial properties and the hypothetical potential for DNA intercalation broaden its scope of biological activities and potential applications.
Future research should focus on several key areas:
-
Direct evidence for DNA intercalation: While a plausible mechanism, direct experimental evidence for the intercalation of this compound itself into DNA is needed to solidify this aspect of its mechanism of action.
-
In vivo efficacy: Translating the in vitro findings of NNMT inhibition and antimicrobial activity to in vivo models is crucial for assessing the therapeutic potential of this compound.
-
Structure-activity relationship (SAR) studies: A more comprehensive understanding of how modifications to the quinolinium scaffold affect its various biological activities will be essential for the rational design of more potent and selective derivatives.
-
Toxicology and safety profile: A thorough evaluation of the cytotoxicity and overall safety profile of this compound is necessary before it can be considered for any therapeutic applications.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to understand and further explore the multifaceted mechanisms of action of this compound. By combining a clear understanding of its core activities with robust experimental methodologies, the scientific community can unlock the full potential of this intriguing quinolinium compound.
References
- Mokiner. (2025, March 12). 5-Amino-1-methylquinolinium Chloride.
- Carson, L., et al. (2009). Antimicrobial and antibiofilm activities of N-alkylquinolinium bromide ionic liquids. ResearchGate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19848, this compound.
- ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a....
- MTT Assay Protocol. (n.d.). Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Neelakantan, H., et al. (2017). Mechanisms and inhibitors of nicotinamide N-methyltransferase. Protein Science, 26(10), 1894-1905.
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- Defense Technical Information Center. (2025, October 1). W81XWH-15-1-0372 TITLE: Discovery of Novel N-Nicotinamide Methyltransferase Inhibitors to Combat Obesity-Linked.
- MDPI. (2021, February 4). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance.
- Google Patents. (2020). US20200102274A1 - Quinoline derived small molecule inhibitors of nicotinamide n-methyltransferase (nnmt) and uses thereof.
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- ResearchGate. (n.d.). The minimum inhibitory concentrations (MICs in µg/mL) and minimum bactericidal con.
- PubMed Central (PMC). (n.d.). Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters.
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- Organic Syntheses. (n.d.). methyl iodide.
- PubMed Central (PMC). (n.d.). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device.
- Organic Syntheses. (n.d.). methylene iodide.
- Natural Micron Pharm Tech. (n.d.). 5-Amino-1-Methylquinolinium Iodide(NNMTi).
- Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov.
- IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC).
- IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC).
- Organic Syntheses. (n.d.). 1-aminopyridinium iodide.
- Assay Genie. (n.d.). N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay.
- PubMed Central (PMC). (2022, February 3). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates.
- ResearchGate. (2025, August 9). Structure Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase.
- Inspiralis. (n.d.). DNA Unwinding Assay.
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1-Methylquinolinium iodide as an NNMT inhibitor
An In-Depth Technical Guide to 1-Methylquinolinium Iodide as a Nicotinamide N-Methyltransferase (NNMT) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nicotinamide N-methyltransferase (NNMT) has emerged as a critical regulatory node in cellular metabolism and a high-value therapeutic target for a spectrum of diseases, including metabolic syndrome, obesity, type 2 diabetes, and various cancers.[1][2][3] This enzyme catalyzes the methylation of nicotinamide, consuming the universal methyl donor S-adenosylmethionine (SAM) in the process.[4] This activity directly impacts the NAD+ salvage pathway and cellular methylation potential, linking it to epigenetic regulation and energy homeostasis.[5]
Among the chemical scaffolds investigated for NNMT inhibition, quinolinium-based compounds have been identified as a particularly promising class.[6][7][8] This guide focuses specifically on 1-methylquinolinium (1-MQ) iodide and its potent analogs, providing an in-depth analysis of their mechanism of action, structure-activity relationships, and practical, field-proven protocols for their evaluation. We will delve into the causality behind experimental design, offering a robust framework for researchers aiming to investigate this important class of inhibitors.
Section 1: Nicotinamide N-Methyltransferase (NNMT) as a Therapeutic Target
NNMT is a cytosolic enzyme that catalyzes the transfer of a methyl group from SAM to nicotinamide (NAM), yielding 1-methylnicotinamide (1-MNA) and S-adenosylhomocysteine (SAH).[1] While once considered a simple detoxification enzyme, its role is now understood to be far more profound.[9]
1.1. Regulation of Cellular Metabolism and Energy Homeostasis
The NNMT reaction sits at the crossroads of two fundamental metabolic pathways:
-
The NAD+ Salvage Pathway: By consuming NAM, a primary precursor for NAD+ synthesis, elevated NNMT activity can deplete the cellular NAD+ pool.[4] NAD+ is an essential coenzyme for redox reactions and a required substrate for critical signaling enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), which govern processes from DNA repair to mitochondrial function.[1] Inhibition of NNMT can therefore increase NAD+ levels, enhancing these protective cellular functions.[10]
-
Cellular Methylation Potential: The reaction consumes SAM and produces SAH. The SAM/SAH ratio is a critical indicator of the cell's capacity to perform methylation reactions, including the epigenetic modification of DNA and histones.[5] Upregulation of NNMT can lower this ratio, potentially altering the epigenetic landscape in cancer cells.[11]
Elevated NNMT expression is strongly correlated with numerous pathologies. In the white adipose tissue of obese mice and humans, high NNMT activity is linked to adiposity and insulin resistance.[3][12] Consequently, the knockdown or inhibition of NNMT has been shown to protect against diet-induced obesity and improve glucose tolerance, making it a compelling target for metabolic diseases.[3][13] It is also overexpressed in a variety of cancers, where it is believed to contribute to aggressive tumor phenotypes.[2][14]
Caption: The central role of NNMT in cellular metabolism.
Section 2: The Quinolinium Scaffold and Structure-Activity Relationships
Screening of various N-methylated heterocyclic compounds identified the quinolinium scaffold as a highly promising framework for potent NNMT inhibition.[6][15] Structure-activity relationship (SAR) studies have revealed key chemical features that govern the inhibitory activity of these molecules, providing a roadmap for rational drug design.[16]
Computer-based docking simulations show that these inhibitors bind to the nicotinamide substrate-binding site of the NNMT enzyme.[15] The potency is highly dependent on the substitutions on the quinoline ring.
-
Core Scaffold: The N-methylated quinolinium cation is the foundational structure responsible for occupying the NAM binding pocket.
-
Substitutions: Small substituents are generally well-tolerated. Notably, the introduction of a primary amine at the C5 position (5-amino-1-methylquinolinium) results in a tenfold increase in inhibitory potency compared to the unsubstituted parent compound, 1-methylquinolinium.[12] Conversely, bulky groups tend to decrease binding affinity due to steric hindrance.[12]
Caption: Structure-Activity Relationship (SAR) for quinolinium inhibitors.
Section 3: A Deep Dive into 1-Methylquinolinium Analogs
3.1. Chemical Properties and Synthesis
This compound and its key analog, 5-amino-1-methylquinolinium (often abbreviated as 5-amino-1MQ or simply NNMTi), are small molecule inhibitors supplied as powders.[17][18] The iodide salt of 5-amino-1MQ is soluble in water.[19]
Synthesis is typically achieved through the direct methylation of the corresponding quinoline precursor. For 5-amino-1-methylquinolinium iodide, a common method involves the reaction of 5-aminoquinoline with methyl iodide in a suitable solvent like isopropanol.[20] While straightforward, this reaction requires careful optimization of conditions to minimize the methylation of the 5-amino group, which can lead to impurities.[20]
3.2. Inhibitory Potency and Selectivity
Quantitative analysis reveals a significant potency difference between the parent compound and its 5-amino analog.
| Compound | IC50 vs. NNMT | Key Characteristics | References |
| 1-Methylquinolinium (1-MQ) | ~12.1 µM | Parent scaffold, moderate inhibitor. Product of NNMT reaction with quinoline. | [12] |
| 5-Amino-1-methylquinolinium (5-amino-1MQ) | ~1.2 µM | Tenfold more potent. Highly selective. Reverses diet-induced obesity in vivo. | [12][18] |
A critical aspect of a drug candidate's viability is its selectivity. Studies have shown that methylquinolinium analogs are highly selective for NNMT. They do not significantly inhibit other structurally-related S-adenosylmethionine-dependent methyltransferases or key enzymes within the NAD+ salvage pathway, minimizing the potential for off-target effects.[10][13]
3.3. Cellular and In Vivo Efficacy
The true test of an inhibitor is its activity in biological systems. 5-amino-1MQ has demonstrated robust effects both in cultured cells and in animal models.
-
In Cultured Adipocytes: Treatment with 5-amino-1MQ reduces the intracellular levels of the NNMT product 1-MNA, confirming target engagement.[13] This inhibition leads to an increase in cellular NAD+ and SAM levels and a suppression of lipogenesis (fat accumulation).[10]
-
In Diet-Induced Obese Mice: Systemic administration of 5-amino-1MQ to mice on a high-fat diet leads to a significant reduction in body weight and white adipose mass, a decrease in adipocyte size, and lower plasma cholesterol levels.[10][13] Importantly, these therapeutic effects are achieved without any observed impact on total food intake or other adverse effects, validating NNMT as a viable anti-obesity target.[13]
Section 4: Experimental Protocols
The following protocols are synthesized from established, field-proven methodologies to provide a self-validating system for evaluating this compound and its analogs.
4.1. In Vitro NNMT Inhibition Assay (Fluorometric, SAH-Coupled)
This assay provides a robust, high-throughput method for determining the IC50 value of a test compound.
Principle: This is an enzyme-coupled reaction. First, NNMT catalyzes the methylation of nicotinamide using SAM, producing SAH. Second, S-adenosylhomocysteine hydrolase (SAHH) hydrolyzes SAH to homocysteine. Finally, a thiol-detecting probe reacts with the free thiol group of homocysteine to generate a stable fluorescent signal.[21][22] An inhibitor of NNMT will block the first step, leading to a decrease in fluorescence.
Materials:
-
Recombinant Human NNMT Enzyme
-
NNMT Assay Buffer (e.g., 50 mM Tris, 1 mM DTT, pH 8.6)
-
S-Adenosylmethionine (SAM)
-
Nicotinamide (NAM)
-
S-Adenosylhomocysteine Hydrolase (SAHH, often included as "Enzyme-I" in kits)
-
Thiol Detecting Probe
-
Test Inhibitor (e.g., this compound)
-
Positive Control Inhibitor (e.g., 1-Methylnicotinamide)
-
96-well white microplate
-
Fluorescence microplate reader (Ex/Em = ~392/482 nm or ~400/465 nm, depending on the probe)
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO).
-
Perform serial dilutions in NNMT Assay Buffer to create a range of concentrations (e.g., from 100 µM to 1 nM final concentration). Remember to account for the final assay volume dilution.
-
-
Assay Plate Setup (50 µL per well):
-
Test Inhibitor Wells: Add 25 µL of each inhibitor dilution.
-
Enzyme Control (100% Activity): Add 25 µL of NNMT Assay Buffer (containing the same percentage of DMSO as the inhibitor wells).
-
Inhibitor Control (Positive Control): Add 25 µL of the positive control inhibitor solution.
-
Background Control (No Substrate): Add 50 µL of NNMT Assay Buffer. This well will not receive Nicotinamide.
-
-
Enzyme Mix Preparation:
-
Prepare a master mix containing NNMT Enzyme, SAHH, and SAM in NNMT Assay Buffer. The final concentrations should be optimized, but typical values are ~1-10 nM NNMT and ~5-50 µM SAM.
-
Add 25 µL of this Enzyme Mix to all wells except the Background Control. For the Background Control, add an enzyme mix prepared without SAM.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding 25 µL of Nicotinamide solution (final concentration ~1-5 mM) to all wells except the Background Control.
-
Mix the plate gently (e.g., on an orbital shaker for 30 seconds).
-
Incubate the plate at 37°C for 60 minutes.
-
-
Detection:
-
Prepare the Thiol Detecting Probe working solution according to the manufacturer's instructions (often diluted in DMSO).
-
Add 50 µL of the probe working solution to all wells.
-
Incubate at room temperature for 5-10 minutes, protected from light.
-
-
Measurement:
-
Read the fluorescence on the microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the average fluorescence of the Background Control from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the Enzyme Control (0% inhibition) and a well with a saturating concentration of inhibitor (100% inhibition).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Caption: Workflow for the in vitro NNMT inhibition screening assay.
4.2. Cell-Based Assay: Inhibition of Lipogenesis in 3T3-L1 Adipocytes
This protocol assesses the functional consequence of NNMT inhibition in a relevant cell model.
Principle: 3T3-L1 cells can be differentiated into adipocytes, which accumulate lipids. NNMT inhibition is hypothesized to suppress this process.[18] Lipid accumulation can be visualized and quantified using Oil Red O staining.
Materials:
-
3T3-L1 preadipocytes
-
DMEM, Fetal Bovine Serum (FBS), Calf Serum (CS)
-
Differentiation Cocktail (e.g., insulin, dexamethasone, IBMX)
-
Test Inhibitor (5-amino-1MQ)
-
Oil Red O Staining Solution
-
Formalin, Isopropanol
Step-by-Step Methodology:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% CS until confluent.
-
Induce differentiation by switching to DMEM with 10% FBS and the differentiation cocktail.
-
After 2-3 days, switch to a maintenance medium (DMEM, 10% FBS, insulin). Allow cells to fully differentiate over 8-10 days, replacing the medium every 2 days.
-
-
Inhibitor Treatment:
-
Once adipocytes are mature (displaying visible lipid droplets), treat the cells with various concentrations of 5-amino-1MQ for 24-48 hours. Include a vehicle control (DMSO).
-
-
Oil Red O Staining:
-
Wash cells gently with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain the cells with Oil Red O solution for at least 20 minutes. This will stain the intracellular lipid droplets red.
-
Wash extensively with water to remove unbound dye.
-
-
Quantification:
-
Microscopy: Capture images of the stained cells to visually assess the reduction in lipid accumulation in inhibitor-treated wells compared to the control.
-
Extraction: Elute the Oil Red O stain from the cells using 100% isopropanol.
-
Spectrophotometry: Transfer the isopropanol eluate to a 96-well plate and measure the absorbance at ~510 nm. A lower absorbance indicates less lipid accumulation and thus, inhibition of lipogenesis.
-
Conclusion and Future Directions
This compound and, more significantly, its analog 5-amino-1-methylquinolinium, represent a well-validated class of selective NNMT inhibitors.[18] Their ability to modulate cellular metabolism, increase NAD+ levels, and reverse key features of diet-induced obesity in preclinical models underscores the therapeutic potential of targeting NNMT.[10][13] The detailed protocols provided in this guide offer a robust framework for researchers to further investigate these compounds and develop novel therapeutics for metabolic and oncologic diseases.
Future research should focus on comprehensive pharmacokinetic and pharmacodynamic studies, long-term safety profiling, and the exploration of quinolinium analogs with further optimized drug-like properties.[23] Elucidating the precise downstream effects of NNMT inhibition in different tissues will be crucial for translating these promising findings into clinical applications.
References
- Assay Genie. N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay.
- Neelakantan, H., et al. (2017). Structure–Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry, 60(12), 5015-5028.
- Sci-Hub. Structure–Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase.
- UTMB Research Experts. Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase.
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An In-depth Technical Guide to the Biological Activity of 1-Methylquinolinium Iodide Derivatives
Introduction
1-Methylquinolinium iodide and its derivatives represent a versatile class of heterocyclic compounds characterized by a quaternized quinoline core structure with an iodide counterion. This structural motif imparts a permanent positive charge, influencing their physicochemical properties such as solubility and their interactions with biological macromolecules.[1] In recent years, these compounds have garnered significant attention from the scientific community due to their broad spectrum of biological activities. Researchers in drug discovery and development are actively exploring their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.[2][3][4] Furthermore, their inherent fluorescent properties have led to their investigation as sophisticated probes for cellular imaging.[1][5] This technical guide provides a comprehensive overview of the multifaceted biological activities of this compound derivatives, detailing their mechanisms of action, quantitative activity data, and the experimental protocols used for their evaluation.
Chapter 1: Anticancer and Cytotoxic Activity
Quinoline derivatives have long been recognized for their potential in anticancer drug development.[2] The introduction of a methyl group at the N-1 position and an iodide counterion can enhance this activity, leading to potent cytotoxic effects against various cancer cell lines.
Mechanism of Action
The anticancer mechanism of this compound derivatives is multifaceted and can vary depending on the specific substitutions on the quinoline ring. One of the key mechanisms involves the induction of apoptosis, or programmed cell death. Some derivatives have been shown to arrest the cell cycle at different phases, preventing cancer cell proliferation.[6] Another intriguing mechanism is the targeting of mitochondrial RNA (mtRNA), leading to mitochondrial dysfunction and inhibition of oxidative phosphorylation (OXPHOS) in cancer cells.[7]
Quantitative Assessment of Cytotoxicity
The cytotoxic potential of these compounds is typically quantified by determining their half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. These values are determined using in vitro assays, such as the MTT assay.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline Derivatives | A549 (Lung Carcinoma) | 5.988 ± 0.12 | [8] |
| Quinoline Derivatives | MCF-7 (Breast Cancer) | 43.4 | [8] |
| Quinoline Derivatives | MDA-MB-231 (Breast Cancer) | 35.9 | [8] |
| Pyrimido[4′,5′:4,5]selenolo(2,3-b)quinoline | COLO 205 (Colon Cancer) | ~15 | [6] |
| Bis-naphalenyl derivatives | SW480 (Colon Cancer) | 52.01 | [6] |
| Quinolinone Derivatives | Hep-G2 (Liver Cancer) | 13.8 | [9] |
| Quinolinone Derivatives | MCF-7 (Breast Cancer) | 21.1 | [9] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2][10]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[2][10]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well in 100 µL of culture medium.[11]
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Diagram of the MTT Assay Workflow:
Caption: Workflow of the Ellman's method for AChE inhibition.
Section 3.2: Nicotinamide N-methyltransferase (NNMT) Inhibition
Relevance: NNMT is an enzyme that plays a significant role in cellular metabolism and energy homeostasis. Its inhibition is being explored as a therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes, as well as certain types of cancer.
[7][12]Mechanism of Inhibition: this compound derivatives can act as competitive inhibitors, binding to the nicotinamide binding site of the NNMT enzyme. S[13][14]ome derivatives can also be bisubstrate inhibitors, targeting both the nicotinamide and the S-adenosyl-L-methionine (SAM) binding sites.
[13]Quantitative Assessment of NNMT Inhibition:
| Compound | IC50 (µM) | Reference |
| 5-amino-1-methylquinolinium | 1.2 ± 0.1 | |
| 1-methylnicotinamide (product) | 9.0 ± 0.6 | |
| JBSNF-000088 | 1.8 | |
| 6MeONa | 2.5 ± 0.1 |
Experimental Protocol: NNMT Inhibitor Screening Assay (Fluorometric)
Principle: This assay measures the activity of NNMT by detecting the production of S-adenosylhomocysteine (SAH), a product of the methylation reaction. NNMT methylates nicotinamide using SAM as a methyl donor, producing 1-methylnicotinamide and SAH. The SAH is then hydrolyzed to homocysteine, which contains a free thiol group that can be detected by a fluorescent probe. T[15][16][17]he fluorescence signal is proportional to the NNMT activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare NNMT assay buffer, NNMT enzyme, nicotinamide, SAM, and the thiol detecting probe. D[16][17]issolve test inhibitors in an appropriate solvent. 2[15]. Assay Plate Setup (96-well plate):
-
Blank/Background Control: Reaction mix without nicotinamide. [15][17] * Enzyme Control: All reaction components without the inhibitor. [15] * Inhibitor Control: A known NNMT inhibitor (e.g., 1-methylnicotinamide). [15] * Test Sample: All reaction components with the test inhibitor. 3[15]. Reaction Incubation: Add the reaction mix (containing NNMT enzyme and SAM) to the wells. Then, add nicotinamide to all wells except the background control and incubate at 37°C for a specified time (e.g., 15 minutes). 4[16]. Reaction Termination: Stop the reaction by adding a quenching agent like isopropyl alcohol. 5[16]. Detection: Add the thiol detecting probe working solution to all wells and incubate at room temperature for a short period (e.g., 5 minutes). 6[15][16]. Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 392/482 nm). 7[15]. Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
-
Diagram of the NNMT Inhibition Assay Workflow:
Caption: Workflow of a fluorometric NNMT inhibition assay.
Chapter 4: Application as Fluorescent Probes
The inherent fluorescence of the quinolinium scaffold makes these derivatives valuable tools for biological imaging. T[1]heir photophysical properties can be tuned by modifying their chemical structure, allowing for the development of probes for specific applications.
pH Monitoring
Certain 1-methylquinolinium derivatives exhibit pH-sensitive fluorescence, making them suitable as probes for monitoring pH changes in living cells. T[5][18][19]he fluorescence can be "turned on" upon acidification due to the modulation of photoinduced electron transfer (PET). T[18]hese probes can be designed to have tunable emission properties and pKa values, allowing for pH sensing in different cellular compartments.
[18]### Mitochondrial Imaging
The cationic nature of the 1-methylquinolinium core facilitates its accumulation in mitochondria due to the negative mitochondrial membrane potential. T[20][21]his property has been exploited to develop fluorescent probes that selectively target and image mitochondria in living cells. T[22]hese probes can be used to monitor mitochondrial dynamics, membrane potential, and the localization of other molecules within the mitochondria.
Key Photophysical Properties
| Property | Description |
| High Fluorescence Quantum Yield | Efficient emission of light upon excitation. |
| Large Stokes Shift | Significant separation between the excitation and emission wavelengths, which reduces background interference. |
| Photostability | Resistance to photobleaching, allowing for prolonged imaging. |
| Water Solubility | Important for biological applications. |
General Protocol for Cellular Imaging
-
Cell Culture: Culture cells on a suitable imaging dish (e.g., glass-bottom dish).
-
Probe Loading: Incubate the cells with a solution of the this compound fluorescent probe at an optimized concentration and for a specific duration.
-
Washing: Gently wash the cells with a buffered saline solution to remove any excess, unbound probe.
-
Imaging: Acquire fluorescence images using a confocal or fluorescence microscope with the appropriate excitation and emission filters.
-
Co-localization (Optional): To confirm mitochondrial targeting, co-stain the cells with a commercially available mitochondrial tracker (e.g., MitoTracker Green) and assess the overlap of the fluorescence signals.
Conclusion
This compound derivatives are a class of compounds with a remarkable diversity of biological activities. Their potential as anticancer, antimicrobial, and enzyme-inhibiting agents is well-supported by a growing body of scientific literature. Furthermore, their utility as fluorescent probes for cellular imaging adds another dimension to their application in biomedical research. The continued exploration of the structure-activity relationships of these derivatives will undoubtedly lead to the development of novel therapeutic agents and advanced research tools. As our understanding of their mechanisms of action deepens, so too will our ability to harness their full potential for the benefit of human health.
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An In-depth Technical Guide to 1-Methylquinolinium Iodide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Methylquinolinium iodide (CAS No. 3947-76-0), a versatile organic compound with significant applications in materials science and biotechnology. This document moves beyond a simple recitation of facts to offer in-depth insights into its synthesis, characterization, and practical applications, grounded in established scientific principles.
Introduction and Core Properties
This compound is a quaternary ammonium salt derived from quinoline, a heterocyclic aromatic compound. The quaternization of the nitrogen atom with a methyl group imparts a permanent positive charge, significantly influencing its chemical and physical properties. This structural modification is key to its utility in a range of scientific applications.
Chemical and Physical Properties
A summary of the key properties of this compound is presented in the table below. These properties are fundamental to understanding its behavior in various experimental settings.
| Property | Value | Source(s) |
| CAS Number | 3947-76-0 | [1][2] |
| Molecular Formula | C₁₀H₁₀IN | [3][4] |
| Molecular Weight | 271.10 g/mol | [3][4] |
| Appearance | Light yellow to brown solid | [1] |
| Storage Temperature | 2-8°C, sealed, away from moisture | [1] |
| Solubility | Soluble in polar solvents like water and methanol. | [5] |
Synthesis and Characterization
The synthesis of this compound is a straightforward N-alkylation reaction, a classic example of nucleophilic substitution.
Synthesis Pathway
The primary synthetic route to this compound is the direct methylation of quinoline using methyl iodide. This reaction proceeds via an Sɴ2 mechanism where the lone pair of electrons on the nitrogen atom of the quinoline ring acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. The iodide ion then serves as the counter-ion to the resulting positively charged quinolinium cation.
Caption: Synthesis of this compound from quinoline and methyl iodide.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established procedures for the N-alkylation of heterocyclic amines.
Materials:
-
Quinoline (1.0 eq)
-
Methyl iodide (1.1 eq)
-
Anhydrous acetonitrile or ethanol (solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Diethyl ether (for precipitation)
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve quinoline (1.0 eq) in anhydrous acetonitrile or ethanol.
-
With stirring, add methyl iodide (1.1 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the solution under reduced pressure to remove the bulk of the solvent.
-
Add diethyl ether to the concentrated residue to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain this compound as a light yellow to brown solid.
Spectroscopic Characterization
Accurate characterization is crucial for confirming the identity and purity of the synthesized compound.
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [6][7]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring, typically in the range of 7.5-9.5 ppm. The methyl protons attached to the nitrogen will appear as a singlet further upfield, likely around 4.5-5.0 ppm, due to the deshielding effect of the positive charge on the nitrogen.
-
¹³C NMR: The carbon NMR spectrum will show signals for the ten carbon atoms. The aromatic carbons will resonate in the region of 120-150 ppm. The methyl carbon will appear at a characteristic chemical shift of around 45-50 ppm.
2.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy The FT-IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
-
C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹)
-
C-H stretching of the methyl group (around 2900-3000 cm⁻¹)
-
C=C and C=N stretching vibrations of the quinoline ring (in the fingerprint region, 1400-1600 cm⁻¹)
2.3.3. UV-Visible (UV-Vis) Spectroscopy [3] this compound exhibits strong absorption in the UV region due to the π-π* transitions of the aromatic quinoline system. The absorption spectrum is sensitive to the solvent environment (solvatochromism).
Key Applications and Methodologies
The unique electronic and photophysical properties of this compound make it a valuable tool in several research areas.
Precursor in Organic Synthesis: Cyanine Dyes
This compound is a key building block in the synthesis of cyanine dyes, a class of synthetic dyes known for their strong and sharp absorption bands in the visible and near-infrared regions.
Mechanism Insight: The synthesis of a simple carbocyanine dye, such as pinacyanol, involves the condensation of two molecules of a quinolinium salt with a linking agent, often formaldehyde or a similar one-carbon unit. The methyl group at the 2- or 4-position of the quinoline ring is activated by the positive charge on the nitrogen, making it susceptible to deprotonation by a base. The resulting carbanion then acts as a nucleophile.
Caption: Simplified workflow for the synthesis of pinacyanol from a quinolinium salt.
Experimental Protocol: Synthesis of Pinacyanol (Illustrative) [8][9]
-
Dissolve 1-ethyl-2-methylquinolinium iodide (a close analog of this compound) in pyridine or a similar basic solvent.
-
Add formaldehyde and heat the mixture.
-
The reaction progress can be monitored by the appearance of the characteristic deep blue color of the dye.
-
After the reaction is complete, the dye can be precipitated by the addition of a non-polar solvent and purified by recrystallization.
Phase-Transfer Catalyst
The salt-like nature of this compound, with its lipophilic cation and hydrophilic anion, allows it to act as a phase-transfer catalyst (PTC). It facilitates the transfer of an anionic reactant from an aqueous phase to an organic phase where the reaction with an organic substrate occurs.[10][11]
Mechanism Insight: Williamson Ether Synthesis In the Williamson ether synthesis, an alkoxide (generated in the aqueous phase by a base) is transferred to the organic phase by the quinolinium cation to react with an alkyl halide.[10][12][13][14]
Caption: Mechanism of phase-transfer catalysis in Williamson ether synthesis using a quinolinium salt (MQ⁺).
Experimental Protocol: Phase-Transfer Catalyzed Williamson Ether Synthesis (General) [10][11]
-
Combine the alcohol, an aqueous solution of sodium hydroxide, and a catalytic amount of this compound in a reaction flask.
-
Add the alkyl halide dissolved in an immiscible organic solvent (e.g., toluene or dichloromethane).
-
Stir the biphasic mixture vigorously at a suitable temperature (e.g., 50-80°C) for several hours.
-
Monitor the reaction by TLC or GC.
-
Upon completion, separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent to obtain the ether product.
Fluorescent Probe for Biological Imaging
Quinolinium derivatives are known to exhibit fluorescence and can act as probes in biological systems.[5] While specific data for this compound is limited, its structural similarity to known DNA intercalators suggests potential applications in this area.
Mechanism Insight: DNA Intercalation Planar aromatic molecules like the quinolinium cation can insert themselves between the base pairs of a DNA double helix.[15] This intercalation can lead to changes in the photophysical properties of the molecule, such as an enhancement of fluorescence, which can be used for detection.
Caption: Conceptual workflow of DNA intercalation by this compound leading to fluorescence.
Experimental Protocol: Fluorescent Staining of Cells (General) [15][16][17][18] This is a general protocol that would require optimization for this compound.
Materials:
-
HeLa cells or other adherent cell line cultured on coverslips
-
This compound stock solution in DMSO or water
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde in PBS (for fixation)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Grow HeLa cells on glass coverslips to 50-70% confluency.
-
Prepare a working solution of this compound in cell culture medium (a concentration range of 1-10 µM would be a starting point for optimization).
-
Remove the culture medium from the cells and add the staining solution.
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Wash the cells three times with PBS to remove excess stain.
-
(Optional for live-cell imaging) Mount the coverslip on a microscope slide with a drop of PBS and image immediately.
-
(For fixed-cell imaging) After washing, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslip on a microscope slide with an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the excitation and emission wavelengths of the quinolinium fluorophore.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C), protected from light and moisture.
Conclusion
This compound is a valuable and versatile compound for researchers in chemistry and biology. Its straightforward synthesis, coupled with its unique properties as a synthetic precursor, phase-transfer catalyst, and potential fluorescent probe, ensures its continued relevance in a variety of scientific endeavors. This guide has provided a detailed overview of its core characteristics and applications, offering both theoretical insights and practical protocols to facilitate its effective use in the laboratory.
References
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Methodological & Application
Synthesis of 1-Methylquinolinium Iodide: A Comprehensive Guide for Researchers
This document provides a detailed protocol and in-depth scientific background for the synthesis of 1-methylquinolinium iodide, a quaternary ammonium salt with significant applications in medicinal chemistry, materials science, and biological research. This guide is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but a thorough understanding of the chemical principles and safety considerations involved.
Introduction: The Significance of Quinolinium Salts
Quinolinium salts are a class of heterocyclic compounds that have garnered considerable interest due to their diverse applications. The quaternization of the nitrogen atom in the quinoline ring system imparts a permanent positive charge, which significantly alters the molecule's electronic and physicochemical properties. This modification enhances their utility as fluorescent probes for biological imaging, scaffolds for the development of novel therapeutic agents, and components in organic electronic materials.[1] Specifically, derivatives of 1-methylquinolinium have been investigated for their potential in targeting metabolic disorders and age-related diseases.[2][3][4] The synthesis of the parent compound, this compound, is a fundamental starting point for the exploration of this important class of molecules.
The Underlying Chemistry: The Menshutkin Reaction
The synthesis of this compound is a classic example of the Menshutkin reaction , named after its discoverer, Nikolai Menshutkin.[5][6] This reaction involves the alkylation of a tertiary amine (in this case, the nitrogen atom of quinoline) with an alkyl halide to form a quaternary ammonium salt.[5]
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the quinoline acts as a nucleophile, attacking the electrophilic carbon atom of the methyl iodide. This concerted process involves the simultaneous formation of the carbon-nitrogen bond and the cleavage of the carbon-iodine bond. The iodide ion is the leaving group.
Several factors influence the rate of the Menshutkin reaction. The choice of the alkyl halide is crucial, with reactivity following the order: I > Br > Cl.[5][6] Methyl iodide is an excellent methylating agent for this purpose. The reaction is also sensitive to the solvent used, with polar aprotic solvents generally accelerating the reaction rate.[6]
Reaction Mechanism Diagram
Caption: A step-by-step workflow for the synthesis and purification of this compound.
Purification and Characterization
The crude this compound can be purified by recrystallization to obtain a product of high purity.
Recrystallization Protocol
-
Solvent Selection: Ethanol is a commonly used and effective solvent for the recrystallization of quinolinium salts. [7]2. Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid is completely dissolved. [8]3. Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals. [8][9]If crystals do not form, scratching the inside of the flask with a glass rod can induce crystallization. [8]Further cooling in an ice bath can maximize the yield.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Characterization
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
Spectroscopy:
-
1H and 13C NMR Spectroscopy: To confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify the functional groups present. [10]* High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Expected Results and Troubleshooting
| Parameter | Expected Value/Observation |
| Appearance | Yellow crystalline solid |
| Yield | Typically high, >80% |
| Purity (after recrystallization) | ≥98% (by HPLC) |
Troubleshooting:
-
Low Yield:
-
Incomplete reaction: Ensure the reaction was refluxed for a sufficient amount of time.
-
Loss during workup: Minimize the amount of solvent used for washing the crystals. Ensure complete precipitation before filtration.
-
-
Product does not crystallize:
-
Too much solvent: If an excessive amount of solvent was used for recrystallization, it can be partially removed by evaporation.
-
Supersaturation: Induce crystallization by scratching the flask or adding a seed crystal.
-
-
Oily product: This may indicate the presence of impurities or residual solvent. Ensure the product is thoroughly dried. Recrystallization should yield a solid product.
Conclusion
This guide provides a comprehensive and scientifically grounded protocol for the synthesis of this compound. By understanding the underlying Menshutkin reaction mechanism and adhering to strict safety protocols, researchers can confidently and safely synthesize this valuable chemical intermediate. The successful synthesis of this compound opens the door to further research into the diverse applications of quinolinium salts in various scientific disciplines.
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Application Notes and Protocols for 1-Methylquinolinium Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylquinolinium iodide is a quaternary ammonium salt belonging to the quinolinium class of heterocyclic compounds. The quaternization of the nitrogen atom in the quinoline ring system with a methyl group results in a permanent positive charge, which significantly alters the molecule's electronic and physicochemical properties compared to its parent quinoline. This modification enhances its water solubility and introduces a range of interesting applications, particularly in the fields of fluorescence imaging and organic synthesis.[1][2]
The planar, aromatic structure of the quinolinium core, combined with its cationic nature, makes it a valuable scaffold in various scientific domains. Its derivatives have been extensively studied for their biological activities, including antimicrobial, antitumor, and anti-HIV properties.[3] In the context of materials science, quinolinium salts are explored for their potential in organic electronics.[2] This guide provides detailed experimental procedures for the synthesis, purification, characterization, and application of this compound, with a focus on its utility as a fluorescent probe.
Synthesis and Purification of this compound
The synthesis of this compound is a classic example of a Menshutkin reaction, which involves the alkylation of a tertiary amine (quinoline) with an alkyl halide (methyl iodide). This SN2 reaction is generally straightforward and high-yielding.
Rationale for Experimental Choices
-
Solvent: Acetonitrile is chosen as the solvent due to its polar aprotic nature, which effectively solvates the reactants and facilitates the SN2 reaction without interfering with the nucleophilic attack of the quinoline nitrogen. It also has a suitable boiling point for conducting the reaction under reflux.
-
Excess Methyl Iodide: A slight excess of methyl iodide is used to ensure the complete conversion of the quinoline to the desired product.
-
Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Purification by Recrystallization: Recrystallization is an effective method for purifying solid organic compounds.[4] Ethanol is a suitable solvent for this purpose as this compound is highly soluble in hot ethanol but less soluble at room temperature, allowing for the formation of pure crystals upon cooling.[5]
Experimental Protocol: Synthesis
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve quinoline (1.0 eq.) in acetonitrile (20 mL).
-
Addition of Methyl Iodide: To the stirred solution, add methyl iodide (1.2 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with a small amount of cold diethyl ether to remove any unreacted starting materials.
Experimental Protocol: Purification
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.[6]
-
Crystallization: Allow the solution to cool slowly to room temperature. For maximum yield, the flask can be placed in an ice bath for about 30 minutes to an hour to induce further crystallization.[4]
-
Isolation of Pure Product: Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Drying: Dry the crystals under vacuum to obtain pure this compound as a yellow to brownish solid.
Characterization
A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy are primary techniques for structural elucidation.[7][8] The quaternization of the nitrogen leads to a significant downfield shift of the protons on the quinoline ring, particularly those closest to the nitrogen atom, due to the increased positive charge.
-
1H NMR: The spectrum is expected to show a singlet for the N-methyl protons and a series of doublets and triplets in the aromatic region for the quinoline ring protons. A reference spectrum for this compound is available in the ChemicalBook database.[9]
-
13C NMR: The spectrum will show a signal for the N-methyl carbon and distinct signals for the carbons of the quinoline ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the expected mass spectrum would show a peak for the intact cation (1-methylquinolinium) and potentially fragment ions corresponding to the loss of the methyl group or other parts of the quinoline ring. The molecular weight of the cation is approximately 144.08 g/mol .
Photophysical Properties
This compound exhibits interesting photophysical properties, making it useful as a fluorescent probe.[2]
-
UV-Visible Absorption Spectroscopy: The UV-Vis spectrum is expected to show characteristic absorption bands in the ultraviolet region, corresponding to π-π* transitions within the quinoline ring system.[10][11]
-
Fluorescence Spectroscopy: Upon excitation at an appropriate wavelength, this compound is expected to exhibit fluorescence emission. The emission wavelength and quantum yield can be influenced by the solvent polarity.
Applications
The primary application of this compound explored in this guide is its use as a fluorescent probe for cellular imaging.
Rationale for Application as a Fluorescent Probe
The cationic nature of this compound facilitates its accumulation in the negatively charged mitochondrial matrix of living cells. This property, combined with its intrinsic fluorescence, makes it a potential candidate for mitochondrial staining.[2]
Experimental Protocol: Fluorescent Staining of Cultured Cells
This protocol is adapted from general procedures for staining cells with fluorescent probes.
-
Cell Culture: Plate cells on sterile glass coverslips in a 24-well plate and culture until they reach the desired confluency.
-
Preparation of Staining Solution: Prepare a stock solution of this compound in sterile phosphate-buffered saline (PBS) or cell culture medium. A typical starting concentration is 1-10 µM.
-
Cell Staining: Remove the culture medium from the wells and wash the cells once with PBS. Add the staining solution to the wells and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells two to three times with PBS to remove excess probe.
-
Fixation (Optional): If required, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 10-15 minutes at room temperature.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for the excitation and emission wavelengths of this compound.
Safety and Handling
This compound and its precursors should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.[12][13]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when handling volatile reagents like methyl iodide.[14]
-
In case of contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[12]
-
Skin: Wash off with soap and plenty of water.[13]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[15]
-
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials.[15] Keep the container tightly closed.
Data Summary
| Property | Value | Reference |
| IUPAC Name | This compound | [16] |
| CAS Number | 3947-76-0 | [16] |
| Molecular Formula | C10H10IN | [17] |
| Molecular Weight | 271.10 g/mol | [17] |
| Appearance | Yellow to brownish solid | [18] |
| Solubility | Soluble in water and polar organic solvents like ethanol and acetonitrile. | [2] |
| Storage | Store at room temperature, protected from light and moisture. | [18] |
References
- Das, S. (2022). Recent Applications of Quinolinium Salts in the Synthesis of Annulated Heterocycles. SynOpen, 6(2), 86-109.
- Utreja, D., Sharma, S., Goyal, A., Kaur, K., & Kaushal, S. (2019). Synthesis and Biological Activity of Quaternary Quinolinium Salts: A Review. Current Organic Chemistry, 23(21), 2271-2294.
- Bentham Science Publishers. (2019). Synthesis and Biological Activity of Quaternary Quinolinium Salts: A Review. Current Organic Chemistry, 23(21), 2271-2294.
- Das, S. (2022). Recent applications of quinolinium salts in the synthesis of annulated heterocycles. Semantic Scholar.
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Application Notes and Protocols: 1-Methylquinolinium Iodide as a Versatile Fluorescent Probe
Introduction: Unveiling the Potential of 1-Methylquinolinium Iodide in Fluorescence Sensing
For researchers, scientists, and drug development professionals, the quest for sensitive, selective, and reliable fluorescent probes is perpetual. Among the myriad of available fluorophores, quinolinium-based compounds have emerged as a significant class due to their intriguing photophysical properties and versatile applications in bio-imaging and sensing.[1][2] this compound, a archetypal quinolinium salt, serves as a foundational scaffold for a range of fluorescent probes. Its utility stems from a positively charged heterocyclic structure which makes it highly sensitive to its molecular environment, particularly to the presence of various analytes that can modulate its fluorescence output.[3]
This guide provides an in-depth exploration of this compound and its derivatives as fluorescent probes. We will delve into the core principles governing their fluorescence modulation, present detailed protocols for key applications, and offer insights into data interpretation and potential challenges. Our objective is to equip you with the foundational knowledge and practical methodologies to effectively harness the power of this class of fluorophores in your research endeavors.
Core Principles of Fluorescence Modulation
The fluorescence of this compound is not static; it is dynamically influenced by a variety of factors, making it a powerful tool for sensing. The primary mechanisms of fluorescence modulation include fluorescence quenching and solvatochromism.
Fluorescence Quenching: A Tale of Electron and Energy Transfer
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance.[4] For this compound, this is often the primary sensing mechanism. Quenching can occur through two main pathways:
-
Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule in solution.[5] This interaction leads to a non-radiative decay back to the ground state, thus reducing fluorescence. The probability of these collisions is dependent on the concentration of the quencher and the viscosity of the medium. The relationship between fluorescence intensity and quencher concentration in dynamic quenching is typically described by the Stern-Volmer equation.[5][6]
-
Static Quenching: This mechanism involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.[6][7] Since these complexes do not emit light upon excitation, the overall fluorescence intensity of the solution decreases.
Several analytes can act as quenchers for this compound, with anions being a prominent example. The positively charged quinolinium nucleus readily interacts with anions, leading to fluorescence quenching through processes like charge transfer.[8]
Caption: Mechanisms of fluorescence quenching for this compound.
Solvatochromism: Responding to the Polarity of the Environment
Solvatochromism is the phenomenon where the absorption and emission spectra of a fluorophore shift in response to the polarity of the surrounding solvent.[9][10] This effect arises from the differential stabilization of the ground and excited states of the fluorophore by the solvent molecules.[11] Generally, an increase in solvent polarity leads to a red shift (a shift to longer wavelengths) in the emission spectrum of polar fluorophores like this compound.[11][12] This property can be exploited to probe changes in the microenvironment, such as the binding of the probe to a protein or its partitioning into a lipid membrane.
Key Applications and Methodologies
The unique properties of this compound and its derivatives have led to their application in various sensing and imaging contexts. Here, we provide detailed protocols for two prominent applications: anion sensing and pH monitoring.
Application 1: Anion Sensing
The positively charged nature of the 1-Methylquinolinium core makes it an excellent candidate for the detection of anions.[13][14] The interaction with anions, particularly halides like iodide, bromide, and chloride, often results in fluorescence quenching.[13][14] This "turn-off" response can be used to quantify the concentration of specific anions in a sample.
Experimental Protocol: Anion Sensing using this compound
Objective: To determine the concentration of a specific anion (e.g., acetate) in an aqueous sample using this compound as a fluorescent probe.
Materials:
-
This compound (or a suitable derivative)
-
High-purity water (Milli-Q or equivalent)
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4)
-
Stock solution of the anion of interest (e.g., 1 M Sodium Acetate)
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in the buffer solution. Protect the solution from light and store at 4°C.
-
Preparation of Working Solutions:
-
Prepare a series of dilutions of the anion stock solution in the buffer to create a standard curve. The concentration range should be chosen based on the expected concentration in the sample and the binding affinity of the probe for the anion. A typical range might be from 0 to 10 mM.
-
Prepare a working solution of the this compound probe at a final concentration of 10 µM in the buffer.
-
-
Experimental Setup:
-
Pipette 100 µL of the this compound working solution into each well of the 96-well microplate.
-
Add 100 µL of each anion standard dilution to the respective wells. For the blank, add 100 µL of buffer.
-
Add 100 µL of the unknown sample to separate wells containing the probe solution.
-
-
Incubation: Incubate the plate at room temperature for 15 minutes, protected from light, to allow for the interaction between the probe and the anion to reach equilibrium.
-
Fluorescence Measurement:
-
Set the fluorescence microplate reader to the appropriate excitation and emission wavelengths for this compound. These should be determined empirically for your specific instrument and buffer conditions, but a starting point could be an excitation wavelength of ~320 nm and an emission wavelength of ~450 nm.
-
Measure the fluorescence intensity of each well.
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank from all readings.
-
Plot the fluorescence intensity as a function of the anion concentration for the standards to generate a calibration curve.
-
Determine the concentration of the anion in the unknown sample by interpolating its fluorescence intensity on the calibration curve.
-
Caption: Workflow for anion sensing using this compound.
Application 2: pH Monitoring
Derivatives of 1-Methylquinolinium can be designed to act as pH-sensitive fluorescent probes.[15][16] By incorporating an ionizable group, such as an amino group, into the quinolinium structure, the fluorescence properties of the probe can be made responsive to changes in pH.[15][17] This is often due to photoinduced electron transfer (PET) being modulated by the protonation state of the ionizable group.[17]
Experimental Protocol: pH Monitoring using a 7-Amino-1-Methylquinolinium Derivative
Objective: To measure the pH of a solution using a pH-sensitive quinolinium-based fluorescent probe.
Materials:
-
A pH-sensitive 1-Methylquinolinium derivative (e.g., a 7-amino substituted version)
-
A series of buffers with known pH values (e.g., from pH 5 to 11)
-
The unknown sample
-
Cuvettes for a fluorometer or a 96-well black microplate
-
Fluorometer or fluorescence microplate reader
Protocol:
-
Probe Preparation: Prepare a stock solution of the pH-sensitive probe in a suitable solvent (e.g., DMSO) and then dilute it into the various pH buffers to the desired final concentration (e.g., 1-10 µM).
-
Calibration Curve:
-
For each pH buffer, measure the fluorescence intensity of the probe at its optimal excitation and emission wavelengths.
-
Plot the fluorescence intensity as a function of pH to generate a calibration curve.
-
-
Sample Measurement:
-
Add the probe to the unknown sample at the same final concentration used for the calibration curve.
-
Measure the fluorescence intensity of the sample.
-
-
pH Determination: Determine the pH of the unknown sample by comparing its fluorescence intensity to the calibration curve.
Data Presentation and Interpretation
For quantitative analysis, it is crucial to present the collected data in a clear and organized manner.
Table 1: Photophysical Properties of a Hypothetical 1-Methylquinolinium Derivative
| Property | Value | Conditions |
| Excitation Maximum (λex) | 325 nm | 10 mM HEPES, pH 7.4 |
| Emission Maximum (λem) | 450 nm | 10 mM HEPES, pH 7.4 |
| Quantum Yield (ΦF) | 0.65 | In water |
| Molar Extinction Coefficient (ε) | 12,000 M⁻¹cm⁻¹ | at 325 nm in water |
Interpreting Results:
-
Anion Sensing: A decrease in fluorescence intensity with increasing anion concentration is indicative of a successful sensing event. The steepness of the calibration curve reflects the sensitivity of the probe to the anion.
-
pH Monitoring: The change in fluorescence intensity with pH should follow a sigmoidal curve, with the inflection point corresponding to the pKa of the ionizable group on the probe.
Troubleshooting and Considerations
-
Photostability: Quinolinium dyes are generally photostable, but it is always good practice to minimize exposure to excitation light to prevent photobleaching, especially during long experiments.[15][17]
-
Inner Filter Effect: At high concentrations, the probe itself can reabsorb the emitted fluorescence, leading to a non-linear relationship between concentration and intensity. It is important to work within a concentration range where this effect is negligible.
-
Matrix Effects: The composition of the sample matrix can influence the fluorescence of the probe. It is advisable to run controls with the sample matrix alone to account for any background fluorescence or quenching effects.
-
Selectivity: When using this compound for anion sensing, be aware of potential interference from other anions present in the sample. The selectivity of the probe should be characterized by testing its response to a range of different anions.
Conclusion
This compound and its derivatives represent a powerful and versatile class of fluorescent probes. Their sensitivity to the local environment, particularly to anions and pH, makes them valuable tools in chemical sensing, biological imaging, and drug discovery. By understanding the fundamental principles of their fluorescence modulation and following well-defined protocols, researchers can effectively utilize these probes to gain valuable insights into a wide range of chemical and biological systems.
References
- A quinolinium-derived turn-off fluorescent anion sensor. RSC Publishing.
- Anion Sensing Using Quinolinium Based Boronic Acid Probes.
- Anion Sensing Using Quinolinium Based Boronic Acid Probes. Bentham Science Publisher.
- Quinolinium-based fluorescent probes for the detection of thiophenols in environmental samples and living cells. PubMed.
- Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Deriv
- Synthesis of new quinolizinium-based fluorescent compounds and studies on their applications in photocatalysis. Organic & Biomolecular Chemistry (RSC Publishing).
- Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applic
- Quinoline-Based Fluorescent Probe for Various Applic
- Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging.
- Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. PubMed.
- Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones.
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- Fluorescence quenching mechanisms. Fiveable.
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- The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes. PMC - NIH.
- A Review on Effect of Solvents on Fluorescent Spectra.
- An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)
- A New Quinone Based Fluorescent Probe for High Sensitive and Selective Detection of Biothiols and Its Applic
- A coumarin-quinolinium-based fluorescent probe for ratiometric sensing of sulfite in living cells.
- 5-Amino-1-methylquinolinium iodide ≥98% (HPLC). Sigma-Aldrich.
- Fluorescent Quinolinium Derivative as Novel Mitochondria Probe and Function Modulator by Targeting Mitochondrial RNA. MDPI.
- Fluorescent probes for sensing and visualizing methylglyoxal: progress, challenges, and perspectives. Semantic Scholar.
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Application Notes and Protocols for 1-Methylquinolinium Iodide in Live Cell Imaging
Introduction: The Quinolinium Scaffold as a Versatile Tool for Cellular Interrogation
Live cell imaging provides an unparalleled window into the dynamic processes that govern cellular life and death.[1][2] The selection of an appropriate fluorescent probe is paramount to the success of these investigations. Among the diverse classes of available fluorophores, quinoline-based probes have emerged as powerful tools due to their compelling photophysical properties, including high fluorescence quantum yields and significant environmental sensitivity.[3] 1-Methylquinolinium iodide (1-MQI) is a quaternary ammonium salt derived from quinoline.[4] As a member of the quinolinium family, its core structure consists of a fused benzene and pyridine ring system, which forms the basis of its fluorescence.[3][4]
The defining feature of 1-MQI for live cell imaging is its cationic nature. This permanent positive charge is the primary driver for its accumulation within living cells, governed by the electrochemical gradients across cellular membranes. This property makes it an excellent candidate for investigating cellular compartments and phenomena characterized by a negative membrane potential, most notably the mitochondria.[5][6] These application notes provide a comprehensive guide to the principles, applications, and detailed protocols for using this compound to visualize and analyze dynamic events in living cells.
Principle of Action: Membrane Potential-Driven Accumulation
The utility of this compound as a live-cell probe is fundamentally linked to the Nernst equation, which describes the distribution of ions across a permeable membrane. The large negative membrane potential of healthy mitochondria (approximately -150 to -180 mV) acts as a strong electrophoretic driver, actively sequestering the positively charged 1-MQI molecules from the cytoplasm into the mitochondrial matrix.[6][7]
This process results in a significant concentration of the probe within the mitochondria compared to the cytoplasm, allowing them to be clearly visualized against a darker background. Consequently, the fluorescence intensity of 1-MQI within the mitochondria is directly proportional to the mitochondrial membrane potential (ΔΨm). A decrease in ΔΨm, a hallmark of cellular stress and apoptosis, leads to a reduction in probe accumulation and a corresponding loss of mitochondrial fluorescence.[8] This potential-dependent staining mechanism makes 1-MQI a sensitive indicator of mitochondrial health.[1]
Caption: Standard workflow for staining live adherent cells with 1-MQI.
Materials Required:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Healthy, sub-confluent adherent cells cultured on glass-bottom imaging dishes
-
Complete cell culture medium, pre-warmed to 37°C
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
Fluorescence microscope with appropriate filter sets
Step-by-Step Methodology:
-
Reagent Preparation (Stock Solution): a. Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in anhydrous DMSO. b. Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light. Repeated freeze-thaw cycles should be avoided.
-
Cell Preparation: a. Seed adherent cells onto a glass-bottom imaging dish at a density that will result in 50-70% confluency at the time of imaging. b. Culture the cells for at least 24 hours in a humidified incubator at 37°C with 5% CO₂ to ensure proper adherence and recovery from passaging.
-
Staining Procedure: a. Prepare the final staining solution immediately before use. Dilute the 10 mM stock solution into pre-warmed, complete cell culture medium to a final working concentration of 100-500 nM.
-
Expert Insight: The optimal concentration is cell-type dependent. Start with 200 nM and optimize. Higher concentrations can lead to cytotoxicity or signal quenching. b. Aspirate the existing culture medium from the cells. c. Gently add the staining solution to the cells, taking care not to disturb the cell monolayer. d. Return the cells to the incubator and incubate for 15-30 minutes.
-
Expert Insight: The incubation time allows for the probe to cross the plasma membrane and accumulate in the mitochondria according to the membrane potential. Shorter times may result in weak staining, while longer times may increase non-specific background.
-
-
Imaging: a. Transfer the imaging dish to the stage of a fluorescence microscope. b. It is recommended to image the cells directly in the staining solution. A wash step is generally not required and may cause a loss of signal as the probe re-equilibrates. c. Proceed immediately to image acquisition using the parameters outlined in the table below.
Protocol 2: Assessing Drug-Induced Mitochondrial Depolarization
This protocol uses a known mitochondrial uncoupler, CCCP, as a positive control to validate that the 1-MQI signal is responsive to changes in ΔΨm. The same workflow can be adapted to test experimental compounds.
Step-by-Step Methodology:
-
Prepare and Stain Cells: Follow steps 1-3 from Protocol 1.
-
Baseline Imaging: Acquire several images of the stained cells before adding any treatment to establish a baseline fluorescence intensity.
-
Induce Depolarization: a. Prepare a 2X working solution of your test compound or a positive control (e.g., 20 µM CCCP) in pre-warmed medium. b. Add an equal volume of this 2X solution directly to the imaging dish (final CCCP concentration will be 10 µM).
-
Time-Lapse Microscopy: Immediately begin acquiring images at regular intervals (e.g., every 1-2 minutes) to monitor the change in fluorescence intensity over time. A rapid decrease in the mitochondrial 1-MQI signal confirms depolarization.
Imaging Parameters and System Configuration
Proper microscope setup is critical for obtaining high-quality data while minimizing phototoxicity. Confocal microscopy is highly recommended for resolving fine mitochondrial details. [9]
| Parameter | Recommended Setting | Rationale & Expert Insights |
|---|---|---|
| Microscope Type | Confocal Laser Scanning or Spinning Disk | Provides optical sectioning to reduce out-of-focus light, essential for resolving mitochondrial networks. [8] |
| Excitation | ~405-420 nm | Quinolinium-based probes are typically excited by violet or near-UV light. Check the specific spectra for your 1-MQI source. |
| Emission | ~480-550 nm | Emission is typically in the blue-green range. Use a bandpass filter to collect the peak emission and reduce background. |
| Objective Lens | 60x or 100x Oil Immersion (NA ≥ 1.3) | High numerical aperture is crucial for resolving small structures like individual mitochondria. |
| Laser Power | ≤ 5% | Use the lowest possible laser power that provides a good signal-to-noise ratio to minimize phototoxicity and photobleaching. |
| Exposure/Dwell Time | 50-200 ms | Balance signal strength with acquisition speed. For dynamic events, use shorter exposure times. [10] |
| Time-Lapse Interval | 30 sec - 5 min | The optimal interval depends on the biological process being studied. Fast events like fission/fusion require rapid imaging. |
Essential Controls & Troubleshooting
A robust experimental design includes controls to ensure that observed effects are real and not artifacts.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Very Weak Signal | - Incorrect filter set.- Probe concentration too low.- Cells are dead/unhealthy (low ΔΨm). | - Verify excitation/emission filters match the dye's spectra.- Increase working concentration in 50 nM increments.- Check cell health with a brightfield view; co-stain with a viability dye like Calcein-AM. |
| High Background Signal | - Probe concentration too high.- Extended incubation time. | - Reduce the working concentration.- Decrease the incubation time to 15 minutes.- Consider a gentle wash with pre-warmed PBS or medium just before imaging, but be aware this may reduce specific signal. |
| Rapid Photobleaching | - Laser power is too high.- Excessive exposure time. | - Reduce laser power to the minimum required.- Use a more sensitive detector (e.g., a GaAsP detector).- Decrease exposure time or increase the interval between time-points. |
| Signs of Cell Toxicity | - Probe concentration is too high.- Prolonged exposure to imaging conditions. | - Perform a dose-response curve to find the lowest effective concentration.- Limit the total imaging time and ensure the environmental chamber is maintaining 37°C and 5% CO₂. |
References
- Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applic
- Quinolinium-based fluorescent probes for the detection of thiophenols in environmental samples and living cells. PubMed. [Link]
- Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. NIH. [Link]
- Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging | Request PDF.
- Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues.
- Membrane Potential Measurements of Isolated Neurons Using a Voltage-Sensitive Dye. PLOS ONE. [Link]
- 5-Amino-1-Methylquinolinium Iodide(NNMTi).
- 5-Amino-1-methylquinolinium Chloride. Mokiner. [Link]
- Production Process of 5-Amino-1MQ Iodide. Xi'an Lyphar Biotech Co., Ltd. [Link]
- Methods for imaging mammalian mitochondrial morphology: a prospective on MitoGraph. NIH. [Link]
- China 5-Amino-1-Methylquinolinium Iodide Manufacturers Suppliers Factory - High Quality. Hjtc-b.com. [Link]
- Electrophysiology, Unplugged: Imaging Membrane Potential with Fluorescent Indic
- Protocols. Moores Cancer Center. [Link]
- The Matrix of Mitochondrial Imaging: Exploring Sp
- An Image-based Assay for High-throughput Analysis of Cell Proliferation and Cell De
- Fluorescent Quinolinium Derivative as Novel Mitochondria Probe and Function Modulator by Targeting Mitochondrial RNA. MDPI. [Link]
- Tools to measure membrane potential of neurons. PMC - PubMed Central. [Link]
- Genetically encoded fluorescent sensors of membrane potential. PMC - NIH. [Link]
- Cell proliferation assays supported by live-cell imaging. Axion Biosystems. [Link]
- Mitochondrial Fluorescent Dyes- Imaging Morphology and Function. YouTube. [Link]
- A turn-on fluorescence probe for imaging iodide in living cells based on an elimination reaction.
- In-vivo Imaging of Mitochondrial Depolarization of Myocardium With Positron Emission Tomography and a Proton Gradient Uncoupler. PMC - NIH. [Link]
- Mitochondrial Electron Flow Dynamics Imaging for Assessing Mitochondrial Quality and Drug Screening. PMC - PubMed Central. [Link]
- A mechanosynthesized, sequential, cyclic fluorescent probe for mercury and iodide ions in aqueous solutions. PubMed. [Link]
- Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel. PMC. [Link]
- NNMTi. PubChem - NIH. [Link]
- Quinolinium, 1,1'-[1,3-propanediylbis[(dimethyliminio)-3,1-propanediyl]]bis[4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]. NCBI. [Link]
- Current Perspective on In Vivo Molecular Imaging of Immune Cells. MDPI. [Link]
- A Ratiometric Fluorescence Probe for Selective Detection of ex vivo Methylglyoxal in Diabetic Mice. PMC - NIH. [Link]
- Basic information of 5-Amino-1MQ Iodide. Xi'an Lyphar Biotech Co., Ltd. [Link]
- RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. [Link]
- Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. [Link]-testing-new-active-substances-medicinal-products-step-5_en.pdf)
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Application Notes & Protocols: 1-Methyl-4-phenylpyridinium (MPP+) Iodide in Neuroscience Research
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Editor's Note: This guide focuses on 1-methyl-4-phenylpyridinium (MPP+) iodide , a pivotal tool in neuroscience research, particularly in the study of Parkinson's disease. The user query specified "1-Methylquinolinium iodide"; however, the vast body of scientific literature points to MPP+ iodide as the compound extensively used for inducing selective dopaminergic neurotoxicity in experimental models. This compound does not share this established application in neuroscience. Therefore, to provide the most accurate and relevant information, this document details the applications and protocols for MPP+ iodide, the compound researchers in this field are most likely seeking.
Section 1: Foundational Principles of MPP+ Iodide in Neurobiology
Introduction: The Genesis of a Parkinson's Model
The discovery of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) as a contaminant in synthetic heroin in the 1980s led to a watershed moment in neuroscience. Users developed a severe and irreversible form of parkinsonism, and subsequent research identified its metabolite, 1-methyl-4-phenylpyridinium (MPP+), as the active neurotoxin responsible for this devastating effect.[1][2] MPTP, being lipophilic, readily crosses the blood-brain barrier where it is metabolized by monoamine oxidase B (MAO-B) in glial cells into MPP+.[3][4][5][6] MPP+ itself, a charged molecule, cannot efficiently cross the blood-brain barrier, a critical consideration for experimental design.[4]
Mechanism of Selective Neurotoxicity
The remarkable specificity of MPP+ for dopaminergic (DA) neurons is the cornerstone of its utility as a research tool. This selectivity is a two-step process involving targeted uptake and mitochondrial poisoning.
-
Selective Uptake: MPP+ is released by glial cells and exhibits a high affinity for the dopamine transporter (DAT), which is densely expressed on the presynaptic terminals of dopaminergic neurons.[4][7][8] This transport mechanism actively sequesters MPP+ into the cytosol of DA neurons, concentrating the toxin precisely where it can inflict maximum damage.[9]
-
Mitochondrial Sabotage: Once inside the neuron, MPP+ is further concentrated within the mitochondria, driven by the large mitochondrial membrane potential.[5][9] Here, it potently inhibits Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[1][4][6][10]
This targeted inhibition of mitochondrial respiration triggers a cascade of catastrophic cellular events:
-
ATP Depletion: The blockade of the electron transport chain cripples ATP synthesis, leading to a severe energy deficit.[1][3][9]
-
Oxidative Stress: The dysfunctional Complex I becomes a major source of reactive oxygen species (ROS), overwhelming the neuron's antioxidant defenses.[1][3]
-
Apoptotic Cell Death: The combination of energy failure and overwhelming oxidative stress activates intrinsic apoptotic pathways, culminating in the selective death of dopaminergic neurons.[3]
This sequence of events meticulously recapitulates key pathological hallmarks of Parkinson's disease, making MPP+ an invaluable tool for modeling the disease in vitro and in vivo.
Section 2: Core Applications in Neuroscience Research
In Vitro Modeling of Neurodegeneration
The most common application of MPP+ iodide is in cell culture systems to model the molecular events of Parkinson's disease. This approach allows for controlled, high-throughput investigations into neurodegenerative mechanisms.
-
Cell Lines: Human neuroblastoma SH-SY5Y cells are frequently used due to their dopaminergic characteristics and ease of culture.[10] They provide a robust and reproducible system for initial screening and mechanistic studies.
-
Primary Neurons: For greater physiological relevance, primary midbrain cultures containing dopaminergic neurons are also employed, though they are more complex to maintain.
-
Key Research Questions Addressed:
-
Elucidating cell death pathways (apoptosis, necrosis).
-
Investigating the role of oxidative stress and mitochondrial dysfunction.
-
Studying the involvement of specific proteins like α-synuclein and Parkin.[4]
-
Screening for neuroprotective compounds that can mitigate MPP+-induced toxicity.
-
In Vivo Parkinsonism Models
While MPTP is used systemically in animals, MPP+ is used for direct, targeted administration into the brain to create focal lesions.[1]
-
Method: Stereotaxic surgery is used to inject MPP+ iodide directly into the substantia nigra pars compacta (SNpc) or the striatum of rodents.[11]
-
Outcome: This results in a unilateral loss of dopaminergic neurons, leading to quantifiable motor deficits (e.g., rotational behavior) in the animal.[7][11]
-
Advantages: This method provides precise anatomical targeting and is highly reproducible, making it a gold standard for testing the efficacy of novel therapeutic strategies, such as cell replacement therapies or neuroprotective drugs, in a living organism.
Section 3: Experimental Protocols
Protocol 1: Induction and Assessment of Neurotoxicity in SH-SY5Y Cells
This protocol provides a comprehensive workflow for treating SH-SY5Y cells with MPP+ iodide and assessing the resulting cytotoxicity and apoptosis.
Causality: The SH-SY5Y cell line is chosen for its expression of the dopamine transporter, allowing for the selective uptake of MPP+ that initiates the toxic cascade. The MTT assay measures mitochondrial reductase activity, which is a direct proxy for cell viability and is expected to decrease due to Complex I inhibition. Annexin V/PI staining differentiates early apoptotic cells (Annexin V positive, PI negative) from late apoptotic/necrotic cells (both positive), providing a more detailed picture of the cell death mechanism.
A. Materials
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
MPP+ Iodide (CAS: 36913-39-0)
-
Sterile, nuclease-free water or PBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO or solubilization buffer
-
Annexin V-FITC / Propidium Iodide (PI) Apoptosis Detection Kit
-
96-well and 6-well tissue culture plates
-
Standard cell culture equipment (incubator, centrifuge, etc.)[12]
B. Stock Solution Preparation
| Parameter | Value | Rationale & Notes |
| Compound | MPP+ Iodide | Formula Weight: 297.1 g/mol |
| Solvent | Sterile Water or PBS | MPP+ iodide is soluble in water. |
| Stock Conc. | 10 mM | A high concentration allows for small volumes to be used for treatment, minimizing solvent effects. |
| Preparation | Dissolve 2.971 mg in 1 mL of solvent. | Perform calculations based on the actual formula weight from your supplier. |
| Storage | Aliquot and store at -20°C. | Avoid repeated freeze-thaw cycles to ensure stability. |
C. Step-by-Step Protocol for Cytotoxicity (MTT Assay)
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
MPP+ Treatment: Prepare serial dilutions of MPP+ iodide in culture medium. Common final concentrations range from 0.1 mM to 3 mM.[10]
-
Remove the old medium from the wells and add 100 µL of the MPP+ containing medium. Include a "vehicle control" group treated with medium only.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values of treated wells to the vehicle control wells to calculate the percentage of cell viability.
D. Step-by-Step Protocol for Apoptosis (Flow Cytometry)
-
Cell Seeding & Treatment: Seed SH-SY5Y cells in 6-well plates at a density of 2.5 x 10⁵ cells/well. After 24 hours, treat with desired concentrations of MPP+ iodide for the chosen duration (e.g., 24 hours).
-
Cell Harvesting: Harvest both floating and adherent cells. To do this, collect the supernatant (containing floating cells), wash the plate with PBS, and then trypsinize the adherent cells. Combine the trypsinized cells with the collected supernatant.
-
Centrifugation: Pellet the cells by centrifuging at 300 x g for 5 minutes.[13]
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer provided in the apoptosis kit. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells using a flow cytometer within one hour. The data will allow for the quantification of four cell populations: viable, early apoptotic, late apoptotic, and necrotic.
Protocol 2: Analytical Methods for MPP+ Quantification in Biological Samples
For pharmacokinetic studies or to verify uptake in cell/tissue lysates, quantification of MPP+ is necessary. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.
Causality: This method is essential for confirming that the toxin reaches its target in sufficient concentrations to elicit a biological effect, validating the experimental model. Protein precipitation is a common and straightforward method to remove interfering proteins from plasma or cell lysate samples before injection into the LC-MS/MS system.[14][15][16]
A. Sample Preparation (Protein Precipitation) [15]
-
To 100 µL of plasma, cell lysate, or tissue homogenate, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis.
B. LC-MS/MS Parameters (Example)
| Parameter | Typical Value / Condition |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 2 µm)[15] |
| Mobile Phase | Gradient of water and acetonitrile with 0.1% formic acid[14][15] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM)[15] |
| MRM Transition | m/z 170.1 → m/z 128.1 (example for MPP+) |
Note: The exact parameters for chromatography and mass spectrometry must be optimized for the specific instrument being used.[14][17][18]
References
- Benchchem. (n.d.). Application Notes and Protocols for MTIC in Cell Culture Experiments.
- GlpBio. (2023, August 3). MPP+ Iodide: A Key Tool in Parkinson's Disease Research. YouTube.
- ResearchGate. (n.d.). Development & Validation of LC–MS/MS Assay for 5-Amino-1-Methyl Quinolinium in Rat Plasma: Application to Pharmacokinetic and Oral Bioavailability Studies. Request PDF.
- ALZFORUM. (n.d.). Parkinson's Disease Research Models.
- PubMed. (2021). Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies.
- MDPI. (n.d.). Synthesis and Evaluation of 125 I-IMPY: Application in Neuroblastoma Tracing and Treatment.
- Charles River Laboratories. (n.d.). Animal Models of Parkinson's Disease.
- PubMed Central. (n.d.). Characteristics of the mitochondrial and cellular uptake of MPP+, as probed by the fluorescent mimic, 4'I-MPP+.
- Ke, M., Chong, C. M., Zhu, Q., Zhang, K., Cai, C. Z., Lu, J. H., ... & Su, H. (2021). Comprehensive Perspectives on Experimental Models for Parkinson's Disease. Aging and disease, 12(1), 223–246.
- PubMed. (1995). In vitro neurotoxicity of methyl iodide.
- Frontiers. (n.d.). Chemically Induced Models of Parkinson's Disease: History and Perspectives for the Involvement of Ferroptosis.
- MedChemExpress. (n.d.). MPP+ iodide - Product Data Sheet.
- Cayman Chemical. (n.d.). MPP+ Iodide (N-Methyl-4-Phenylpyridinium Iodide, CAS Number: 36913-39-0).
- Wikipedia. (n.d.). MPP+.
- PubMed. (1988). Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).
- International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples.
- PubMed. (1989). Mechanism of the neurotoxicity of MPTP. An update.
- PubMed. (1987). Mechanism of the neurotoxicity of 1-methyl-4-phenylpyridinium (MPP+), the toxic bioactivation product of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).
- PubMed. (2014). Analytical techniques for the determination of biologically active quinones in biological and environmental samples.
- Thermo Fisher Scientific. (n.d.). Cell Culture Protocols.
- NIH. (n.d.). The neurotoxin 1-methyl-4-phenylpyridinium (MPP+) alters hippocampal excitatory synaptic transmission by modulation of the GABAergic system.
- ATSDR. (n.d.). Analytical Methods.
- Horizon Discovery. (n.d.). Protocols for Cancer-related cell lines.
- Abcam. (n.d.). Cell culture and maintenance protocol.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. MPP+ - Wikipedia [en.wikipedia.org]
- 3. Characteristics of the mitochondrial and cellular uptake of MPP+, as probed by the fluorescent mimic, 4'I-MPP+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Chemically Induced Models of Parkinson’s Disease: History and Perspectives for the Involvement of Ferroptosis [frontiersin.org]
- 5. Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive Perspectives on Experimental Models for Parkinson’s Disease [aginganddisease.org]
- 8. The neurotoxin 1-methyl-4-phenylpyridinium (MPP+) alters hippocampal excitatory synaptic transmission by modulation of the GABAergic system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of the neurotoxicity of 1-methyl-4-phenylpyridinium (MPP+), the toxic bioactivation product of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. criver.com [criver.com]
- 12. Cell Culture Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. horizondiscovery.com [horizondiscovery.com]
- 14. researchgate.net [researchgate.net]
- 15. Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijisrt.com [ijisrt.com]
- 17. Analytical techniques for the determination of biologically active quinones in biological and environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
1-Methylquinolinium Iodide: A Comprehensive Guide to Nucleic Acid Detection
Introduction: Unveiling the Potential of 1-Methylquinolinium Iodide in Nucleic Acid Quantification
In the landscape of molecular biology, the precise quantification of nucleic acids is a cornerstone of experimental success. For decades, researchers have relied on a variety of fluorescent dyes, each with its own set of advantages and limitations. This application note introduces this compound, a member of the quinolinium class of dyes, as a versatile and sensitive fluorescent probe for the detection and quantification of nucleic acids. This guide provides a comprehensive overview of its mechanism of action, detailed protocols for its application, and insights into data interpretation, empowering researchers, scientists, and drug development professionals to integrate this powerful tool into their workflows.
The utility of quinolinium-based dyes stems from their characteristic fluorescence enhancement upon binding to nucleic acids. In its unbound state in an aqueous solution, this compound exhibits minimal fluorescence. However, upon association with the hydrophobic microenvironment of the DNA or RNA structure, its fluorescence quantum yield increases significantly. This "light-up" property forms the basis of its application in nucleic acid detection, offering a high signal-to-noise ratio and, consequently, excellent sensitivity.
This document will delve into the photophysical properties of this compound, provide step-by-step protocols for its use in solution-based assays, and discuss its potential applications in cellular imaging. By understanding the principles and practicalities of using this dye, researchers can achieve accurate and reliable quantification of their nucleic acid samples, a critical step for downstream applications such as PCR, sequencing, and transfection.
Mechanism of Action: The Science Behind the Signal
The fluorescence of this compound is highly sensitive to its local environment. In aqueous solutions, the dye molecule is free to rotate and interact with polar water molecules, which leads to efficient non-radiative decay pathways and, consequently, low fluorescence.
Upon interaction with nucleic acids, this compound is thought to bind primarily through intercalation between the base pairs of double-stranded DNA (dsDNA) and, to a lesser extent, single-stranded DNA (ssDNA) and RNA. This insertion into the less polar, more rigid environment of the nucleic acid helix restricts the rotational freedom of the dye molecule. This restriction minimizes non-radiative energy loss and favors the radiative decay pathway, resulting in a significant enhancement of its fluorescence emission. The positively charged quinolinium core also likely facilitates electrostatic interactions with the negatively charged phosphate backbone of the nucleic acids, further stabilizing the complex.
Figure 1: Mechanism of Fluorescence Enhancement.
Synthesis of this compound
For researchers interested in the chemical synthesis of this compound, a common method involves the quaternization of the quinoline core. The synthesis of a related compound, 5-amino-1-methylquinolinium iodide, provides a general framework for this process. Typically, quinoline is reacted with a methylating agent, such as methyl iodide, in an appropriate solvent. This reaction leads to the formation of the N-methylated quinolinium cation with iodide as the counter-ion.
A general synthetic approach involves dissolving quinoline in a suitable solvent like acetonitrile or isopropanol, followed by the addition of methyl iodide. The reaction mixture is then heated under reflux for several hours. After cooling, the product, this compound, precipitates and can be collected by filtration, washed with a cold solvent to remove unreacted starting materials, and dried. For applications in biological assays, further purification by recrystallization may be necessary to ensure high purity.
Photophysical Properties
While specific photophysical data for this compound is not extensively documented in publicly available literature, its properties can be inferred from the broader class of quinolinium and cyanine dyes. Upon binding to nucleic acids, these dyes typically exhibit a significant increase in fluorescence quantum yield. The excitation and emission maxima are also known to shift upon binding. For practical applications, it is crucial to experimentally determine the optimal excitation and emission wavelengths for the this compound-nucleic acid complex in the specific buffer system being used. Generally, quinolinium-based dyes are excited by UV to blue light and emit in the blue to green region of the spectrum.
Protocols for Nucleic Acid Quantification
The following protocols provide a starting point for the use of this compound in quantifying dsDNA and RNA in a solution-based assay using a fluorescence microplate reader. It is highly recommended to optimize the dye concentration and incubation times for your specific experimental conditions and nucleic acid types.
Protocol 1: Quantification of Double-Stranded DNA (dsDNA)
This protocol is designed for the quantification of dsDNA using a standard curve.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO or ethanol)
-
Assay Buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
dsDNA standard of known concentration (e.g., calf thymus DNA or a commercially available DNA standard)
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of dsDNA Standards:
-
Prepare a series of dsDNA standards by serially diluting the concentrated stock in Assay Buffer. A typical concentration range would be from 1 µg/mL to 10 ng/mL. Prepare a "zero DNA" control containing only Assay Buffer.
-
-
Preparation of Working Dye Solution:
-
Dilute the this compound stock solution in Assay Buffer to the desired working concentration. An initial dilution to try is 1:1000, but this should be optimized. The optimal concentration will provide a low background fluorescence and a high signal upon DNA binding.
-
-
Assay Setup:
-
In a black 96-well microplate, add 100 µL of each dsDNA standard to individual wells.
-
Add 100 µL of your unknown dsDNA samples (diluted in Assay Buffer if necessary) to other wells.
-
To each well containing a standard or sample, add 100 µL of the working dye solution. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 5-10 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a microplate reader. Determine the optimal excitation and emission wavelengths by performing a spectral scan of a sample containing a moderate concentration of dsDNA and the dye. Based on related compounds, a starting point for excitation could be in the range of 350-450 nm, with emission detection between 450-550 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "zero DNA" control from all standard and sample readings.
-
Generate a standard curve by plotting the background-subtracted fluorescence intensity of the dsDNA standards against their known concentrations.
-
Determine the concentration of your unknown samples by interpolating their fluorescence values from the standard curve.
-
Figure 2: dsDNA Quantification Workflow.
Protocol 2: Quantification of RNA
This protocol is for the quantification of RNA. Note that this compound may have a different affinity and fluorescence enhancement with RNA compared to dsDNA. Therefore, it is essential to use an RNA standard for the standard curve.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO or ethanol)
-
Assay Buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
RNA standard of known concentration (e.g., ribosomal RNA or a commercially available RNA standard)
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of RNA Standards:
-
Prepare a series of RNA standards by serially diluting the concentrated stock in Assay Buffer. A typical concentration range would be from 1 µg/mL to 10 ng/mL. Prepare a "zero RNA" control containing only Assay Buffer.
-
-
Preparation of Working Dye Solution:
-
Dilute the this compound stock solution in Assay Buffer to the desired working concentration (e.g., 1:1000 dilution, to be optimized).
-
-
Assay Setup:
-
In a black 96-well microplate, add 100 µL of each RNA standard to individual wells.
-
Add 100 µL of your unknown RNA samples (diluted in Assay Buffer if necessary) to other wells.
-
To each well, add 100 µL of the working dye solution.
-
-
Incubation:
-
Incubate the plate at room temperature for 5-10 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a microplate reader at the predetermined optimal excitation and emission wavelengths for the dye-RNA complex.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "zero RNA" control from all readings.
-
Generate a standard curve by plotting the background-subtracted fluorescence intensity of the RNA standards against their concentrations.
-
Determine the concentration of your unknown RNA samples from the standard curve.
-
Data Interpretation and Troubleshooting
A successful assay will yield a linear standard curve with a high correlation coefficient (R² > 0.99). The fluorescence intensity of the unknown samples should fall within the linear range of the standard curve.
| Problem | Possible Cause | Solution |
| High background fluorescence | Dye concentration is too high. | Optimize the working concentration of this compound by performing a titration. |
| Contaminated Assay Buffer. | Use fresh, high-purity water and reagents to prepare the buffer. | |
| Low signal or poor sensitivity | Dye concentration is too low. | Increase the working concentration of the dye. |
| Incorrect excitation/emission wavelengths. | Perform a spectral scan to determine the optimal wavelengths for the dye-nucleic acid complex. | |
| Short incubation time. | Increase the incubation time. | |
| Non-linear standard curve | Pipetting errors. | Ensure accurate and consistent pipetting. |
| Sample concentrations are outside the linear range. | Adjust the concentration of the standards to cover the expected range of the samples. Dilute concentrated samples. | |
| Contaminants in the sample. | Re-purify the nucleic acid samples. |
Comparative Analysis with Other Nucleic Acid Stains
This compound offers a potential alternative to commonly used nucleic acid stains. The table below provides a general comparison. It is important to note that the specific performance of this compound should be empirically determined.
| Feature | This compound (Expected) | Ethidium Bromide | SYBR Green I |
| Binding Mechanism | Intercalation | Intercalation | Intercalation and minor groove binding |
| Excitation/Emission | UV-Blue/Blue-Green | UV/Orange-Red | Blue/Green |
| Toxicity | Expected to be a potential mutagen | Known mutagen | Lower mutagenicity than Ethidium Bromide |
| Cell Permeability | Likely cell-permeant | Generally cell-impermeant | Cell-permeant |
Potential Applications in Cellular Imaging
The potential cell-permeability of this compound opens up possibilities for its use in live-cell imaging to visualize nucleic acids in the nucleus and mitochondria. Its fluorescence enhancement upon binding to nucleic acids could allow for the monitoring of processes such as cell division and apoptosis. However, it is crucial to assess its cytotoxicity and photostability in the specific cell type of interest before embarking on extensive imaging studies.
Conclusion
This compound is a promising fluorescent dye for the sensitive detection of nucleic acids. Its "light-up" property upon binding to DNA and RNA provides a high signal-to-noise ratio, making it suitable for quantification assays. The protocols provided in this application note serve as a starting point for researchers to develop and optimize their own nucleic acid quantification workflows. Further characterization of its photophysical properties and cellular applications will undoubtedly expand its utility in the field of molecular biology.
References
Please note that direct references for the specific application of this compound in nucleic acid quantification are limited. The following references provide context on related compounds and general techniques.
- Production Process of 5-Amino-1MQ Iodide. Xi'an Lyphar Biotech Co., Ltd. Link
- Materials and Methods of 5-Amino-1MQ Iodide Factory Supply. Xi'an Lyphar Biotech Co., Ltd. Link
- Nucleic Acid Quantific
- Quantific
- RNA quantification and quality assessment techniques. QIAGEN. Link
- DNA and RNA Quantific
- Standard Operating Procedure DNA Quantification by UV Absorption.
- DNA Quantification using the Qubit Fluorometer. Protocols.io. Link
- Fluorescent properties of DNA base analogue tC upon incorporation into DNA — negligible influence of neighbouring bases on fluorescence quantum yield. Wilhelmsson, L. M., et al. Nucleic Acids Research, 31(24), 7285–7292. Link
- Fluorescence quantum yield measurements. Melhuish, W. H. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 76A(6), 547–626. Link
- Quantum yield. Wikipedia. Link
- Nucleic acid-based fluorescent probes and their analytical potential. Juskowiak, B. Analytica Chimica Acta, 568(1-2), 171–186. Link
- Single-molecule fluorescence detection of a tricyclic nucleoside analogue. Sinkeldam, R. W., et al. Journal of the American Chemical Society, 132(40), 14149–14151. Link
- Synthesis and antileukemic activity of 2-(2-methylthio-2-aminovinyl)-1-methylquinolinium iodides. Foye, W. O., et al. Journal of Pharmaceutical Sciences, 67(7), 962–963. Link
- Emission spectra of complex 1 in the presence of increasing amounts of DNA...
- (A) Fluorescence emission spectra (λexc = 540 nm) for EB-DNA in buffer...
- The fluorescence emission spectra of complex 1 (A) and...
- Fluorescence-excitation and Emission Spectroscopy on Single FMO Complexes. Southall, J., et al. Journal of Visualized Experiments, (114), e54291. Link
- Properties of classic nucleic acid stains—Table 8.4. Thermo Fisher Scientific. Link
- Spectral characteristics of Molecular Probes dyes—Table 23.1. Thermo Fisher Scientific. Link
- NNMTi | C10H11IN2. PubChem. Link
- RNA Assay Protocol | Technical Note 198. DeNovix. Link
- Quantum chemical studies of nucleic acids: Can we construct a bridge to the RNA structural biology and bioinformatics communities? Sponer, J., et al. Journal of Molecular Modeling, 17(10), 2489–2503. Link
- Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applications. Albericio, F., et al. Molecules, 26(12), 3695. Link
- How to set up and analyze DNA-RNA quantification with our micro-volume microplate the Spectradrop. Molecular Devices. Link
- Damage to uracil- and adenine-containing bases, nucleosides, nucleotides and polynucleotides: quantum yields on irradiation at 193 and 254 nm. Schulte-Frohlinde, D., et al. Journal of Photochemistry and Photobiology B: Biology, 1(4), 425–440. Link
- Guidelines for RNA Quantit
- 10. DNA Quantification and Purity Measurement. OpenWetWare. Link
- Quantum yield – Knowledge and References. Taylor & Francis. Link
Application Notes and Protocols for 1-Methylquinolinium Iodide in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling Cellular Dynamics with 1-Methylquinolinium Iodide
This compound (MQI) is a cationic fluorescent probe belonging to the quinolinium class of dyes. These molecules are of significant interest in cellular imaging due to their unique photophysical properties and ability to respond to the cellular microenvironment. Structurally, MQI consists of a quinoline heterocyclic system with a quaternized nitrogen, conferring a permanent positive charge, and an iodide counter-ion. This charge, combined with a degree of lipophilicity, facilitates its passage across the plasma membrane and subsequent accumulation within specific organelles.
While extensive characterization of every quinolinium derivative is ongoing, the behavior of structurally similar compounds, such as styrylpyridinium dyes, strongly suggests that MQI localizes to mitochondria in live cells. This accumulation is driven by the large negative mitochondrial membrane potential (~-180 mV). Consequently, MQI serves as a valuable tool for visualizing mitochondrial morphology, distribution, and integrity. Changes in fluorescence intensity can be correlated with alterations in mitochondrial membrane potential, a key indicator of cellular health, apoptosis, and metabolic activity.
This guide provides a comprehensive overview of the theoretical and practical aspects of using this compound in fluorescence microscopy. It offers detailed protocols for live and fixed cell imaging, troubleshooting advice, and explains the scientific principles behind the experimental choices.
Scientific Principles and Mechanism of Action
The utility of this compound as a fluorescent probe is grounded in its electrochemical and photophysical properties. The cationic nature of the molecule is the primary driver for its accumulation in mitochondria, following the Nernst equation. Once localized within the mitochondrial matrix, the probe's fluorescence characteristics can be influenced by the surrounding environment.
Quinolinium derivatives are known to exhibit solvatochromism, a phenomenon where the absorption and emission spectra shift depending on the polarity of the solvent.[1] This property can be advantageous, as the transition from the aqueous cytoplasm to the more complex and variable environment of the mitochondrial matrix may result in changes to the probe's fluorescence profile, potentially offering insights into the mitochondrial state.
The iodide counter-ion is a noteworthy component of this probe. Iodide is known to act as a fluorescence quencher through a "heavy atom effect," which can promote intersystem crossing to the non-emissive triplet state. However, the precise impact of the iodide on the quantum yield of MQI within the cellular environment is complex and may be offset by the fluorescence enhancement upon binding to intracellular structures.
Diagram: Proposed Mechanism of Mitochondrial Accumulation
Caption: Proposed accumulation of MQI in mitochondria.
Photophysical and Chemical Properties
Precise photophysical data for this compound is not extensively published. The following properties are estimated based on structurally related quinolinium and styrylpyridinium dyes.[2] It is strongly recommended that users empirically determine the optimal settings on their own instrumentation.
| Property | Estimated Value/Characteristic | Notes |
| Excitation Maximum (λex) | ~488 nm | Can be excited by a standard 488 nm laser line. |
| Emission Maximum (λem) | ~620 nm | Emits in the orange-red region of the spectrum. |
| Recommended Filter Set | TRITC/Cy3 | A standard filter set for red fluorophores should be suitable. |
| Stokes Shift | ~132 nm | A large Stokes shift is advantageous for minimizing spectral overlap. |
| Molecular Formula | C₁₀H₁₀IN | |
| Molecular Weight | 271.10 g/mol | |
| Solubility | Soluble in DMSO and polar solvents like water and methanol.[3] | Prepare stock solutions in anhydrous DMSO. |
| Quantum Yield (ΦF) | Variable | Can be high for related compounds (0.7-0.8).[2] The iodide ion may cause some quenching. |
| Photostability | Moderate | As with all fluorophores, minimize light exposure to prevent photobleaching. |
Experimental Protocols
Preparation of Stock and Working Solutions
a. Materials:
-
This compound (MQI) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cell culture medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
b. Protocol for 1 mM Stock Solution:
-
Prepare a 1 mM stock solution of MQI by dissolving 2.71 mg of the powder in 10 mL of anhydrous DMSO.
-
Vortex thoroughly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
c. Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the 1 mM stock solution.
-
Dilute the stock solution in pre-warmed (37°C) cell culture medium or buffer to the desired final working concentration. A starting concentration range of 100-500 nM is recommended, but the optimal concentration should be determined empirically for each cell type and experimental condition.
Diagram: Experimental Workflow for Live-Cell Imaging
Caption: General workflow for live-cell staining with MQI.
Live-Cell Staining and Imaging Protocol
This protocol is a general guideline for staining adherent cells.
a. Materials:
-
Cells cultured on glass-bottom dishes or imaging plates
-
MQI working solution (100-500 nM in pre-warmed medium)
-
Pre-warmed cell culture medium or buffer for washing
-
Fluorescence microscope with appropriate laser lines and filters
b. Protocol:
-
Seed cells on a suitable imaging vessel and culture to 70-80% confluency.
-
Remove the cell culture medium from the cells.
-
Gently add the pre-warmed MQI working solution to the cells.
-
Incubate the cells for 15-30 minutes at 37°C in a humidified incubator, protected from light.
-
(Optional but Recommended) For clearer imaging, remove the loading solution and wash the cells twice with pre-warmed medium or buffer.
-
Add fresh, pre-warmed medium or buffer to the cells for imaging.
-
Image the cells using a fluorescence microscope. Use a 488 nm laser for excitation and collect the emission signal around 620 nm.
Fixed-Cell Staining and Co-staining
While MQI is primarily used for live-cell imaging to assess mitochondrial membrane potential, it can also be used on fixed cells to visualize mitochondrial morphology. Note that fixation will disrupt the membrane potential, so the staining pattern will be based on the probe's affinity for mitochondrial structures rather than its potential-driven accumulation.
a. Materials:
-
Live cells stained with MQI (from the protocol above)
-
4% Paraformaldehyde (PFA) in PBS, pre-warmed to 37°C
-
Phosphate-Buffered Saline (PBS)
-
(Optional) Nuclear counterstain (e.g., Hoechst 33342)
b. Protocol:
-
Stain live cells with MQI as described in the live-cell protocol.
-
After the incubation period, remove the MQI working solution.
-
Gently add the pre-warmed 4% PFA and incubate for 15 minutes at room temperature.
-
Remove the PFA and wash the cells three times with PBS.
-
(Optional Co-staining) If a nuclear counterstain is desired, add Hoechst 33342 (e.g., 1 µg/mL in PBS) and incubate for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Mount the coverslip with an appropriate mounting medium.
-
Image the cells using the appropriate filter sets for each probe.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | - Suboptimal excitation/emission settings.- Low probe concentration.- Cells are unhealthy or dead (low mitochondrial membrane potential).- Probe degradation. | - Empirically determine the optimal excitation and emission wavelengths for your instrument.- Perform a titration to find the optimal working concentration.- Check cell viability with a dye like Trypan Blue.- Prepare fresh working solutions and avoid repeated freeze-thaw cycles of the stock solution. |
| High Background Fluorescence | - Probe concentration is too high.- Inadequate washing.- Autofluorescence from cell culture medium. | - Reduce the working concentration of MQI.- Include the recommended washing steps in your protocol.- Image cells in a phenol red-free medium or a clear buffer like HBSS. |
| Diffuse Cytoplasmic Staining (Not Localized to Mitochondria) | - Loss of mitochondrial membrane potential.- Probe concentration is too high, leading to non-specific binding. | - Use healthy, actively respiring cells. Include a positive control with a known mitochondrial membrane potential-dependent dye.- Lower the concentration of MQI. |
| Rapid Photobleaching | - Excessive exposure to excitation light. | - Reduce the laser power and/or exposure time.- Use an anti-fade mounting medium for fixed cells.- Acquire images efficiently to minimize light exposure. |
Safety and Handling
This compound should be handled with care in a laboratory setting. While a specific safety data sheet (SDS) for MQI is not widely available, the safety precautions for structurally similar compounds should be followed.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store at -20°C, protected from light and moisture.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
References
- Wikipedia. (2023). Solvatochromism.
Sources
Application Notes and Protocols: 1-Methylquinolinium Iodide in Organic Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 1-Methylquinolinium iodide and its derivatives as versatile reagents in modern organic synthesis. Moving beyond a simple catalog of reactions, this document elucidates the underlying principles of reactivity and provides detailed, field-proven protocols for its principal applications.
Introduction: The Quinolinium Salt Platform
This compound is a quaternary ammonium salt characterized by a planar, aromatic quinoline ring system permanently N-methylated, which imparts a positive charge. This structure is not merely a scaffold but an electronically distinct entity that dictates its reactivity. The positive charge of the quaternized nitrogen atom renders the quinolinium ring highly electron-deficient. This has two profound consequences that are central to its synthetic utility:
-
Activation of Substituents: Protons on alkyl groups attached to the quinolinium ring, particularly at the 2- and 4-positions (e.g., in 1,2- or 1,4-dimethylquinolinium iodide), become significantly acidic. This allows for facile deprotonation by mild bases to form highly reactive neutral intermediates known as anhydro bases or methylene bases.
-
Phase-Transfer Properties: As a quaternary ammonium salt, it possesses the intrinsic ability to pair with anions and transport them from a polar (typically aqueous) phase into a nonpolar organic phase, enabling reactions between otherwise immiscible reactants.
This guide will focus on three cornerstone applications that leverage these properties: C-C bond formation via Knoevenagel-type condensations, the synthesis of polymethine cyanine dyes, and its function as a phase-transfer catalyst.
Application 1: C-C Bond Formation: Synthesis of Styryl Dyes via Knoevenagel-Type Condensation
A primary application of N-alkylated quinolinium salts with a methyl group at the 2- or 4-position is their use as active methylene compounds in Knoevenagel-type condensation reactions. This transformation is a powerful method for forming carbon-carbon double bonds and is particularly effective for the synthesis of styryl dyes, which are valuable as fluorescent probes and materials for nonlinear optics.
Mechanistic Insight
The key to this reaction is the enhanced acidity of the C-H bonds of the methyl group attached to the electron-deficient quinolinium ring. A moderately strong, non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is sufficient to deprotonate the methyl group. This deprotonation generates a highly nucleophilic methylene base intermediate in equilibrium. This intermediate readily attacks the electrophilic carbon of an aldehyde's carbonyl group. The subsequent alkoxide intermediate rapidly undergoes dehydration, often facilitated by the reaction conditions, to yield the thermodynamically stable, conjugated α,β-unsaturated product—the styryl quinolinium dye.
Application Notes and Protocols for 1-Methylquinolinium Iodide in Chemical Synthesis
Foreword: Unveiling the Synthetic Potential of a Classic Quaternary Salt
1-Methylquinolinium iodide, a quaternary ammonium salt derived from the quinoline heterocycle, is more than a simple laboratory chemical. While it is a foundational building block, its true utility is revealed in its diverse applications, ranging from the vibrant world of cyanine dyes to its role as a precursor for potent bioactive molecules. The permanent positive charge on the nitrogen atom, coupled with the reactivity of the methyl group and the broader quinoline scaffold, endows it with unique chemical properties that synthetic chemists can strategically exploit.
This guide moves beyond a mere recitation of facts. It is designed to provide researchers, medicinal chemists, and process development scientists with a deep, mechanistically-grounded understanding of how and why this compound functions in various synthetic contexts. We will explore established protocols, delve into the causality behind experimental choices, and present potential applications inferred from its structural characteristics. Every section is built upon a foundation of scientific integrity, with authoritative citations to support the claims and protocols described.
Core Concepts: Physicochemical Properties and Synthesis
This compound (CAS No: 3947-76-0) is a solid, typically appearing as a powder.[1] Its structure consists of a planar quinoline ring system where the heterocyclic nitrogen is quaternized by a methyl group, with iodide as the counter-ion. This quaternization is the cornerstone of its chemical behavior.
Key Structural Features & Reactivity:
-
Permanent Cationic Charge: The N-methylation renders the nitrogen atom permanently positively charged, which significantly alters the electronic distribution of the entire ring system. This enhances its solubility in polar solvents and makes it a key component in ionic compounds like dyes.
-
Activated Methyl Group: The electron-withdrawing nature of the cationic quinolinium ring acidifies the protons on the N-methyl group. While not strongly acidic, these protons can be abstracted by a suitable base, generating a reactive ylide or participating in condensation reactions. This reactivity is particularly crucial in dye synthesis.
-
Electrophilic Ring System: The positive charge makes the quinoline ring more susceptible to nucleophilic attack compared to its non-quaternized parent, although this reactivity is less commonly exploited than that of the methyl group.
Protocol 1: Synthesis of this compound
The synthesis of this compound is a classic example of an SN2 reaction, specifically the Menshutkin reaction, involving the alkylation of a tertiary amine (quinoline) with an alkyl halide (methyl iodide).[2][3]
Reaction: Quinoline + Methyl Iodide → this compound
Experimental Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve quinoline (1.0 equiv.) in a suitable solvent such as an ester-based solvent or ethanol.[2] A patent suggests that ester solvents can have a catalytic effect, leading to higher yields and purity.[2]
-
Reagent Addition: Under a nitrogen atmosphere, add methyl iodide (CH₃I) (1.0 to 1.5 equiv.).[2] Methyl iodide is a volatile and toxic reagent and should be handled with care in a chemical fume hood.[4]
-
Reaction: Stir the mixture at a controlled temperature. Depending on the solvent, this can range from room temperature to a gentle reflux (e.g., 40-60 °C) for several hours (typically 2-10 hours).[2] The progress can be monitored by the precipitation of the solid product.
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold diethyl ether or the reaction solvent to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Drying: Dry the purified this compound under vacuum to yield the final product.
Primary Application: A Cornerstone in Cyanine Dye Synthesis
Historically and presently, the most significant application of this compound and its derivatives (e.g., 1-ethyl-2-methylquinolinium iodide, known as quinaldine ethiodide) is as a key precursor in the synthesis of cyanine dyes.[5][6] These dyes are characterized by two nitrogen-containing heterocycles linked by a polymethine bridge and are valued for their intense and tunable absorption and fluorescence properties.[7][8]
Application Note: The Mechanism of Action
The synthesis of cyanine dyes relies on the condensation of two heterocyclic quaternary salts.[5] For asymmetrical dyes, one molecule of a quinolinium salt (like this compound) is condensed with a different heterocyclic salt. The key mechanistic step involves the deprotonation of the activated methyl group on the quinolinium ring by a base (e.g., triethylamine or pyridine) to form a reactive methylene base intermediate. This nucleophilic intermediate then attacks an electrophilic carbon on the second dye precursor to form the polymethine chain that links the two heterocycles.[5]
Protocol 2: General Synthesis of an Asymmetrical Monomethine Cyanine Dye
This protocol describes the condensation of this compound with a second heterocyclic salt, for instance, 1-butyl-2-(methylthio)benzo[c,d]indol-1-ium iodide, to form a monomethine cyanine dye.[7]
Experimental Protocol:
-
Preparation: In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equiv.) and the second heterocyclic quaternary salt (1.0 equiv.) in a suitable solvent like pyridine or ethanol.
-
Base Addition: Add a base, such as triethylamine (2.0-3.0 equiv.), dropwise to the stirred solution. The base facilitates the formation of the reactive methylene intermediate from the this compound.[5]
-
Reaction: Heat the mixture to reflux for 2-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC) for the formation of the intensely colored dye product and the disappearance of the starting materials.
-
Isolation: After completion, cool the reaction mixture. The dye product often precipitates from the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude dye is purified, typically by recrystallization from a solvent like ethanol or by column chromatography on silica gel, to yield the pure cyanine dye.
| Parameter | Condition | Purpose |
| Reactants | This compound, Second Heterocyclic Salt | Heterocyclic ends of the dye |
| Solvent | Pyridine, Ethanol | Dissolves reactants |
| Base | Triethylamine | Deprotonates the N-methyl group |
| Temperature | Reflux | Provides activation energy |
| Reaction Time | 2-6 hours | Allows for reaction completion |
Application in Bioactive Molecule Synthesis
Substituted 1-methylquinolinium iodides have emerged as important scaffolds in medicinal chemistry and drug development. A prominent example is 5-Amino-1-methylquinolinium iodide (5-Amino-1MQ) , a potent and selective inhibitor of the enzyme nicotinamide N-methyltransferase (NNMT).[9][10] NNMT is implicated in metabolic regulation, and its inhibition is a therapeutic strategy being explored for obesity, metabolic diseases, and age-related muscle decline.[10]
Application Note: Role as a Synthetic Intermediate
In this context, this compound itself is not the final product, but the synthesis of its substituted analogue (5-Amino-1MQ) follows the same fundamental N-methylation reaction. The process involves the quaternization of 5-aminoquinoline with a methylating agent like methyl iodide.[11]
Protocol 3: Synthesis of 5-Amino-1-methylquinolinium Iodide
This protocol is based on the general procedure for the N-methylation of a quinoline derivative.[11]
Experimental Protocol:
-
Preparation: Dissolve 5-aminoquinoline (1.0 equiv.) in an appropriate solvent such as acetonitrile or dimethylformamide (DMF) in a reaction flask.[11]
-
Reagent Addition: Add methyl iodide (1.1-1.5 equiv.) to the solution. The reaction is typically conducted under an inert atmosphere.
-
Reaction: Heat the reaction mixture with stirring. A common temperature range is 60–100°C, maintained for several hours until the reaction is complete as monitored by TLC or LC-MS.[11]
-
Work-up and Isolation: Cool the mixture to room temperature. The product, being a salt, will often precipitate. It can be collected by filtration. If dissolved, the product can be precipitated by adding an anti-solvent (e.g., diethyl ether).
-
Purification: The crude solid is purified by recrystallization, typically from ethanol or methanol, to afford the high-purity 5-Amino-1MQ iodide.[11]
Potential Applications: Exploring Further Reactivity
The chemical nature of this compound suggests its utility in other synthetic transformations, even if these are less commonly documented. The following sections are based on established principles of reactivity for quaternary ammonium salts.
Application Note: As a Phase-Transfer Catalyst (PTC)
Quaternary ammonium salts are the archetypal phase-transfer catalysts.[12] They facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). The lipophilic cation (1-methylquinolinium) can pair with an anion (e.g., hydroxide, cyanide) from the aqueous phase, transporting it into the organic phase where it can react with an organic substrate.[13] While specific applications citing this compound are scarce, its structure is suitable for this purpose, particularly in reactions where the iodide counter-ion does not interfere or "poison" the catalyst.[14]
Application Note: As a Methylating Agent
While this compound is formed from a methylating agent, it can itself act as one under certain conditions, particularly for soft nucleophiles. Quaternary ammonium salts, such as N,N,N-trimethylanilinium salts, are known to act as electrophilic methyl sources.[15] The transfer of the methyl group from this compound to a nucleophile would regenerate the neutral quinoline molecule. This application would likely require thermal activation and a strong nucleophile.
Safety and Handling
Proper handling of this compound and its derivatives is essential for laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).[16][17]
| Hazard Category | Description | Recommended Precautions |
| Skin Irritation | Causes skin irritation.[16][17] | Wear protective gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[16] |
| Eye Irritation | Causes serious eye irritation.[16][17] | Wear safety glasses or goggles. In case of contact, rinse cautiously with water for several minutes.[16] |
| Respiratory Irritation | May cause respiratory irritation.[16][17] | Handle in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust.[16] |
| Ingestion | Harmful if swallowed.[16] | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[16] |
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17] Some derivatives are noted to be moisture-sensitive.[17]
References
- Ilina, K., & Henary, M. (2021). Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications. Chemistry – A European Journal, 27(13), 4230-4248.
- Synthesis of Cyanine Dyes. Request PDF on ResearchGate.
- GHS 11 (Rev.11) SDS for 1-ethyl-2-[(1-ethyl-4(1H)-quinolylidene)methyl]quinolinium iodide. XiXisys.
- A Convenient Synthesis of Cyanine Dyes: Reagents for the Labeling of Biomolecules. Semantic Scholar.
- 5-Amino-1-methylquinolinium Chloride. Mokiner. (2025).
- Material Safety Data Sheet - 1-Ethylquinaldinium Iodide, 97% (titr.). Cole-Parmer.
- China 5-Amino-1-Methylquinolinium Iodide Manufacturers Suppliers Factory. High Quality.
- Ilina, K., & Henary, M. (2020). Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications. PubMed.
- Synthesis of Cyanine Dyes. OUCI.
- Quinolinium, 8-hydroxy-1-methyl-, iodide (1:1). PubChem.
- 1-Methylquinolin-1-ium iodide--iodine (1/1/2). PubChem.
- 5-Amino-1-Methylquinolinium Iodide(NNMTi). Natural Micron Pharm Tech.
- Quinolinium, 1-methyl-, iodide (1:1). PubChem.
- Organic Syntheses Procedure. Organic Syntheses.
- Method for preparing iodinated N-methylquinoline compounds with ester reactive solvent. Google Patents. (CN100532362C).
- methyl iodide - Organic Syntheses Procedure. Organic Syntheses.
- Production Process of 5-Amino-1MQ Iodide. Xi'an Lyphar Biotech Co., Ltd. (2025).
- Basic information of 5-Amino-1MQ Iodide. Xi'an Lyphar Biotech Co., Ltd. (2025).
- Phase-Transfer Catalysis (PTC). Macmillan Group. (2008).
- Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- The rate of the reaction of methyl iodide with quinuclidine was m... | Study Prep in Pearson+. Pearson.
- Sources of electrophilic methylation reagent when employing an anilinium iodide in DMSO. ResearchGate.
- phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis. CORE.
- methylene iodide - Organic Syntheses Procedure. Organic Syntheses.
- Trimethylsulfoxonium iodide: a green methylating agent for site-selective methylation of carbohydrates. RSC Publishing.
- 8-HYDROXY-1-METHYLQUINOLIN-1-IUM IODIDE. gsrs.
- Phase transfer catalysis (PTC). OperaChem. (2023).
- Design of new phase transfer catalysts. ScienceDirect.
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: A Direct, Continuous Fluorometric Assay for Nicotinamide N-Methyltransferase (NNMT) Inhibition Using a Surrogate Substrate Strategy
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: The study of Nicotinamide N-Methyltransferase (NNMT) has unveiled its critical role in cellular metabolism and its deep implication in a spectrum of human diseases, including metabolic disorders, neurodegenerative conditions, and various cancers.[1][2][3] This has positioned NNMT as a compelling therapeutic target. The development of potent and selective NNMT inhibitors, therefore, represents a significant avenue in drug discovery. A crucial component of this discovery process is the availability of robust, reliable, and high-throughput-compatible enzymatic assays.
Traditional NNMT assays have often relied on indirect, coupled-enzyme systems that measure the formation of the co-product S-adenosyl-L-homocysteine (SAH).[1][4] While effective, these methods can be susceptible to interference from compounds that interact with the coupling enzymes. This guide moves beyond these traditional methods to detail a direct, non-coupled, continuous fluorometric assay. The core of this advanced protocol lies in the strategic use of quinoline , a surrogate substrate for NNMT, which is enzymatically converted into the inherently fluorescent product, 1-methylquinolinium (1-MQ) .[1][5]
This application note provides a comprehensive framework for implementing this assay, with a particular focus on the use of 1-Methylquinolinium iodide as a critical standard for the precise quantification of enzyme activity. We will delve into the causality behind experimental choices, providing not just a set of instructions, but a self-validating system for the rigorous evaluation of NNMT inhibitors.
The Scientific Principle: Direct and Continuous Monitoring of NNMT Activity
NNMT (EC 2.1.1.1) is a cytosolic enzyme that catalyzes the transfer of a methyl group from the ubiquitous donor S-adenosyl-L-methionine (SAM) to a pyridine-containing acceptor substrate.[6][7] The canonical reaction involves the methylation of nicotinamide (NAM) to produce 1-methylnicotinamide (MNA) and SAH.[4]
This protocol leverages the substrate promiscuity of NNMT. By substituting the natural substrate, nicotinamide, with quinoline, the enzyme produces 1-methylquinolinium (1-MQ), a compound that possesses intrinsic fluorescence.[5] This allows for the direct, real-time measurement of product formation, obviating the need for secondary coupling enzymes or radioactive labels.[1][5]
The reaction can be summarized as:
S-adenosyl-L-methionine (SAM) + Quinoline ---(NNMT)---> S-adenosyl-L-homocysteine (SAH) + 1-Methylquinolinium (Fluorescent)
The rate of increase in fluorescence intensity is directly proportional to the NNMT enzymatic activity. Potential inhibitors will slow this rate of formation, providing a clear and quantifiable measure of their potency.
Caption: The direct fluorometric NNMT assay principle.
Materials and Reagents
Key Components
| Reagent | Supplier Example | Purpose |
| Recombinant Human NNMT | ProspecBio (ENZ-418) | Enzyme source |
| S-adenosyl-L-methionine (SAM) | Sigma-Aldrich | Methyl donor cofactor |
| Quinoline | Sigma-Aldrich | Surrogate substrate |
| This compound | Sigma-Aldrich | Fluorescent standard for quantification |
| Tris-HCl | Thermo Fisher | Buffering agent |
| Dithiothreitol (DTT) | Sigma-Aldrich | Reducing agent for enzyme stability |
| DMSO, Anhydrous | Sigma-Aldrich | Solvent for test compounds |
Equipment
-
Fluorescence microplate reader with excitation/emission wavelengths of ~340 nm and ~420 nm, respectively (verify optimal wavelengths for your specific instrument).
-
Low-volume, black, flat-bottom 96-well or 384-well assay plates (e.g., Corning #3571).
-
Multichannel pipettes and standard laboratory equipment.
Detailed Experimental Protocols
Expert Insight: The following protocols are designed as a self-validating system. The standard curve (Protocol 3.2) is essential for converting arbitrary fluorescence units into meaningful product concentrations, thereby ensuring data accuracy and inter-experiment comparability.
Reagent Preparation
-
NNMT Assay Buffer: 50 mM Tris-HCl (pH 8.6), 1 mM DTT. Prepare fresh and keep on ice. The slightly alkaline pH is optimal for NNMT activity.
-
SAM Stock Solution (10 mM): Prepare in cold, sterile water. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Quinoline Stock Solution (100 mM): Prepare in DMSO. Store at -20°C, protected from light.
-
This compound Standard Stock (1 mM): Accurately weigh and dissolve this compound in NNMT Assay Buffer. This stock will be used to generate the standard curve. Store at -20°C.
-
NNMT Enzyme Working Stock: Dilute recombinant NNMT in cold NNMT Assay Buffer to the desired concentration (e.g., 2X final concentration). Keep on ice at all times. The optimal concentration should be determined empirically to ensure linear reaction kinetics for the desired assay duration.
Protocol 1: 1-Methylquinolinium (1-MQ) Standard Curve Generation
Causality: This step is critical for converting Relative Fluorescence Units (RFU) into molar concentrations of the product. This allows for the calculation of reaction velocity in standard units (e.g., µM/min) and ensures the scientific integrity of the kinetic data.
-
Prepare a serial dilution of the 1 mM this compound Standard Stock in NNMT Assay Buffer in a microplate. Suggested concentrations: 100, 50, 25, 12.5, 6.25, 3.125, and 0 µM.
-
Use a total volume consistent with your assay (e.g., 100 µL per well).
-
Read the fluorescence in the plate reader using the pre-determined optimal excitation and emission wavelengths.
-
Plot the background-subtracted RFU against the known concentration of 1-MQ.
-
Perform a linear regression to obtain the slope (RFU/µM). This slope will be used to convert kinetic rates (RFU/min) to product formation rates (µM/min).
Protocol 2: NNMT Inhibition Assay (IC₅₀ Determination)
This workflow outlines the process from setting up the reaction to acquiring the kinetic data for determining inhibitor potency.
Caption: Experimental workflow for NNMT inhibitor IC₅₀ determination.
Step-by-Step Methodology:
-
Inhibitor Plating: Prepare a serial dilution of your test compound in DMSO. A typical starting point is a 10-point, 3-fold dilution series. Then, dilute these compounds to their 3X final assay concentration in NNMT Assay Buffer.
-
Sample Wells: Add 5 µL of the 3X test inhibitor solution to the appropriate wells.
-
Positive Control: Add 5 µL of a known NNMT inhibitor (e.g., JBSNF-000088) at a concentration that gives >80% inhibition.[1]
-
Negative (Vehicle) Control (0% Inhibition): Add 5 µL of Assay Buffer containing the same percentage of DMSO as the sample wells.
-
No Enzyme Control (100% Inhibition): Add 5 µL of Assay Buffer with DMSO, to which buffer instead of enzyme will be added in step 4.
-
-
Substrate Addition: Prepare a 3X Substrate Mix containing SAM and Quinoline in NNMT Assay Buffer. The final concentrations should be at or near the Kₘ for each substrate to ensure competitive inhibitors can be robustly evaluated. Add 5 µL of this mix to all wells.
-
Pre-incubation: Centrifuge the plate briefly to mix and pre-incubate at 37°C for 5-10 minutes. This ensures temperature equilibrium before the reaction starts.
-
Reaction Initiation: Initiate the reaction by adding 5 µL of the 3X NNMT Enzyme Working Stock to all wells except the "No Enzyme Control" wells (add 5 µL of Assay Buffer to these). The final reaction volume is 15 µL.
-
Kinetic Measurement: Immediately place the plate into the pre-heated fluorescence reader. Measure the fluorescence signal every 60 seconds for 30-60 minutes.
Data Analysis and Interpretation
Trustworthiness: Rigorous data analysis is paramount for generating reliable and trustworthy results. The following steps ensure that kinetic data is correctly processed to yield accurate IC₅₀ values.
-
Calculate Initial Velocity (V₀): For each well, plot RFU versus time. Identify the linear portion of the curve (typically the first 10-20 minutes) and determine the slope (V₀) in RFU/min using linear regression.
-
Calculate Percent Inhibition:
-
Average the V₀ from the vehicle control wells (V₀_vehicle).
-
Average the signal from the no-enzyme control wells (V₀_background).
-
For each inhibitor concentration, calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (V₀_sample - V₀_background) / (V₀_vehicle - V₀_background))
-
-
Determine IC₅₀ Value:
-
Plot the Percent Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) using software like GraphPad Prism or an equivalent.[8][9]
-
The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity under the specified assay conditions.
-
Data Presentation: Example IC₅₀ Values
| Compound | Type | Reported IC₅₀ (µM) |
| JBSNF-000088 | Substrate-competitive | 1.8 |
| Sinefungin | Non-specific MT inhibitor | ~5-10 |
| S-adenosyl-L-homocysteine | Product inhibitor | ~20-30 |
| MS2734 | Bisubstrate inhibitor | 14.0 ± 1.5 |
Note: IC₅₀ values are highly dependent on assay conditions (especially substrate concentrations) and may vary between labs.[1][10][11]
Troubleshooting and Expert Considerations
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background fluorescence | 1. Autofluorescent test compounds. 2. Contaminated buffer or plates. | 1. Run a compound-only control (no enzyme). Subtract this background. 2. Use fresh, high-quality reagents and assay plates. |
| Non-linear reaction progress curves | 1. Substrate depletion. 2. Enzyme instability. 3. Product inhibition. | 1. Use a lower enzyme concentration or measure for a shorter duration. 2. Ensure DTT is in the buffer; keep enzyme on ice. 3. Use only the initial linear phase for V₀ calculation. |
| Poor Z'-factor (<0.5) | 1. Low signal-to-background ratio. 2. High variability in controls. | 1. Optimize enzyme and substrate concentrations to increase the assay window. 2. Ensure precise pipetting; check for DMSO effects on the enzyme. |
| "Activating" compounds (negative inhibition) | 1. Compound is fluorescent at assay wavelengths. 2. Compound stabilizes the enzyme. | 1. Check compound fluorescence in a separate experiment. If it interferes, this assay may be unsuitable. |
References
- Development of fluorescence polarization-based competition assay for nicotinamide N-methyltransferase - PMC. (n.d.). NIH. [Link]
- Noncoupled Fluorescent Assay for Direct Real-Time Monitoring of Nicotinamide N-Methyltransferase Activity. (2017). PubMed. [Link]
- Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC. (2021). NIH. [Link]
- NNMT Fluorogenic Assay Kit. (n.d.). BPS Bioscience. [Link]
- N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay. (n.d.). Assay Genie. [Link]
- AffiASSAY® N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay Kit. (n.d.). AffiPura. [Link]
- Mechanisms and inhibitors of nicotinamide N-methyltransferase. (n.d.). RSC Publishing. [Link]
- Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition st
- What are NNMT inhibitors and how do they work?. (2024).
- NNMT. (n.d.). Wikipedia. [Link]
- Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC. (n.d.). PubMed Central. [Link]
- Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. (2019).
- Structural Basis of Substrate Recognition in Human Nicotinamide N-Methyltransferase. (n.d.). NIH. [Link]
- How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism?. (2020).
- A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase. (2016). PubMed. [Link]
Sources
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- 2. What are NNMT inhibitors and how do they work? [synapse.patsnap.com]
- 3. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tribioscience.com [tribioscience.com]
- 5. Noncoupled Fluorescent Assay for Direct Real-Time Monitoring of Nicotinamide N-Methyltransferase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NNMT - Wikipedia [en.wikipedia.org]
- 7. Structural Basis of Substrate Recognition in Human Nicotinamide N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Studies with 1-Methylquinolinium iodide
Introduction: Defining the Target and Distinguishing the Molecule
1-Methylquinolinium iodide (1-MQI) is a quaternary ammonium salt that has garnered interest for its biological activities. It is critical for researchers to distinguish 1-MQI from its more widely publicized derivative, 5-Amino-1-Methylquinolinium (5-amino-1MQ). While the latter is known as a selective inhibitor of nicotinamide N-methyltransferase (NNMT), evidence points to the parent compound, the 1-Methylquinolinium ion, acting as a competitive inhibitor of monoamine oxidase (MAO), with a notable preference for the MAO-A isoform.[1]
Monoamine oxidases are mitochondrial-bound enzymes crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[2][3] Inhibition of MAO-A is a well-established therapeutic strategy for depression and anxiety disorders.[2][4] This guide provides a comprehensive framework for the in vitro characterization of this compound, focusing on its activity as a MAO-A inhibitor. The protocols herein are designed to be self-validating, providing researchers with the tools to determine cytotoxicity, quantify enzymatic inhibition, and validate this activity in a relevant cellular context.
Physicochemical Properties and Handling
Proper characterization begins with understanding the fundamental properties of the compound.
| Property | Value | Source(s) |
| Chemical Name | This compound | [5] |
| Synonyms | N-Methylquinolinium iodide, Quinoline methiodide | [5][6] |
| CAS Number | 3947-76-0 | [5][6][7][8][9] |
| Molecular Formula | C₁₀H₁₀IN | [5][7] |
| Molecular Weight | 271.10 g/mol | [5][6] |
| Melting Point | 133 °C | [6] |
| Appearance | Solid (often crystalline) | [10] |
| Solubility | While specific data is limited, iodide salts of this nature are typically soluble in polar organic solvents like DMSO and methanol. Aqueous solubility should be determined empirically. For comparison, the related 5-amino-1MQ is soluble in DMSO.[11] | N/A |
| Storage | Store at room temperature in a dark, inert atmosphere.[9] | N/A |
Stock Solution Preparation: For in vitro studies, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
Core Application: Monoamine Oxidase-A Inhibition
The primary mechanism of action for the 1-Methylquinolinium ion is the competitive inhibition of MAO-A.[1] MAO-A catalyzes the oxidative deamination of its substrates, producing an aldehyde, ammonia, and hydrogen peroxide (H₂O₂).[3] As a competitive inhibitor, this compound likely binds to the active site of the enzyme, preventing the substrate from binding and being metabolized. An apparent inhibition constant (Ki) for the N-methylquinolinium ion against MAO-A has been reported as 54.6 ± 4.5 µM.[1]
Signaling Pathway: MAO-A Catalysis and Inhibition
Caption: Competitive inhibition of MAO-A by this compound.
Experimental Protocols
A logical workflow is essential for characterizing a novel inhibitor. This involves first establishing a safe concentration range, then confirming enzymatic inhibition, and finally, validating the effect in a biologically relevant cell model.
Experimental Workflow Overview
Caption: Recommended workflow for in vitro characterization of 1-MQI.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Rationale: Before assessing inhibitory activity, it is crucial to determine the concentration range at which 1-MQI is not cytotoxic. The MTT assay is a standard colorimetric method that measures metabolic activity, which is proportional to the number of viable cells. Human neuroblastoma SH-SY5Y cells are an appropriate model as they endogenously express MAO-A and are of neuronal origin.[12][13][14][15]
Materials:
-
This compound (1-MQI)
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
Complete culture medium: DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
Compound Preparation: Prepare a 2X serial dilution series of 1-MQI in culture medium from your DMSO stock. Final concentrations should typically range from low micromolar (e.g., 0.1 µM) to high micromolar/low millimolar (e.g., 1000 µM). Include a "vehicle control" well containing the highest percentage of DMSO used in the dilutions (e.g., 0.5%).
-
Cell Treatment: After 24 hours, carefully remove the old medium and add 100 µL of the prepared 1-MQI dilutions or vehicle control to the respective wells. Include "no-cell" blanks containing medium only.
-
Incubation: Incubate the plate for 24-48 hours (a 24-hour endpoint is common) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (including controls and blanks) and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from all wells. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Express cell viability as a percentage of the vehicle control: Viability (%) = (Absorbance_Sample / Absorbance_VehicleControl) * 100.
-
Plot the viability percentage against the log of the 1-MQI concentration and use non-linear regression to calculate the IC₅₀ (the concentration that inhibits cell viability by 50%).
-
Protocol 2: In Vitro MAO-A Enzymatic Inhibition Assay (Fluorometric)
Rationale: This protocol directly measures the ability of 1-MQI to inhibit the catalytic activity of purified, recombinant human MAO-A. The assay detects the H₂O₂ produced during the deamination of a substrate. In the presence of Horseradish Peroxidase (HRP), the H₂O₂ reacts with a probe to generate a fluorescent product.[16]
Materials:
-
Recombinant human MAO-A enzyme
-
1-MQI
-
Clorgyline (selective MAO-A inhibitor, positive control)[2][17]
-
p-Tyramine (MAO substrate)[16]
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Fluorescent Probe (e.g., Amplex™ Red or similar H₂O₂-detecting reagent)
-
Horseradish Peroxidase (HRP)
-
Black, flat-bottom 96-well plates
-
Fluorometric microplate reader (e.g., λex = 530 nm, λem = 585 nm)[16]
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of 1-MQI and the positive control (Clorgyline) in Assay Buffer at 2X the final desired concentration.
-
Enzyme Preparation: Dilute the recombinant MAO-A enzyme in cold Assay Buffer to a working concentration determined by optimization (sufficient to produce a robust signal within the linear range of the assay).
-
Pre-incubation: In the 96-well plate, add:
-
25 µL of 2X inhibitor dilution (1-MQI or Clorgyline).
-
25 µL of diluted MAO-A enzyme.
-
Include "No Inhibitor" controls (25 µL Assay Buffer + 25 µL enzyme) and "Blank" controls (50 µL Assay Buffer, no enzyme).
-
Tap the plate to mix and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Prepare a 2X working reagent containing the substrate and detection reagents. For each well, mix p-Tyramine, the fluorescent probe, and HRP in Assay Buffer according to the manufacturer's protocol.
-
Add 50 µL of the working reagent to all wells to start the reaction. The final volume will be 100 µL.
-
Signal Detection: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence kinetically over 20-30 minutes or as an endpoint reading after a fixed incubation time (e.g., 20 minutes), protected from light.[16]
-
Data Analysis:
-
Subtract the blank reading from all other wells.
-
Calculate the rate of reaction (slope of kinetic read) or the endpoint fluorescence for each well.
-
Determine the percent inhibition for each 1-MQI concentration: Inhibition (%) = (1 - (Rate_Sample / Rate_NoInhibitorControl)) * 100.
-
Plot the percent inhibition against the log of the 1-MQI concentration and use non-linear regression to calculate the IC₅₀ for enzymatic activity.
-
Protocol 3: Cellular MAO-A Activity Assay in SH-SY5Y Cells
Rationale: This protocol validates the findings from the enzymatic assay in a more complex biological system. It measures the endogenous MAO-A activity within living or lysed SH-SY5Y cells after treatment with 1-MQI, confirming cell permeability and target engagement.
Materials:
-
Materials from Protocol 1 (for cell culture) and Protocol 2 (for detection).
-
Cell Lysis Buffer (optional, depending on assay kit; a buffer containing a mild detergent like Triton X-100 is common).
Procedure:
-
Cell Culture and Treatment: Seed SH-SY5Y cells in a 96-well plate as described in Protocol 1. Allow them to adhere for 24 hours.
-
Treat the cells with various non-toxic concentrations of 1-MQI (determined from Protocol 1) for a chosen duration (e.g., 1-4 hours). Include vehicle controls.
-
Cell Preparation:
-
Option A (Lysate): Wash the cells once with cold PBS. Lyse the cells by adding a suitable lysis buffer and incubating on ice. The resulting lysate, which contains the mitochondrial MAO enzymes, is used for the assay.
-
Option B (Intact Cells): Wash cells with PBS and replace with a buffer suitable for the detection reagents. This can measure activity in situ but may have higher background. The lysate method is generally more robust.
-
-
MAO Activity Measurement:
-
Transfer the cell lysate (or add reagents directly to intact cells) to a black 96-well plate.
-
Initiate the reaction by adding a working reagent containing the substrate (p-Tyramine), fluorescent probe, and HRP, as described in Protocol 2.
-
-
Signal Detection: Incubate and read the fluorescence as described in Protocol 2.
-
Data Normalization and Analysis:
-
After the reading, determine the protein concentration in each well of the lysate using a standard method (e.g., BCA assay) to normalize the activity readings.
-
Calculate MAO-A activity (e.g., in RFU/min/µg protein).
-
Express the activity in treated cells as a percentage of the vehicle control.
-
Plot the percent activity against the log of the 1-MQI concentration to determine the cellular EC₅₀.
-
Special Considerations: The Iodide Counter-Ion
The compound is supplied as an iodide salt. In most cellular assays, the concentration of iodide will be negligible compared to the chloride concentration in the medium. However, for specific research areas, the iodide ion itself can have biological effects.
-
Thyroid Research: Iodide is actively transported into thyroid cells by the sodium-iodide symporter (NIS).[18] If working with thyroid cell lines (e.g., Nthy-ori 3-1, FRTL-5) or studying NIS function, the iodide from 1-MQI could act as a substrate or competitive inhibitor, confounding results.
-
Controlling for Ion Effects: To ensure the observed biological activity is due to the 1-Methylquinolinium cation and not the iodide anion, it is imperative to include an additional control group treated with a simple iodide salt (e.g., Sodium Iodide or Potassium Iodide) at the same molar concentrations as the 1-MQI being tested.
References
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Application Notes & Protocols for Animal Models Using 1-Methylquinolinium Iodide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 1-Methylquinolinium iodide (1-MQI) and its derivatives, such as 5-amino-1MQ, in the development of animal models for studying metabolic diseases, age-related muscle decline, and other conditions. As a potent inhibitor of nicotinamide N-methyltransferase (NNMT), 1-MQI offers a targeted mechanism to probe fundamental cellular metabolic pathways. This guide details the mechanism of action, provides evidence-based protocols for in vivo studies, and offers insights into experimental design, data interpretation, and safety considerations.
Introduction: Targeting Cellular Metabolism with this compound
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that has emerged as a critical regulator in cellular energy homeostasis and metabolism[1][2]. NNMT catalyzes the methylation of nicotinamide (a form of vitamin B3) and other pyridine-containing compounds, utilizing S-adenosylmethionine (SAM) as the methyl donor[1][3]. Elevated expression and activity of NNMT have been linked to various chronic diseases, including obesity, type 2 diabetes, and cancer, making it a compelling target for therapeutic development[1][4].
1-Methylquinolinium (1-MQ) and its derivatives are small molecule inhibitors that selectively target NNMT[3][5]. By inhibiting NNMT, these compounds prevent the consumption of SAM and nicotinamide, leading to increased intracellular levels of NAD+ and SAM[2]. This modulation has profound effects on downstream cellular processes, most notably the activation of sirtuins (e.g., SIRT1), which are key regulators of mitochondrial function and metabolism[6]. This compound (1-MQI), particularly its more potent derivative 5-amino-1-methylquinolinium (5-amino-1MQ), has proven effective in preclinical animal models, reversing diet-induced obesity and improving muscle regeneration, thereby validating NNMT as a druggable target[2][5][7].
This guide consolidates current knowledge and provides detailed protocols to empower researchers to effectively utilize 1-MQI in their animal studies.
Mechanism of Action: The NNMT Inhibition Pathway
The therapeutic and research potential of 1-MQI is rooted in its specific inhibition of NNMT. Understanding this pathway is crucial for designing experiments and interpreting results.
The Role of NNMT: NNMT is a key enzyme in the cytosol that methylates nicotinamide (NCA) to form 1-methylnicotinamide (1-MNA)[1]. This reaction consumes the universal methyl donor, S-adenosylmethionine (SAM), converting it to S-adenosylhomocysteine (SAH)[3]. This process influences two critical cellular pools:
-
The NAD+ Salvage Pathway: By methylating nicotinamide, NNMT effectively removes it from the NAD+ salvage pathway, thereby regulating the availability of NAD+, a crucial coenzyme for mitochondrial function and cellular energy balance[1][6].
-
Methylation Reactions: The consumption of SAM by NNMT impacts the global methylation potential of the cell, which can affect numerous metabolic pathways[6][8].
Consequences of 1-MQI Inhibition: As a selective, substrate-site targeting inhibitor, 1-MQI blocks the enzymatic activity of NNMT[5]. This inhibition triggers a cascade of beneficial metabolic effects:
-
Increased NAD+ Levels: By preventing nicotinamide degradation, 1-MQI increases the substrate available for the NAD+ salvage pathway, boosting cellular NAD+ concentrations[2].
-
SIRT1 Activation: Elevated NAD+ levels enhance the activity of NAD+-dependent deacetylases like SIRT1, which improves mitochondrial efficiency, promotes fat metabolism, and enhances mitochondrial biogenesis[2][6].
-
Increased SAM Levels: Reduced consumption of SAM by NNMT increases its availability for other essential methylation reactions[2].
-
Suppressed Lipogenesis: In adipocytes, NNMT inhibition has been shown to suppress the formation of lipids[2][5].
The diagram below illustrates the central role of NNMT and the impact of its inhibition by 1-MQI.
Caption: A standard experimental workflow for a diet-induced obesity (DIO) study.
Endpoint Analysis and Sample Collection
-
Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion of 1-MQI, serial blood samples can be collected via methods like submandibular vein puncture.[9] Plasma concentrations of 1-MQI can be determined using HPLC or LC-MS/MS.[3]
-
Metabolic Studies:
-
Body Weight and Composition: Monitor weekly. Use DEXA or MRI for fat/lean mass analysis.
-
Glucose Homeostasis: Perform oral glucose tolerance tests (OGTT) or insulin tolerance tests (ITT).
-
Blood Chemistry: Collect terminal blood via cardiac puncture. Analyze plasma for total cholesterol, triglycerides, glucose, and insulin.
-
-
Tissue Analysis:
-
Harvest tissues like liver, white and brown adipose tissue, and skeletal muscle.
-
Fix a portion in formalin for histology (e.g., H&E staining to measure adipocyte size).
-
Snap-freeze the remaining tissue in liquid nitrogen for molecular analyses (e.g., qPCR for gene expression, Western blotting for protein levels, or metabolomics).
-
Safety and Toxicology
Preclinical studies suggest a favorable safety profile for 1-MQI, though comprehensive long-term toxicology data is limited.
-
Reported Safety in Mice: No adverse effects were observed in mice at doses up to 60 mg/kg/day.[5]
-
Toxicity of Related Compounds: Methyl iodide, a related small molecule, is known to have neurotoxic effects at high exposures, primarily in occupational settings.[10][11][12] While 1-MQI has a different structure and charge, standard safety precautions should be followed.
-
Monitoring: Animals should be monitored daily for any signs of toxicity, such as changes in behavior, grooming, posture, or significant weight loss not attributable to the desired therapeutic effect.
Conclusion
This compound and its derivatives are powerful chemical tools for probing the function of NNMT in vivo. They have been instrumental in validating NNMT as a therapeutic target for obesity and have shown promise in the fields of muscle regeneration and oncology. By following the detailed protocols and experimental design considerations outlined in this guide, researchers can effectively establish robust and reproducible animal models to further investigate the role of NNMT in health and disease and to advance the development of novel metabolic modulators.
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- 5-Amino-1MQ NNMT Inhibitor | Research-Grade Metabolic Modulator | 99% Purity. (n.d.).
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- 5-Amino-1-methylquinolinium iodide ≥98% (HPLC) - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Quinoline derived small molecule inhibitors of nicotinamide n-methyltransferase (nnmt) and uses thereof - Google Patents. (n.d.). Google Patents.
- Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research - Boston University. (2025, March 4). Boston University.
- Neelakantan, H., et al. (2018). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice.Biochemical Pharmacology, 147, 141-152.
- W81XWH-15-1-0372 TITLE: Discovery of Novel N-Nicotinamide Methyltransferase Inhibitors to Combat Obesity-Linked - DTIC. (2025, October 1). Defense Technical Information Center.
- Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC - NIH. (2021, May 19). National Institutes of Health.
- 5-Amino-1-Methylquinolinium Iodide(NNMTi) - Natural Micron Pharm Tech. (n.d.). Natural Micron Pharm Tech.
- New insights into iodide metabolism based on preclinical models: impact on radiotherapy efficacy and protection against radioactive iodine exposure | bioRxiv. (2023, October 15). bioRxiv.
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- Targeted radionuclide therapy for lung cancer with iodine-131-labeled peptide in a nude-mouse model - PubMed. (n.d.). PubMed.
- Mitochondrial toxins in models of neurodegenerative diseases. I: In vivo brain hydroxyl radical production during systemic MPTP treatment or following microdialysis infusion of methylpyridinium or azide ions - PubMed. (n.d.). PubMed.
- Radioiodine Exhalation Following Oral I-131 Administration in a Mouse Model - PMC - NIH. (2025, April 8). National Institutes of Health.
- 5-Amino-1-Methylquinolinium Chloride - Mokiner. (2025, March 12). Mokiner.
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Application Notes and Protocols for 1-Methylquinolinium Iodide in Metabolic Disease Research
An Application Guide for Researchers
Introduction: Targeting a Metabolic Fulcrum
The global rise in metabolic diseases, including obesity and type 2 diabetes (T2D), presents a critical challenge to human health.[1][2] These conditions are characterized by complex dysregulations in energy homeostasis, insulin resistance, and abnormal lipid metabolism.[2][3] At the heart of this metabolic dysregulation lies a complex network of cellular signaling. Recent research has identified Nicotinamide N-methyltransferase (NNMT) as a pivotal enzyme at the crossroads of cellular metabolism and epigenetics.[4][5] Elevated NNMT expression is strongly correlated with obesity and insulin resistance, making it a promising therapeutic target for metabolic syndrome.[1][6]
This guide focuses on a key pharmacological tool used to investigate the function of NNMT: 1-Methylquinolinium iodide . It is critical for researchers to note that while "1-Methylquinolinium" (1-MQ) describes a chemical scaffold, the specific and potent small molecule inhibitor widely used in metabolic research is 5-Amino-1-Methylquinolinium Iodide , often abbreviated as 5-amino-1MQ or NNMTi .[7][8] This compound acts as a selective, substrate-site-targeting inhibitor of NNMT, providing a powerful method to probe the downstream effects of this enzyme in both cellular and whole-organism models of metabolic disease.[8][9]
This document provides a comprehensive overview of 5-amino-1MQ's mechanism of action, detailed protocols for its application in both in vitro and in vivo settings, and essential guidelines for data interpretation and safe handling.
Chemical and Physical Properties
Understanding the fundamental properties of 5-Amino-1-Methylquinolinium Iodide is essential for its proper handling, storage, and preparation for experimental use.
| Property | Data | Reference(s) |
| Chemical Name | 5-Amino-1-methylquinolinium iodide | [10] |
| Synonyms | 5-amino-1MQ, NNMTi | [7][11] |
| CAS Number | 42464-96-0 | [10][12] |
| Molecular Formula | C₁₀H₁₁IN₂ | [13] |
| Molecular Weight | 286.11 g/mol | [11] |
| Appearance | Brown to reddish-brown crystalline solid or powder | [12] |
| Solubility | Soluble in polar solvents such as water (H₂O) and DMSO. | [11][14][15] |
| Storage | Store in a dry, dark place at -20°C for long-term stability. | [11][12] |
Mechanism of Action: The NNMT-NAD⁺ Axis
The therapeutic potential of inhibiting NNMT stems from its central role in regulating two critical metabolic resources: the universal methyl donor S-adenosylmethionine (SAM) and the essential coenzyme nicotinamide adenine dinucleotide (NAD⁺).[16]
NNMT catalyzes the transfer of a methyl group from SAM to nicotinamide (NAM), a form of vitamin B3 and the primary precursor in the NAD⁺ salvage pathway.[1][17] This reaction produces S-adenosylhomocysteine (SAH) and 1-methylnicotinamide (MNA), which is then excreted.[17] In metabolic diseases like obesity, NNMT is often overexpressed in adipose tissue and the liver.[1] This heightened activity leads to two detrimental consequences:
-
Depletion of the NAD⁺ Pool: By consuming NAM, NNMT diverts this crucial precursor away from the NAD⁺ salvage pathway.[6][17] This reduces intracellular NAD⁺ levels, impairing the function of NAD⁺-dependent enzymes that are vital for metabolic health.[6][16]
-
Alteration of Methylation Potential: The reaction consumes SAM, potentially impacting other essential methylation reactions within the cell.[16]
5-amino-1MQ selectively binds to the substrate site of NNMT, blocking its enzymatic activity.[8] This inhibition initiates a beneficial cascade:
-
NAM levels rise , providing more substrate for the NAD⁺ salvage pathway.
-
Intracellular NAD⁺ levels increase , restoring the NAD⁺/NADH ratio.[9]
-
Sirtuin Activity is Enhanced: Elevated NAD⁺ levels boost the activity of sirtuins, particularly SIRT1, a key regulator of mitochondrial biogenesis, fatty acid oxidation, and insulin sensitivity.[4][13]
This cascade ultimately leads to increased energy expenditure, reduced fat storage (lipogenesis), and improved glucose homeostasis, thereby counteracting the pathologies associated with diet-induced obesity.[2][9]
Caption: Figure 1: Mechanism of 5-Amino-1MQ Action
Protocols for In Vitro Application
The 3T3-L1 cell line, which can be differentiated from pre-adipocytes into mature, lipid-storing adipocytes, serves as an excellent model to study the direct effects of 5-amino-1MQ on cellular processes relevant to obesity.[9]
Caption: Figure 2: In Vitro Experimental Workflow
Protocol 1: Cell Viability Assay
Rationale: Before conducting functional assays, it is crucial to determine the concentration range at which 5-amino-1MQ is not cytotoxic to the cells. The MTT assay measures the metabolic activity of living cells, which is a reliable indicator of viability.[18][19][20]
Materials:
-
3T3-L1 cells
-
DMEM, 10% Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
96-well cell culture plates
-
5-Amino-1-Methylquinolinium Iodide (NNMTi)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
DMSO (cell culture grade)
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed differentiated 3T3-L1 adipocytes in a 96-well plate at a density of 1-2 x 10⁴ cells/well. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution series of NNMTi in culture medium. A typical concentration range to test is 0.1 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X NNMTi stock solutions to the respective wells. Include a "vehicle control" (medium with DMSO, if used) and a "no cells" blank control. Incubate for 24-48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT reagent to each well. Incubate at 37°C for 3-4 hours, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm on a microplate reader.
-
Analysis: Subtract the blank reading, then normalize the data to the vehicle control to calculate the percentage of cell viability. Plot the dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).
Protocol 2: Adipocyte Lipogenesis Assay (Oil Red O Staining)
Rationale: This assay visually and quantitatively assesses the accumulation of intracellular lipid droplets, providing a direct measure of lipogenesis. Inhibition of NNMT is expected to reduce lipid accumulation.[9]
Materials:
-
Treated cells from a parallel plate to the viability assay
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin
-
Oil Red O staining solution (0.5 g in 100 mL isopropanol, then diluted with water)
-
60% Isopropanol
-
Microscope and plate reader (490-520 nm absorbance)
Procedure:
-
Fixation: After the treatment period, gently wash the cells twice with PBS. Fix the cells by adding 100 µL of 10% formalin to each well and incubating for 1 hour at room temperature.
-
Washing: Remove formalin and wash the wells with distilled water. Then, wash once with 60% isopropanol and let it air dry completely.
-
Staining: Add enough Oil Red O working solution to cover the cell monolayer. Incubate for 20-30 minutes at room temperature.
-
Destaining: Remove the staining solution and wash the wells 3-4 times with distilled water until the excess stain is removed.
-
Imaging: At this point, wells can be imaged under a microscope to visually assess lipid droplet formation.
-
Quantification: Add 200 µL of 100% isopropanol to each well to elute the stain from the lipid droplets. Incubate for 10 minutes with gentle shaking.
-
Measurement: Transfer 150 µL of the eluent to a new 96-well plate and read the absorbance at 490-520 nm.
-
Analysis: Normalize the absorbance values to the vehicle control to quantify the relative change in lipogenesis.
Data Interpretation: Expected In Vitro Results
| Assay Parameter | Expected Outcome with 5-amino-1MQ | Reference(s) |
| NNMT Inhibition (IC₅₀) | ~1.2 µM | [8] |
| 3T3-L1 Lipogenesis (EC₅₀) | Reduction with an EC₅₀ of ~30 µM | [8] |
| 1-MNA Production (EC₅₀) | Reduction with an EC₅₀ of ~2.3 µM | [8] |
| Intracellular NAD⁺ Levels | Significant increase compared to vehicle control | [9] |
| Cell Viability | Minimal cytotoxicity expected at effective concentrations | [9] |
Protocols for In Vivo Application
The diet-induced obese (DIO) mouse model is the gold standard for preclinical evaluation of anti-obesity and anti-diabetic compounds.[21] These mice develop key features of human metabolic syndrome, including weight gain, adiposity, and insulin resistance.
Caption: Figure 3: In Vivo Experimental Workflow
Protocol 3: Efficacy Study in DIO Mice
Rationale: To determine if the metabolic benefits of NNMT inhibition observed in vitro translate to a reduction in obesity and improvement of metabolic parameters in a whole-organism model.
Materials:
-
C57BL/6J mice
-
High-fat diet (HFD, e.g., 60% kcal from fat) and standard chow
-
5-Amino-1-Methylquinolinium Iodide (NNMTi)
-
Sterile vehicle for injection (e.g., saline or PBS)
-
Animal scale, metabolic cages (optional)
-
Glucose meter and test strips
Procedure:
-
Induction of Obesity: Wean male C57BL/6J mice onto an HFD at 6 weeks of age. Maintain on HFD for 8-12 weeks, or until a significant difference in body weight is observed compared to a chow-fed control group.[21]
-
Acclimatization and Grouping: Acclimatize DIO mice and randomize them into treatment groups (e.g., Vehicle, 10 mg/kg NNMTi, 20 mg/kg NNMTi) with n=8-10 mice per group. Ensure average body weights are similar across groups.
-
Compound Preparation and Administration: Prepare a sterile solution of NNMTi in the chosen vehicle. Administer the compound daily via subcutaneous (s.c.) or intraperitoneal (i.p.) injection for the duration of the study (e.g., 4 weeks).[9][11]
-
Monitoring: Record body weight and food intake 2-3 times per week. Observe animals daily for any signs of adverse effects.
-
Glucose Tolerance Test (GTT): Perform a GTT near the end of the study. Fast mice for 6 hours, then administer a bolus of glucose (2 g/kg) via i.p. injection. Measure blood glucose from a tail snip at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Terminal Procedure: At the study endpoint, perform a terminal blood collection via cardiac puncture for plasma analysis. Euthanize the animals and harvest tissues of interest, such as epididymal white adipose tissue (eWAT), liver, and muscle.
-
Tissue Processing: Weigh harvested fat pads and liver. Fix a portion of the tissues in 10% formalin for histological analysis (e.g., H&E staining to measure adipocyte size) and snap-freeze the remaining tissue in liquid nitrogen for molecular or biochemical analysis.
Data Interpretation: Expected In Vivo Results
| Parameter Measured | Expected Effect of 5-amino-1MQ Treatment | Reference(s) |
| Body Weight | Significant reduction compared to vehicle-treated DIO mice | [9] |
| White Adipose Tissue Mass | Significant reduction in fat pad weight | [9] |
| Adipocyte Size | Decrease in average adipocyte cross-sectional area | [9] |
| Plasma Cholesterol | Reduction in total cholesterol levels | [9] |
| Glucose Tolerance | Improved glucose clearance during a GTT | [2] |
| Food Intake | Typically no significant impact on total food intake | [9] |
Analytical Methods for Pharmacokinetic Studies
For advanced studies, particularly those in drug development, quantifying the concentration of 5-amino-1MQ in biological matrices is essential for understanding its pharmacokinetics (PK) and pharmacodynamics (PD).
-
Method: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the standard method for this purpose.[22]
-
Sample Preparation: Biological samples like plasma or urine typically require protein precipitation (e.g., with acetonitrile) followed by centrifugation to prepare the sample for injection.[23]
-
Analysis: HPLC separates the compound from other matrix components, and the mass spectrometer provides sensitive and specific detection and quantification.
-
Application: PK studies involve collecting blood samples at various time points after dosing to determine key parameters like Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), and half-life (t₁/₂).
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 5-Amino-1-Methylquinolinium Iodide.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[10]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[10] Avoid contact with skin and eyes.[24]
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.[10]
-
Skin Contact: Wash the affected area thoroughly with soap and water.[10]
-
Inhalation: Move to fresh air.[24]
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[24]
-
In all cases of significant exposure, seek medical attention.[10][24]
-
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion and Future Directions
5-Amino-1-Methylquinolinium Iodide is an invaluable research tool for elucidating the role of NNMT in metabolic disease. By selectively inhibiting this enzyme, researchers can effectively probe the downstream pathways involving NAD⁺ metabolism, sirtuin activation, and energy homeostasis. The protocols detailed in this guide provide a robust framework for investigating its effects in both cellular and preclinical models.
The insights gained from using 5-amino-1MQ are not limited to obesity and diabetes. Given the fundamental role of NNMT and NAD⁺ in cellular function, this inhibitor is also being explored in research areas such as age-related muscle decline, oncology, and neurodegenerative diseases, opening exciting new avenues for therapeutic discovery.[4][11][12]
References
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- Exploring NNMT: from metabolic pathways to therapeutic targets. Semantic Scholar.
- Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. PubMed Central.
- Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. (2024). PubMed.
- 5-Amino-1MQ NNMT Inhibitor | Research-Grade Metabolic Modul
- Comprehensive study of 5-Amino-1MQ Iodide Competitive Price. (2025). Xi'an Lyphar Biotech Co..
- Quinoline derived small molecule inhibitors of nicotinamide n-methyltransferase (nnmt) and uses thereof.
- Chemical Safety Data Sheet MSDS / SDS - 1-ETHYL-4-METHYLQUINOLINIUM IODIDE. (2026). ChemicalBook.
- Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. PubMed Central.
- Discovery of Novel N-Nicotinamide Methyltransferase Inhibitors to Comb
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- Material Safety Data Sheet - 1-Ethylquinaldinium Iodide, 97% (titr.). Cole-Parmer.
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- 5-Amino-1-Methylquinolinium Iodide(NNMTi).
- 5-Amino-1-methylquinolinium iodide ≥98% (HPLC). Sigma-Aldrich.
- The role of NAD+ metabolism and its modulation of mitochondria in aging and disease. (2025).
- Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes. (2021). PubMed Central.
- Dietary-Induced obese (DIO) mice and rat model.
- Breaking the Diabesity Cycle: Unveiling New Research on Obesity and Diabetes. (2024). Biocytogen.
- Chemical Structure and Physical Properties of 5-Amino-1MQ Iodide. (2025). Xi'an Lyphar Biotech Co..
- NAD+ metabolism: pathophysiologic mechanisms and therapeutic potential. Signal Transduction and Targeted Therapy.
- CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. (2023). YouTube.
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- ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
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Application Notes & Protocols: 1-Methylquinolinium Iodide in Cancer Research
Introduction: Unlocking the Potential of a Classic Scaffold
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its wide-ranging therapeutic applications, including a significant role in the development of anticancer agents.[1][2] Its derivatives have been shown to combat cancer through diverse mechanisms such as inducing programmed cell death (apoptosis), halting the cell cycle, and inhibiting key enzymes that drive tumor growth.[3][4] While much focus has been on neutral quinoline compounds, the quaternization of the quinoline nitrogen to form salts like 1-Methylquinolinium Iodide (MQI) introduces unique physicochemical properties, including increased water solubility and a permanent positive charge.
This positive charge is not a trivial modification; it fundamentally alters how the molecule interacts with the negatively charged cellular environment, often leading to preferential accumulation within the mitochondria of cancer cells. This targeted accumulation opens new avenues for therapeutic intervention. This guide provides an in-depth exploration of this compound's applications in cancer research, detailing its mechanisms of action and providing robust, field-tested protocols for its evaluation as a cytotoxic agent, a photosensitizer for Photodynamic Therapy (PDT), and a probe for cellular imaging.
Section 1: Multifaceted Mechanisms of Action
The anticancer potential of this compound is not rooted in a single mode of action but rather a combination of cytotoxic and targeted effects. Understanding these mechanisms is crucial for designing effective experimental strategies.
Direct Cytotoxicity and Mitochondrial Targeting
The permanent cationic nature of MQI facilitates its passive transport across the plasma membrane and subsequent accumulation in mitochondria, driven by the high mitochondrial membrane potential characteristic of many cancer cells. This accumulation can disrupt mitochondrial function, leading to a decrease in ATP production, an increase in Reactive Oxygen Species (ROS), and the release of pro-apoptotic factors like cytochrome c, ultimately triggering intrinsic apoptosis.[5]
Enzyme Inhibition
The planar quinoline ring system is adept at intercalating into DNA or binding to the active sites of key enzymes. Quinoline derivatives have a well-documented history of inhibiting topoisomerases and various protein kinases, enzymes critical for DNA replication and cell signaling, respectively.[2][3] While specific inhibitory data for MQI is still emerging, its structural similarity to known inhibitors suggests it is a promising candidate for targeting these enzymatic pathways.[6][7]
Photosensitization for Photodynamic Therapy (PDT)
PDT is a clinically approved, minimally invasive therapy that uses a photosensitizer, light of a specific wavelength, and molecular oxygen to generate cytotoxic ROS that destroy cancer cells.[8] Upon absorption of light, a photosensitizer like MQI can transition to an excited triplet state. This energy can then be transferred to molecular oxygen, generating highly reactive singlet oxygen (a Type II PDT mechanism) or other ROS through electron transfer reactions (a Type I PDT mechanism), leading to localized oxidative stress and cell death.[9]
Cellular Uptake Pathways
The primary driver for MQI uptake is its positive charge, leading to accumulation in the negatively charged mitochondrial matrix. Additionally, the iodide counter-ion raises the possibility of transport via the Sodium-Iodide Symporter (NIS), a protein overexpressed in some cancers (e.g., thyroid, breast), which could be exploited for targeted delivery or radio-imaging applications if a radioactive isotope of iodine is used.[10][11]
Caption: Potential mechanisms of this compound (MQI) uptake and anticancer action.
Section 2: Application I - In Vitro Cytotoxicity Profiling
Objective: To quantify the dose-dependent cytotoxic effect of this compound on various cancer cell lines and determine its half-maximal inhibitory concentration (IC₅₀).
Scientific Rationale: The IC₅₀ value is a fundamental metric in pharmacology, representing the concentration of a drug required to inhibit a biological process by 50%. Establishing this value is the critical first step in evaluating a compound's potency. The MTT assay is a reliable, colorimetric method that measures cell metabolic activity, which generally correlates with cell viability.[12] Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which is proportional to the number of living cells.[13]
Protocol 2.1: MTT Assay for Cell Viability
Materials:
-
This compound (MQI)
-
Cancer cell lines of interest (e.g., A-549 lung cancer, HeLa cervical cancer, MCF-7 breast cancer).[14]
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Positive control drug (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter. c. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium. d. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. e. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of MQI in DMSO. Further dilute this stock in complete medium to create a series of 2X working concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, etc.). b. Prepare 2X working solutions for the positive control (Doxorubicin) and a vehicle control (medium with the highest concentration of DMSO used for MQI). c. After 24 hours of incubation, carefully aspirate the medium from the wells. d. Add 100 µL of the prepared 2X working solutions to the respective wells. Add 100 µL of complete medium to the "untreated control" wells. e. Incubate the plate for another 48 hours (or a desired time point) at 37°C, 5% CO₂.
-
MTT Assay: a. After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well. b. Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form. c. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. d. Add 100 µL of DMSO to each well to dissolve the crystals. e. Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Absorbance of Treated - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100 c. Plot the % Viability against the log of the compound concentration. d. Use a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.
Self-Validation and Controls:
-
Untreated Control: Cells in medium only; represents 100% viability.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used; ensures the solvent has no cytotoxic effect.
-
Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin); confirms the assay is working and provides a benchmark for potency.
-
Blank Control: Wells with medium only (no cells); used for background subtraction.
Data Presentation: Example IC₅₀ Values
| Compound | Cell Line | IC₅₀ (µM) [± SD] |
| MQI Derivative 12 [14] | A-549 (Lung) | 4.45 ± 0.88 |
| MQI Derivative 12 [14] | HeLa (Cervical) | 4.74 ± 0.42 |
| MQI Derivative 12 [14] | SGC-7901 (Gastric) | 14.54 ± 1.96 |
| 5-Fluorouracil [14] | A-549 (Lung) | 28.11 ± 2.54 |
| Methotrexate [14] | A-549 (Lung) | 19.45 ± 2.12 |
Note: Data is adapted from a study on a specific derivative of quinolinium iodide for illustrative purposes.[14]
Section 3: Application II - Photodynamic Therapy (PDT) Efficacy
Objective: To assess the efficacy of this compound as a photosensitizer for inducing light-dependent cancer cell death.
Scientific Rationale: A successful PDT agent must be non-toxic in the dark but highly toxic upon activation with light of a specific wavelength. This protocol is designed to differentiate between the compound's intrinsic cytotoxicity and its photosensitizing effect.[15] By including controls that isolate each variable (drug and light), we can definitively attribute cell death to the photodynamic action. Cell viability is measured post-treatment to quantify the efficacy of the PDT.[16]
Protocol 3.1: In Vitro Photodynamic Therapy
Materials:
-
This compound (MQI)
-
Adherent cancer cell line (e.g., SCC-13, A431)
-
Complete cell culture medium
-
Phenol red-free medium (to avoid light absorption by the dye during irradiation)
-
Sterile 6-well or 12-well plates
-
Calibrated light source with a specific wavelength output (e.g., 417 nm blue light lamp).[15]
-
Photometer to measure light irradiance (mW/cm²)
-
Reagents for a cell viability assay (e.g., MTT, MTS) or an apoptosis assay (e.g., Annexin V/PI kit)
Experimental Workflow:
Caption: Standardized workflow for in vitro Photodynamic Therapy (PDT) experiments.
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate as described in Protocol 2.1 and allow them to attach for 24 hours.
-
Photosensitizer Incubation: a. Prepare a working solution of MQI in serum-free medium at a concentration determined to have low dark toxicity (e.g., at or below the IC₂₀ from the cytotoxicity assay). b. Aspirate the medium from the cells and wash once with PBS. c. Add the MQI solution to the designated wells. For "Light Only" and "Untreated" controls, add medium without MQI. d. Incubate for a defined period (e.g., 30-60 minutes) at 37°C in the dark. Crucially, all steps from this point until irradiation must be performed with minimal light exposure.
-
Irradiation: a. Aspirate the MQI solution and wash the cells twice with PBS to remove any extracellular compound. b. Add fresh, pre-warmed phenol red-free medium to all wells. c. Place the plate under the calibrated light source. The distance should be adjusted to achieve a specific irradiance (e.g., 10 mW/cm²).[15] d. Irradiate the "PDT" and "Light Only" groups for the time required to deliver the target light dose (fluence). Fluence (J/cm²) = Irradiance (W/cm²) x Time (s). For example, to deliver 10 J/cm² at 10 mW/cm² (0.01 W/cm²), the required time is 1000 seconds. e. The "Dark Toxicity" and "Untreated" control wells must be shielded from light during this step (e.g., with aluminum foil).
-
Post-Irradiation and Analysis: a. After irradiation, replace the phenol red-free medium with complete culture medium. b. Incubate the plate for an additional 24 hours at 37°C, 5% CO₂. c. Assess cell viability using the MTT assay (Protocol 2.1) or quantify apoptosis and necrosis using flow cytometry with an Annexin V/Propidium Iodide staining kit according to the manufacturer's protocol.
Self-Validation and Controls:
-
Untreated (No Drug, No Light): Baseline for 100% cell viability.
-
Dark Toxicity (Drug, No Light): Measures the intrinsic cytotoxicity of MQI at the concentration used for PDT.
-
Phototoxicity (No Drug, Light): Measures any effect of the light itself on cell viability.
-
PDT (Drug + Light): The primary experimental group to measure the photosensitizing effect. A significant decrease in viability compared to all other controls indicates successful PDT.
Section 4: Future Directions & Advanced Applications
The protocols provided establish a foundational framework for evaluating this compound. Building upon these results, researchers can explore more complex biological questions.
-
Cellular Imaging: The intrinsic fluorescence of the quinolinium core can be leveraged. Fluorescence microscopy can be used to visualize the subcellular localization of MQI, co-staining with organelle-specific dyes (e.g., MitoTracker Red) to confirm mitochondrial accumulation.[17]
-
Mechanism of Death: Following PDT or direct cytotoxicity studies, Western blotting can be employed to probe for key apoptotic markers like cleaved Caspase-3, cleaved-PARP, and Bcl-2 family proteins to elucidate the specific cell death pathway.[18]
-
In Vivo Studies: Promising in vitro results should be translated to in vivo models.[19] This involves formulating MQI for systemic or local delivery in tumor-bearing animal models (e.g., subcutaneous xenografts) to evaluate its anti-tumor efficacy and safety profile.[20]
-
Radio-imaging: Synthesizing MQI with a radioactive isotope of iodine (e.g., ¹²⁴I for PET, ¹²³I for SPECT, or ¹³¹I for theranostics) could enable non-invasive imaging of drug distribution and tumor targeting, particularly in NIS-expressing cancers.[11][21][22]
Conclusion
This compound represents a versatile and promising molecular scaffold for cancer research. Its inherent positive charge facilitates mitochondrial targeting, a key strategy against cancer, while its quinoline core provides a platform for enzyme inhibition and photosensitization. The detailed protocols within this guide offer a validated starting point for researchers to rigorously assess its potential as a direct cytotoxic agent, a photosensitizer for Photodynamic Therapy, and a tool for cellular imaging. Through systematic application of these methodologies, the scientific community can further unlock the therapeutic potential of this intriguing class of compounds.
References
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- Title: Review on recent development of quinoline for anticancer activities Source: ResearchG
- Title: Design, Synthesis, and Dual Evaluation of Quinoline and Quinolinium Iodide Salt Derivatives as Potential Anticancer and Antibacterial Agents Source: PubMed, National Center for Biotechnology Inform
- Title: Uptake and antiproliferative effect of molecular iodine in the MCF-7 breast cancer cell line Source: PubMed, National Center for Biotechnology Inform
- Title: Iodide uptake in proliferative and quiescent HT29-NIS cells under...
- Title: Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
- Title: Photodynamic Therapy - Methods and Protocols Source: ResearchG
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- Title: The Na+/I- Symporter Mediates Iodide Uptake in Breast Cancer Metastases and Can Be Selectively Down-Regulated in the Thyroid Source: PubMed, National Center for Biotechnology Inform
- Title: Photodynamic Therapy: In vitro Approach | Protocol Preview Source: YouTube URL:[Link]
- Title: Role of Radioiodine in Cancer Therapy: A Review of the Design and Challenges in Selecting Radioligands from Natural Sources Source: PubMed, National Center for Biotechnology Inform
- Title: An In Vitro Approach to Photodynamic Therapy Source: PubMed, National Center for Biotechnology Inform
- Title: Molecular Imaging in Oncology: Current Impact and Future Directions Source: PubMed, National Center for Biotechnology Inform
- Title: Development of animal models to study aggressive thyroid cancers Source: PubMed, National Center for Biotechnology Inform
- Title: New guidelines and definitions for type I photodynamic therapy Source: RSC Publishing URL:[Link]
- Title: Preclinical Models of Follicular Cell-Derived Thyroid Cancer: An Overview from Cancer Cell Lines to Mouse Models Source: Endocrinology and Metabolism URL:[Link]
- Title: Radiosynthesis, Stability, Lipophilicity, and Cellular Uptake Evaluations of [131I]Iodine-α-Mangostin for Breast Cancer Diagnosis and Therapy Source: PubMed, National Center for Biotechnology Inform
- Title: Pyrvinium Pamoate Mechanisms of Action as an Anti-Cancer Agent Source: Encyclopedia MDPI URL:[Link]
Sources
- 1. Quinolines: A Promising Heterocyclic Scaffold for Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. michiganmedicine.org [michiganmedicine.org]
- 7. Validation and development of MTH1 inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. The Na+/I- symporter mediates iodide uptake in breast cancer metastases and can be selectively down-regulated in the thyroid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. kosheeka.com [kosheeka.com]
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- 16. youtube.com [youtube.com]
- 17. Radiosynthesis, Stability, Lipophilicity, and Cellular Uptake Evaluations of [131I]Iodine-α-Mangostin for Breast Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. Molecular Imaging in Oncology: Current Impact and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Methylquinolinium Iodide Fluorescence
Welcome to the technical support center for 1-Methylquinolinium iodide (1-MQI). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for optimizing the fluorescence of this versatile probe. Our goal is to equip you with the knowledge to not only solve common experimental issues but also to understand the underlying principles governing 1-MQI's photophysical behavior.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the use of this compound in fluorescence-based assays.
Q1: What are the typical excitation and emission wavelengths for this compound?
While the precise excitation and emission maxima of the unsubstituted 1-Methylquinolinium cation can be influenced by the solvent environment, quinolinium derivatives generally excite in the ultraviolet (UV) range and emit in the blue region of the spectrum. For instance, a related compound, 6-Methoxy-N-ethylquinolinium, has an excitation peak at 318 nm and an emission peak at 447 nm.[1] It is always recommended to perform an initial scan on your specific instrument to determine the optimal excitation and emission wavelengths for your experimental conditions.
Q2: Is this compound a bright fluorophore?
Q3: What are the primary factors that can affect the fluorescence signal of this compound?
The fluorescence of this compound is sensitive to a variety of environmental factors. The most critical to consider are:
-
Solvent Polarity: The polarity of the solvent can significantly influence the fluorescence quantum yield.[4]
-
Presence of Quenchers: The iodide ion itself is a known fluorescence quencher.[3] Other molecules in your sample could also lead to quenching.
-
Concentration: At high concentrations, this compound can exhibit aggregation-caused quenching (ACQ).[5]
-
pH: The pH of the solution can affect the fluorescence of certain quinolinium derivatives, particularly those with pH-sensitive functional groups.[2]
-
Temperature: Changes in temperature can alter the rates of non-radiative decay processes, thereby affecting fluorescence intensity.[6]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during experiments with this compound.
Problem 1: Weak or No Fluorescence Signal
A weak or absent signal is one of the most frequent challenges. The following decision tree will guide you through the troubleshooting process.
Caption: Troubleshooting workflow for weak or no fluorescence signal.
In-depth Explanation:
-
Instrument Settings: Always begin by confirming that your fluorometer or plate reader is set to the correct excitation and emission wavelengths for this compound. Optimizing slit widths can also improve signal-to-noise; wider slits increase signal but decrease resolution. The detector gain should be high enough to detect a signal but not so high that it amplifies noise excessively.[7]
-
Concentration: There is an optimal concentration range for any fluorophore. Below this range, the signal will be weak. Above this range, you may encounter aggregation-caused quenching (ACQ), where the fluorophores form non-fluorescent aggregates.[5][8]
-
Quenching: The iodide ion is a known collisional quencher, which can decrease fluorescence intensity.[3] This occurs when the iodide ion collides with the excited state of the 1-Methylquinolinium cation, causing it to return to the ground state without emitting a photon.[7] Components of your buffer or solvent could also be acting as quenchers.
-
Photobleaching: Prolonged exposure to high-intensity excitation light can lead to the irreversible photochemical destruction of the fluorophore.[9] If you observe a signal that rapidly decreases over time, photobleaching is a likely cause.
Problem 2: High Background Fluorescence
High background can obscure your signal of interest.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Solvent/Buffer Contamination | Spectroscopic grade solvents may still contain fluorescent impurities. | Run a blank measurement of your solvent and buffer. If a significant signal is detected, use a higher purity solvent or a different buffer system. |
| Autofluorescence from Sample Matrix | Biological samples, in particular, can contain endogenous fluorophores that contribute to background. | Include a control sample without this compound to measure the autofluorescence. This can then be subtracted from your experimental measurements. |
| Light Scatter | Rayleigh and Raman scattering from the solvent can be detected as background. | To minimize scatter, ensure your excitation and emission wavelengths are well-separated. Using high-quality quartz cuvettes can also reduce scatter. |
Problem 3: Inconsistent or Irreproducible Results
Lack of reproducibility can undermine the validity of your findings.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Temperature Fluctuations | As temperature affects fluorescence, variations in ambient temperature can lead to inconsistent readings.[6] | Use a temperature-controlled sample holder in your fluorometer. If unavailable, ensure that all samples and standards are equilibrated to the same temperature before measurement. |
| Pipetting Errors | Inaccurate or inconsistent pipetting will lead to variations in fluorophore concentration. | Use calibrated pipettes and proper pipetting technique. For multi-well plate assays, consider using a multichannel pipette or an automated liquid handler for greater consistency. |
| Sample Evaporation | In plate-based assays, evaporation from the wells, particularly at the edges, can concentrate the sample and alter fluorescence. | Use plate seals to minimize evaporation. Avoid long incubation times at elevated temperatures if possible. |
| Instrument Drift | The output of the excitation lamp can fluctuate over time. | Always allow the instrument's lamp to warm up and stabilize before taking measurements. Run a standard sample periodically during long experiments to monitor for drift. |
Experimental Protocols
Protocol 1: Determining Optimal Excitation and Emission Spectra
This protocol will help you determine the ideal instrument settings for your specific experimental conditions.
Materials:
-
This compound stock solution (e.g., 1 mM in a suitable solvent like water or methanol)
-
Your experimental buffer or solvent
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a Dilute Sample: Prepare a dilute solution of this compound in your experimental buffer (e.g., 1-10 µM).
-
Excitation Scan: a. Set the emission wavelength to an estimated value (e.g., 450 nm). b. Scan a range of excitation wavelengths (e.g., 300-400 nm). c. The wavelength with the highest fluorescence intensity is your optimal excitation wavelength.
-
Emission Scan: a. Set the excitation wavelength to the optimal value determined in the previous step. b. Scan a range of emission wavelengths (e.g., 400-600 nm). c. The wavelength with the highest fluorescence intensity is your optimal emission wavelength.
-
Refine (Optional): Repeat steps 2 and 3 using the newly determined optimal wavelengths to see if further refinement is possible.
Protocol 2: Measuring Relative Fluorescence Quantum Yield
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process.[4] It is defined as the ratio of photons emitted to photons absorbed. An absolute measurement is complex, but a relative quantum yield can be determined by comparing your sample to a standard with a known quantum yield.
Materials:
-
This compound solutions of varying concentrations
-
A fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a Series of Dilutions: Prepare at least five dilutions of both your this compound sample and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence Emission: a. In the spectrofluorometer, excite each sample at the same wavelength used for the absorbance measurements. b. Record the fluorescence emission spectrum for each solution.
-
Integrate the Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot the Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate the Gradients: Determine the gradient (slope) of the best-fit line for both plots.
-
Calculate the Quantum Yield: Use the following equation to calculate the quantum yield of your sample (ΦX):
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients for the sample and standard, respectively.
-
ηX and ηST are the refractive indices of the sample and standard solutions (if the solvents are the same, this term is 1).
-
Caption: Workflow for relative fluorescence quantum yield measurement.
References
- A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry.
- Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicrospheres.
- Widengren, J., & Rigler, R. (2003). Iodide as a fluorescence quencher and promoter--mechanisms and possible implications. Biophysical chemistry, 105(2-3), 405–416.
- Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer.
- Tutorial: measurement of fluorescence spectra and determination of relative fluorescence quantum yields of transparent samples. Applied Spectroscopy Reviews, 55(6), 495-525.
- Optimizing Fluorescence Signal Quality. IonOptix.
- Signal-to-Noise Considerations. Evident Scientific.
- Calibration Protocol - Fluorescence Standard Curve with Fluorescein. (2019). protocols.io.
- Kaur, A., et al. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLoS One, 20(9), e0330718.
- Walsh, R., & Waters, J. (2022).
- Henderson, T. (2024). How to Use a Fluorescence Microscope: A Step-by-Step Guide. Lab Manager Magazine.
- Troubleshooting Guide for BLI & FLI Optical Imaging: A Step-by-Step Approach. Spectral Instruments Imaging.
- 1-Methylquinolinium-iodide. SpectraBase.
- Supplementary Inform
- Troubleshooting Guide Immuno-Fluorescence. Novus Biologicals.
- Photophysical properties of ammonium, pyrrolidinium, piperidinium, imidazolium, and pyridinium as a guide to prepare ionic-organic hybrid m
- 5-Amino-1-methylquinolinium Iodide 5-amino-1MQ Supplier Manufacturer.
- Fluorescence Quantum Yield Measurements. (2025).
- Multiplex Fluorescent Blot Detection: A Troubleshooting Guide. Bio-Rad.
- Quantum yield. Wikipedia.
- Troubleshooting Tips for Fluorescence Staining. (2022). Biotium.
- Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. (2023). ACS Sensors, 8(5), 1968–1977.
- General mechanisms of aggregation-caused quenching (ACQ) and aggregation-induced emission (AIE).
- 1-Methylquinolinium. PubChem.
- Photophysical properties of neutral and cationic tetrapyridinoporphyrazines. (2000). Photochemistry and Photobiology, 71(1), 53-59.
- Fluorescence quantum yield measurements. (1976).
- Spectral characteristics of Molecular Probes dyes—Table 23.1. Thermo Fisher Scientific.
- NNMTi. PubChem.
- Spectrum [MEQ (6-Methoxy-N-ethylquinolinium)].
- 5-Amino-1-methylquinolinium iodide ≥98% (HPLC). Sigma-Aldrich.
- Propidium Iodide Excitation and Emission Spectrum. Beckman Coulter.
- Fluorescent dyes. Miltenyi Biotec.
- Propidium Iodide. FluoroFinder.
- Spectrum [MEQ (6-Methoxy-N-ethylquinolinium)].
- N-Methylquinolinium derivatives for photonic applications: Enhancement of electron-withdrawing character beyond that of the widely-used N-methylpyridinium. (2015). Dyes and Pigments, 113, 8-17.
- Optimizing signal-to-noise ratios in time-filtered fluorescence detection. (1991). Analytical Chemistry, 63(13), 1251-1256.
- Propidium Iodide. Thermo Fisher Scientific.
- 1-Methylquinolinium-iodide. SpectraBase.
- Quantum yield. Wikipedia.
- A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. (2025). PLoS One, 20(9), e0330718.
- Optimizing Fluorescence Signal Quality. IonOptix.
- Troubleshooting Guide for BLI & FLI Optical Imaging: A Step-by-Step Approach. Spectral Instruments Imaging.
- Troubleshooting Guide Immuno-Fluorescence. Novus Biologicals.
- Multiplex Fluorescent Blot Detection: A Troubleshooting Guide. Bio-Rad.
- Troubleshooting Tips for Fluorescence Staining. (2022). Biotium.
- Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. (2023). ACS Sensors, 8(5), 1968–1977.
- General mechanisms of aggregation-caused quenching (ACQ) and aggregation-induced emission (AIE).
- Fluorescence quantum yield measurements. (1976).
- A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry.
- Tutorial: measurement of fluorescence spectra and determination of relative fluorescence quantum yields of transparent samples. (2020). Applied Spectroscopy Reviews, 55(6), 495-525.
- Fluorescence Quantum Yield Measurements. (2025).
- Widengren, J., & Rigler, R. (2003). Iodide as a fluorescence quencher and promoter--mechanisms and possible implications. Biophysical chemistry, 105(2-3), 405–416.
- Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer.
- Multiplex Fluorescent Blot Detection: A Troubleshooting Guide. Bio-Rad.
- 5-Amino-1-methylquinolinium Iodide 5-amino-1MQ Supplier Manufacturer.
- N-Methylquinolinium derivatives for photonic applications: Enhancement of electron-withdrawing character beyond that of the widely-used N-methylpyridinium. (2015). Dyes and Pigments, 113, 8-17.
- Photophysical properties of ammonium, pyrrolidinium, piperidinium, imidazolium, and pyridinium as a guide to prepare ionic-organic hybrid m
- Photophysical properties of neutral and cationic tetrapyridinoporphyrazines. (2000). Photochemistry and Photobiology, 71(1), 53-59.
- 1-Methylquinolinium. PubChem.
- NNMTi. PubChem.
- 5-Amino-1-methylquinolinium iodide ≥98% (HPLC). Sigma-Aldrich.
- Propidium Iodide. FluoroFinder.
- Propidium Iodide Excitation and Emission Spectrum. Beckman Coulter.
- Propidium Iodide. Thermo Fisher Scientific.
- Fluorescent dyes. Miltenyi Biotec.
- Spectral characteristics of Molecular Probes dyes—Table 23.1. Thermo Fisher Scientific.
- Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accur
- Calibration Protocol - Fluorescence Standard Curve with Fluorescein. (2019). protocols.io.
- How to Use a Fluorescence Microscope: A Step-by-Step Guide. (2024). Lab Manager Magazine.
- Signal-to-Noise Consider
- Optimizing signal-to-noise ratios in time-filtered fluorescence detection. (1991). Analytical Chemistry, 63(13), 1251-1256.
- Walsh, R., & Waters, J. (2022).
- Kaur, A., et al. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLoS One, 20(9), e0330718.
Sources
- 1. Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signal-to-Noise Considerations [evidentscientific.com]
- 3. Propidium Iodide | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. ionoptix.com [ionoptix.com]
- 6. Photophysical properties of ammonium, pyrrolidinium, piperidinium, imidazolium, and pyridinium as a guide to prepare ionic-organic hybrid materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Mitigate Photobleaching of 1-Methylquinolinium Iodide and Related Fluorophores
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing quinolinium-based fluorophores, with a specific focus on mitigating the photobleaching of compounds like 1-Methylquinolinium iodide. While published data specifically on the photobleaching characteristics of this compound is limited, the fundamental principles governing the photochemical destruction of fluorophores are well-understood and broadly applicable. Quinolinium derivatives are valued for their fluorescent properties, often in roles as molecular probes or tags.[1][2] This guide synthesizes established principles of fluorescence microscopy and photophysics to provide a robust framework for preserving your signal integrity and generating reliable, reproducible data.
Part 1: The "Why" — Understanding the Mechanisms of Photobleaching
Photobleaching is the irreversible photochemical destruction of a fluorophore, rendering it unable to fluoresce.[3] This process is primarily driven by the interaction of the excited fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically alter the dye's structure.
The process begins when a fluorophore absorbs a photon, moving from its stable ground state (S₀) to an excited singlet state (S₁). From here, it can return to the ground state by emitting a photon (fluorescence). However, a fraction of excited molecules will instead undergo "intersystem crossing" to a long-lived, highly reactive triplet state (T₁).[3][4] In this triplet state, the fluorophore can react with molecular oxygen (³O₂), generating highly damaging singlet oxygen (¹O₂) and other ROS, which then attack and destroy other fluorophores.[4][5]
Visualizing the Path to Photobleaching
The following diagram illustrates the key states and transitions a fluorophore undergoes, highlighting the pathway that leads to photobleaching.
Caption: Jablonski diagram illustrating fluorophore excitation, fluorescence, and the photobleaching pathway via the triplet state.
Part 2: Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address common issues encountered during imaging experiments.
Q1: My signal is fading rapidly. What are the first instrumental adjustments I should make?
A1: Before altering your sample chemistry, the most immediate and effective way to reduce photobleaching is to minimize the total dose of excitation light your sample receives. Every photon that excites your fluorophore has the potential to destroy it.
Troubleshooting Protocol: Optimizing Imaging Parameters
-
Reduce Illumination Intensity:
-
Causality: High light intensity increases the rate of fluorophore excitation, which statistically increases the probability of molecules entering the destructive triplet state.
-
Action: Use a neutral density (ND) filter to decrease the excitation light intensity.[6][7] If using a laser, reduce its power setting to the lowest level that still provides an acceptable signal-to-noise ratio (SNR). For arc lamps, use the aperture diaphragm to control intensity.[8]
-
-
Minimize Exposure Time:
-
Causality: The total light dose is a product of intensity and time. Shorter exposure times directly reduce this dose.
-
Action: Set your camera's exposure time to the minimum required for a clear image. Modern, sensitive cameras (sCMOS, EMCCD) can often produce high-quality images with very short exposures.
-
-
Reduce Frequency of Acquisition:
-
Causality: For time-lapse experiments, continuous exposure is a primary driver of photobleaching.
-
Action: Increase the interval between image acquisitions to the longest possible duration that still captures the dynamics of your biological process. Avoid unnecessary, rapid imaging.
-
-
Optimize Filter Selection:
-
Causality: Ensuring your filter sets are perfectly matched to your fluorophore's excitation and emission spectra prevents unnecessary light exposure at non-optimal wavelengths and maximizes the capture of emitted photons.
-
Action: Verify that your excitation filter has a narrow bandpass centered on the peak excitation of your dye and that your emission filter efficiently captures the fluorescence while blocking stray excitation light.
-
Q2: What are antifade reagents and how do I select one for this compound?
A2: Antifade reagents are chemical compounds added to your mounting medium that suppress photobleaching, primarily by scavenging for reactive oxygen species.[9] The choice of reagent depends on whether you are performing live-cell or fixed-cell imaging and the specific chemistry of your fluorophore.
Most antifade agents work by acting as ROS scavengers or triplet state quenchers.[9][10] For quinolinium-based dyes, which are not known to have adverse reactions with common antifades (unlike some cyanine dyes with p-Phenylenediamine), a good starting point is a general-purpose scavenger.[9][11]
Data Summary: Common Antifade Reagents
| Antifade Reagent | Mechanism of Action | Typical Concentration | Pros | Cons |
| n-Propyl gallate (NPG) | Free radical scavenger | 0.1 - 2% (w/v) | Effective, can be used in live cells. | Can be difficult to dissolve; may have anti-apoptotic effects.[9][12][13] |
| DABCO | Triplet state quencher, free radical scavenger | 1-2.5% (w/v) | Less toxic than PPD, good for live cells. | Less effective than PPD; may have anti-apoptotic effects.[9][12][14] |
| p-Phenylenediamine (PPD) | Free radical scavenger | 0.01 - 0.1% (w/v) | Highly effective.[12] | Can be toxic; autofluorescent in UV; can react with and cleave cyanine dyes.[9][11][12] |
| Trolox | Vitamin E analog, triplet state quencher, ROS scavenger | 10 µM - 2 mM | Cell-permeable, effective for live-cell imaging. | Can have biological effects. |
| Glucose Oxidase/Catalase | Enzymatic oxygen scavenger system | Varies | Highly effective at removing O₂; ideal for anaerobic conditions. | Requires specific buffer conditions (pH, glucose); not for long-term storage. |
Q3: How do I prepare a standard "home-brew" antifade mounting medium?
A3: Preparing your own antifade medium can be a cost-effective and reliable solution. A glucose oxidase and catalase (GOD/CAT) system is highly effective because it directly removes molecular oxygen, a key ingredient in the photobleaching reaction.
Experimental Protocol: Preparation of a GOD/CAT Antifade Medium
This protocol creates a mounting medium that actively scavenges oxygen from the local environment.
Materials:
-
Glucose Oxidase (from Aspergillus niger)
-
Catalase (from bovine liver)
-
D-Glucose
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Glycerol
-
Distilled water
Procedure:
-
Prepare Stock Solutions:
-
Glucose Stock (20% w/v): Dissolve 2 g of D-Glucose in 10 mL of distilled water. Store at 4°C.
-
Catalase Stock (20 mg/mL): Dissolve 20 mg of catalase in 1 mL of 50 mM potassium phosphate buffer (pH 7.0). Store at 4°C for short-term use or -20°C for long-term.
-
Glucose Oxidase Stock (10 mg/mL): Dissolve 10 mg of glucose oxidase in 1 mL of 50 mM potassium phosphate buffer (pH 7.0). Store at 4°C for short-term use or -20°C for long-term.
-
-
Prepare Mounting Medium Base:
-
Mix 9 mL of glycerol with 1 mL of 10x PBS to create a 90% glycerol mounting solution. Ensure it is thoroughly mixed.
-
-
Assemble Final Antifade Medium (Prepare fresh before use):
-
In a microcentrifuge tube, combine:
-
880 µL of the 90% glycerol/PBS base
-
100 µL of the 20% Glucose stock
-
10 µL of the Glucose Oxidase stock
-
10 µL of the Catalase stock
-
-
Vortex gently to mix.
-
-
Application:
-
Apply a small drop (5-10 µL) of the final antifade medium onto your sample.
-
Carefully lower a coverslip, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish or a commercial sealant to prevent oxygen from re-entering the sample. Allow the system 5-10 minutes to scavenge oxygen before imaging.
-
Q4: Can the sample environment itself be optimized to reduce photobleaching?
A4: Absolutely. Beyond antifade reagents, controlling the physical and chemical environment of your sample is critical.
-
Oxygen Depletion: As established, oxygen is the primary fuel for photobleaching. For fixed samples, you can de-gas your buffers by bubbling them with nitrogen or argon gas before use. For live-cell imaging, consider using a sealed imaging chamber to limit oxygen diffusion.
-
Refractive Index (RI) Matching: Mismatches between the RI of your mounting medium and your objective immersion oil cause spherical aberrations, which spread the point-spread function (PSF).[12][13] This reduces the signal collected, often tempting the user to increase laser power, thereby accelerating photobleaching. Use a mounting medium with an RI that matches your immersion oil (typically ~1.515 for oil objectives).[12][15] Many commercial antifade reagents, like ProLong Glass, are specifically formulated for this purpose.[16]
Part 3: Workflow and Logic Diagrams
To systematize your approach to troubleshooting photobleaching, follow this decision-making workflow.
Caption: A step-by-step workflow for troubleshooting and mitigating photobleaching.
References
- Bitesize Bio. (Date unavailable). How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide.
- Icha, J., et al. (Date unavailable). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science.
- News-Medical.Net. (2018, October 24). Minimizing Photobleaching in Fluorescence Microscopy.
- SciSpace. (Date unavailable). Mounting Media and Antifade Reagents.
- ResearchGate. (Date unavailable). Mountants and Antifades.
- Cordes, T., et al. (2011). Mechanisms and advancement of antifading agents for fluorescence microscopy and single-molecule spectroscopy. Physical Chemistry Chemical Physics.
- Longin, A., et al. (1993). Comparison of anti-fading agents used in fluorescence microscopy: image analysis and laser confocal microscopy study. Journal of Histochemistry & Cytochemistry.
- van der Velde, J. H. M., et al. (2023). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. ACS Sensors.
- Wikipedia. (Date unavailable). Photobleaching.
- ResearchGate. (Date unavailable). Photobleaching.
- Widengren, J., et al. (1995). Mechanisms of photobleaching investigated by fluorescence correlation spectroscopy. ResearchGate.
Sources
- 1. 5-Amino-1-methylquinolinium Iodide 5-amino-1MQ Supplier Manufacturer - Naturallifeworth [naturallifeworth.com]
- 2. Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photobleaching - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 7. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. news-medical.net [news-medical.net]
- 9. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. SlowFade Antifade Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. bidc.ucsf.edu [bidc.ucsf.edu]
- 13. scispace.com [scispace.com]
- 14. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - JP [thermofisher.com]
1-Methylquinolinium iodide stability and storage conditions
Introduction
Welcome to the Technical Support Center for 1-Methylquinolinium Iodide. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. As a quaternary ammonium salt of quinoline, this compound is a valuable building block and reagent in various areas of chemical and pharmaceutical research. However, its stability can be a critical factor influencing experimental outcomes. This resource provides in-depth technical guidance on the stability, storage, and troubleshooting of common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store this compound?
To ensure the long-term integrity of this compound, it should be stored in a cool, dry, and dark environment.[1] The container should be tightly sealed to prevent moisture absorption, as the compound can be hygroscopic.[2] For optimal stability, especially for long-term storage, refrigeration at 2-8°C or freezing at -20°C is recommended.[3][4]
Q2: How sensitive is this compound to light?
Quinoline and its derivatives are often susceptible to photodegradation.[5][6] Exposure to light, particularly UV radiation, can lead to discoloration (typically turning yellow or brown) and a loss of compound integrity.[5] It is crucial to store the solid compound and any solutions in amber vials or wrapped in aluminum foil to protect them from light.[5]
Q3: What are the signs of degradation?
The most common visual indicator of degradation is a change in color from its typical pale yellow or off-white to a more intense yellow, brown, or even reddish-brown hue.[3][4] In solution, the appearance of a precipitate or a change in color also suggests degradation.[5] For quantitative assessment, a loss of potency in biological assays or the appearance of new peaks in analytical chromatograms (e.g., HPLC) or spectra (e.g., NMR) are clear indicators of degradation.
Q4: Can I store this compound in solution?
While preparing fresh solutions is always the best practice, stock solutions in anhydrous polar aprotic solvents like DMSO or DMF can be stored for short periods.[2][3] If you need to store solutions, they should be kept at -20°C or -80°C in tightly sealed, light-protected containers. Aqueous solutions are generally less stable and should be prepared fresh before each experiment.[5] The stability in any solvent system should be validated for your specific experimental conditions.
Q5: What solvents are recommended for dissolving this compound?
This compound is soluble in polar solvents. Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions.[3][4] It also shows solubility in dimethylformamide (DMF) and moderate solubility in water and methanol.[2] It is generally insoluble or sparingly soluble in non-polar organic solvents like hexane and toluene.[2]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: Unexpected Color Change of Solid or Solution
-
Observation: Your solid this compound, which was initially a light color, has turned yellow or brown. Your solution has also developed a distinct color.
-
Probable Cause: This is a strong indication of chemical degradation. The discoloration is likely due to the formation of degradation products resulting from exposure to light, heat, or atmospheric moisture.[5] The iodide ion is susceptible to oxidation to iodine (I₂), which is colored.
-
Solution:
-
Assess Purity: Before use, check the purity of the discolored compound using a suitable analytical method like HPLC or ¹H NMR (see Protocol 2 ).
-
Purification (if necessary): If minor impurities are detected, recrystallization from an appropriate solvent system may be possible. However, for significant degradation, it is recommended to use a fresh, high-purity batch of the compound.
-
Preventative Measures: Review your storage conditions. Ensure the compound is stored in a tightly sealed container, in a desiccator if necessary, and protected from light in a cool environment.
-
Issue 2: Inconsistent or Non-reproducible Experimental Results
-
Observation: You are experiencing a loss of potency in your biological assays or inconsistent yields in your chemical reactions.
-
Probable Cause: This is a classic sign of compound degradation.[5] The active concentration of this compound in your experiments may be lower than expected due to instability in your stock solution or during the experimental procedure itself.
-
Solution:
-
Prepare Fresh Solutions: Always prepare solutions of this compound fresh from the solid material for each experiment. Avoid using aged solutions, especially aqueous ones.[5]
-
Stability Testing: If you must use stock solutions, perform a preliminary stability study under your specific experimental conditions (solvent, temperature, light exposure) to determine the timeframe within which the compound remains stable. Analyze the solution by HPLC at different time points.
-
Control Experiments: Include a positive control with a freshly prepared solution from a new batch of the compound to rule out other experimental variables.
-
Issue 3: Unexpected Peaks in ¹H NMR Spectrum
-
Observation: The ¹H NMR spectrum of your this compound sample shows unexpected peaks that are not attributable to the compound or residual solvent.
-
Probable Cause: The presence of impurities or degradation products. Thermal decomposition of N-methyl quaternary ammonium salts can lead to demethylation.[7] In the case of this compound, this could result in the formation of quinoline and methyl iodide.
-
Solution:
-
Analyze the Spectrum: Look for characteristic peaks of potential degradation products. For example, the formation of quinoline would result in a new set of aromatic signals. Methyl iodide would appear as a singlet around 2.16 ppm in CDCl₃.[2]
-
Purity Check: Confirm the presence of impurities with an orthogonal analytical technique like LC-MS.
-
Re-purification: If the impurities are significant, purify the sample by recrystallization or chromatography if feasible.
-
Handling and Storage: Ensure that the sample for NMR analysis is handled quickly and that the NMR solvent is anhydrous and free of acidic or basic impurities that could catalyze degradation.
-
Data and Protocols
Table 1: Recommended Storage Conditions for this compound
| Condition | Solid Compound | Stock Solution (in anhydrous DMSO/DMF) |
| Temperature | 2-8°C (short-term) or -20°C (long-term)[3][4] | -20°C or -80°C |
| Light | Protect from light (use amber vials or store in the dark)[1] | Protect from light (use amber vials)[5] |
| Atmosphere | Store in a tightly sealed container, preferably in a desiccator[2] | Store under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents. |
Protocol 1: Forced Degradation Study
This protocol allows you to assess the stability of this compound under accelerated degradation conditions.
-
Prepare Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in your experimental solvent.
-
Stress Conditions:
-
Thermal Stress: Incubate a solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).[5]
-
Photolytic Stress: Expose a solution in a transparent container to a UV lamp (e.g., 254 nm) for a defined period. Wrap a control sample in aluminum foil.[5]
-
Acidic/Basic Stress: Adjust the pH of the solution with dilute HCl or NaOH and incubate at room temperature.
-
-
Analysis: At each time point, analyze the samples by HPLC (see Protocol 2 ) to quantify the remaining parent compound and detect the formation of degradation products.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential for separating the parent compound from its degradation products.[5]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).
-
Example Gradient: Start with 95% A, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound (determine this by UV-Vis spectroscopy).
-
Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent (e.g., DMSO, then dilute) to a known concentration (e.g., 0.1 mg/mL).
-
Analysis: Inject the sample and integrate the peak corresponding to this compound. The purity can be calculated as the percentage of the main peak area relative to the total peak area. For quantitative stability studies, use a calibration curve generated from a pure standard.
Visualizations
Diagram 1: Potential Degradation Pathway of this compound
Caption: Potential degradation pathways of this compound.
Diagram 2: Troubleshooting Workflow for Inconsistent Results
Caption: Workflow for troubleshooting inconsistent experimental results.
References
- Chignell, C. F., et al. (1992). Photostability and Biological Activity of Fluoroquinolones Substituted at the 8 Position After UV Irradiation. Antimicrobial Agents and Chemotherapy, 36(8), 1715–1719. [Link]
- Huang, C.-Y., et al. (2021). Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. Accounts of Chemical Research, 54(17), 3334–3348. [Link]
- Bunting, J. W., & Chew, V. S. (1982). Kinetics of the reduction of 1-methylquinolinium cations by 1-benzyl-1,4-dihydronicotinamide. Canadian Journal of Chemistry, 60(8), 953-959. [Link]
- Fasani, E., & Albini, A. (2010). Photochemical stability of biologically active compounds. III. Mefloquine as a photosensitizer. Journal of Photochemistry and Photobiology B: Biology, 98(2), 117-123. [Link]
- Bradsher, C. K., & Jones, L. E. (1981). Synthesis and antileukemic activity of 2-(2-methylthio-2-aminovinyl)-1-methylquinolinium iodides. Journal of Medicinal Chemistry, 24(4), 447-449. [Link]
- Pápai, M., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances, 10(49), 29331-29338. [Link]
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0033115).
- Wang, C., et al. (2018). Degradation of Organic Cations under Alkaline Conditions. ChemSusChem, 11(21), 3765-3774. [Link]
- Lister, J. H. (1981). Thermal decomposition of quaternary hypoxanthinium salts and related purines. Journal of the Chemical Society, Perkin Transactions 1, 3194-3198. [Link]
- GSRS. (n.d.). 8-HYDROXY-1-METHYLQUINOLIN-1-IUM IODIDE.
- Steinhilber, D., et al. (2000). Degradation mechanism and stability of 5-aminolevulinic acid. Journal of Pharmaceutical Sciences, 89(10), 1335-1341. [Link]
- Stern, K. H. (1969). High Temperature Properties and Decomposition of Inorganic Salts Part 3, Nitrates and Nitrites.
- Chen, S., et al. (2020). Novel Mechanism and Kinetics of Tetramethrin Degradation Using an Indigenous Gordonia cholesterolivorans A16. International Journal of Environmental Research and Public Health, 17(15), 5556. [Link]
- Li, X. Y., et al. (2011). Degradation mechanism of Methyl Orange by electrochemical process on RuO(x)-PdO/Ti electrode. Water Science and Technology, 63(6), 1229-1235. [Link]
- PubChem. (n.d.). NNMTi.
- Fischer, H., & Z-J, L. (2000). Thermolysis of N-tetramethylpiperidinyl esters: Homolytic fragmentation and induced decomposition. ARKIVOC, 2001(3), 116-126. [Link]
- Kudryavtsev, A. M., et al. (2019). Thermal decomposition of CH3 131I in a gas flow. Radiochemistry, 61(4), 455-459. [Link]
- Stern, K. H., & Weise, E. L. (1966). High temperature properties and decomposition of inorganic salts : part 1. sulfates.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermal decomposition of quaternary hypoxanthinium salts and related purines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 1-Methylquinolinium Iodide Experiments
Welcome to the technical support center for 1-Methylquinolinium Iodide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during experiments with this compound. As Senior Application Scientists, we have compiled this information to ensure both scientific integrity and practical, field-proven insights.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the properties, handling, and storage of this compound.
Q1: What is this compound and what are its common applications?
This compound is a quaternary ammonium salt derived from quinoline.[1] It possesses a permanent positive charge on the nitrogen atom of the quinoline ring, balanced by an iodide counter-ion.[1] This structure imparts unique chemical and biological properties. It is often investigated in various research fields, including as a potential fluorescent probe and for its bioactive properties.[1][2] For instance, a substituted version, 5-Amino-1-methylquinolinium iodide (also known as NNMTi), is a known inhibitor of the enzyme Nicotinamide N-Methyltransferase (NNMT) and is studied in the context of metabolic diseases, obesity, and cancer.[3][4][5]
Q2: What are the typical solubility characteristics of this compound?
The solubility of this compound is largely dictated by its ionic nature. It is generally soluble in polar organic solvents and moderately soluble in water.[1][6] The iodide counter-ion can make it less water-soluble compared to its chloride counterpart.[7]
| Solvent | Solubility | Rationale |
| Dimethyl sulfoxide (DMSO) | Soluble[5][6] | A highly polar aprotic solvent that can effectively solvate both the cation and anion. |
| Dimethylformamide (DMF) | Soluble[6] | Another polar aprotic solvent with good solvating properties for ionic compounds. |
| Water | Moderately Soluble[1][6] | Its ionic nature allows for some solubility, but it may be limited. |
| Ethanol | Sparingly Soluble[6] | A polar protic solvent, but may be less effective than DMSO or DMF. |
| Non-polar solvents (e.g., hexane, toluene) | Insoluble or Very Sparingly Soluble[6] | The lack of polarity in these solvents prevents effective solvation of the ionic compound. |
Q3: How should I properly store and handle this compound to ensure its stability?
Proper storage and handling are crucial for maintaining the integrity of this compound. It can be sensitive to light, heat, and moisture.[6]
-
Storage: Store the compound in a cool, dry, and dark place, such as a desiccator at or below room temperature.[3][8] The container should be tightly sealed to prevent moisture absorption, as some quinolinium salts can be hygroscopic.[6] For long-term storage, refrigeration at -20°C is often recommended.[5]
-
Handling: Always handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[9] Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][9] Avoid generating dust.[9]
Q4: What are the primary safety concerns associated with this compound?
This compound and similar quinolinium salts are classified as irritants.[8][9] The primary hazards include:
-
Eye Irritation: Can cause serious eye irritation.[8]
-
Skin Irritation: Can cause skin irritation upon contact.[8]
-
Respiratory Tract Irritation: Inhalation of the dust may irritate the respiratory system.[8][9]
In case of exposure, it is important to take immediate action:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[9]
-
Skin: Wash the affected area thoroughly with soap and water.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[9]
Always consult the Material Safety Data Sheet (MSDS) for detailed safety information.[8][9]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Guide 1: Synthesis and Purification Issues
The synthesis of this compound typically involves the N-methylation of quinoline with methyl iodide.[2] However, the overall process can be fraught with challenges, often stemming from the synthesis of the quinoline precursor itself.
Problem: Low Yield or No Product Formation
Potential Cause 1: Inefficient Quinoline Precursor Synthesis The synthesis of the quinoline core, for instance, via a Skraup or Doebner-von Miller reaction, can be highly exothermic and prone to side reactions like tar formation, leading to low yields of the desired precursor.[10][11]
Suggested Solutions:
-
Moderate the Reaction: For Skraup synthesis, the addition of a moderating agent like ferrous sulfate (FeSO₄) can help control the exothermicity.[10][11]
-
Temperature Control: Carefully control the reaction temperature. Overheating can lead to decomposition and polymerization.[10]
-
Slow Addition of Reagents: Add strong acids, such as sulfuric acid, slowly and with efficient cooling to prevent the reaction from becoming uncontrollable.[11]
Potential Cause 2: Incomplete N-Methylation Reaction The quaternization of the quinoline nitrogen by methyl iodide may be incomplete.
Suggested Solutions:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time and at an appropriate temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[10]
-
Solvent Choice: The choice of solvent can influence the reaction rate. A polar aprotic solvent like acetonitrile or DMF can be effective.
-
Purity of Reactants: Ensure the quinoline precursor and methyl iodide are pure. Impurities can interfere with the reaction.
Problem: Significant Tar Formation During Synthesis
Potential Cause: Tar formation is a common issue in acid-catalyzed quinoline syntheses due to the polymerization of reactants and intermediates under harsh conditions.[11]
Suggested Solutions:
-
Use a Moderator: As mentioned, ferrous sulfate can reduce charring in Skraup synthesis.[11]
-
Optimize Temperature: Avoid excessive heating. Gentle initial heating followed by controlled reflux is often sufficient.[10][11]
Problem: Difficulty in Purifying the Final Product
Potential Cause: The crude product may contain unreacted starting materials, side products, and tarry residues, making purification challenging.[11]
Suggested Solutions:
-
Recrystallization: This is a common method for purifying solid quinolinium salts. Experiment with different solvent systems to find one that provides good crystal formation.
-
Column Chromatography: Silica gel or alumina column chromatography can be effective for separating the desired product from impurities.[12]
-
Washing: Washing the crude solid with an appropriate solvent can remove soluble impurities.[12]
Guide 2: Handling and Stability Issues
Problem: Compound Has Changed Color (e.g., darkened)
Potential Cause: A change in color, often to a darker brown or reddish-brown, can indicate decomposition.[3] This is frequently caused by exposure to light, heat, or air (oxidation).[6] The iodide ion can be particularly susceptible to oxidation.
Suggested Solutions:
-
Proper Storage: Always store the compound in a tightly sealed, amber-colored vial in a cool, dark, and dry place.[3][6]
-
Inert Atmosphere: For highly sensitive experiments, consider handling the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Check Purity: Before use, it may be necessary to re-purify the compound if decomposition is suspected.
Problem: Inconsistent or Non-Reproducible Experimental Results
Potential Cause: This can be a consequence of compound degradation. If the compound has degraded, the actual concentration of the active substance in your solution will be lower than calculated, leading to inconsistent results.
Suggested Solutions:
-
Use Fresh Compound: Whenever possible, use a freshly opened container of the compound.
-
Prepare Fresh Solutions: Prepare solutions immediately before use and avoid storing them for extended periods, especially in the light.
-
Characterize the Compound: If in doubt, re-characterize the compound using techniques like NMR spectroscopy or HPLC to confirm its identity and purity.[13][14]
Guide 3: Solubility and Solution Preparation Problems
Problem: The Compound is Not Dissolving in the Chosen Solvent
Potential Cause: The chosen solvent may not be appropriate for dissolving this compound. As an ionic salt, it requires a sufficiently polar solvent.
Suggested Solutions:
-
Switch to a More Polar Solvent: If you are using a solvent with low polarity, switch to a more polar one like DMSO or DMF.[5][6]
-
Gentle Heating and Sonication: Gently warming the mixture or placing it in an ultrasonic bath can aid in dissolution. However, be cautious with heating to avoid decomposition.
-
Check the MSDS/Product Information: The product datasheet from the supplier often provides recommended solvents.[5]
Problem: The Compound Precipitates Out of Solution Over Time
Potential Cause: The solution may be supersaturated, or the stability of the compound in the solution may be limited. Changes in temperature can also affect solubility.
Suggested Solutions:
-
Prepare Less Concentrated Solutions: If possible, work with lower concentrations.
-
Store Solutions Properly: If a solution must be stored, keep it in the dark and at a stable temperature. For some compounds, refrigeration can cause precipitation if the solubility decreases significantly at lower temperatures.
-
Add a Co-solvent: In some cases, adding a small amount of a co-solvent can improve stability in solution.
Part 3: Protocols and Safety
Protocol 1: General Procedure for the N-Methylation of Quinoline
This protocol describes a general method for the synthesis of this compound from quinoline.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve quinoline in a suitable solvent (e.g., acetonitrile or ethanol).
-
Addition of Methyl Iodide: Add a slight excess (e.g., 1.1 equivalents) of methyl iodide to the solution. Caution: Methyl iodide is toxic and should be handled in a fume hood.[15]
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for several hours. Monitor the progress of the reaction by TLC.
-
Isolation of Product: As the reaction proceeds, the this compound product will often precipitate from the solution. Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent to remove unreacted starting materials. The product can be further purified by recrystallization.
-
Drying: Dry the purified product under vacuum.
Protocol 2: General Troubleshooting Workflow for Low Conversion Rates
This workflow provides a systematic approach to addressing low conversion rates in your synthesis.
Caption: A general troubleshooting workflow for addressing low conversion rates.
Mandatory Safety Precautions
-
Engineering Controls: Always work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling volatile or dusty substances.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8][9]
-
Handling Powders: Avoid creating dust when handling the solid compound.[9]
-
Waste Disposal: Dispose of chemical waste according to your institution's guidelines.
-
Emergency Procedures: Be familiar with the location and use of safety equipment such as safety showers and eyewash stations.
Part 4: Visualization & Formatting
Diagram: Synthesis of this compound
The following diagram illustrates the general synthesis pathway.
Sources
- 1. 5-Amino-1-methylquinolinium Iodide 5-amino-1MQ Supplier Manufacturer - Naturallifeworth [naturallifeworth.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-Amino-1-Methylquinolinium Iodide - Natural Micron Pharm Tech [nmpharmtech.com]
- 4. Basic information of 5-Amino-1MQ Iodide Factory Sell Top Quality [biolyphar.com]
- 5. 5-Amino-1-methylquinolinium iodide ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. How soluble is 5-Amino-1MQ Iodide? In which solvents are soluble or insoluble? [biolyphar.com]
- 7. mokiner.com [mokiner.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mmsl.cz [mmsl.cz]
- 14. researchgate.net [researchgate.net]
- 15. calibrechem.com [calibrechem.com]
Technical Support Center: 1-Methylquinolinium Iodide for Cellular Imaging
Welcome to the technical support resource for 1-methylquinolinium iodide (MQI). This guide is designed for researchers, scientists, and drug development professionals utilizing MQI for cellular staining and imaging applications. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your experiments and achieve reliable, reproducible results.
I. Understanding this compound in Cell Staining
This compound is a quaternary ammonium compound derived from quinoline. Quinolinium derivatives are known for their fluorescent properties, making them valuable tools in biological imaging.[1] The permanent positive charge on the quaternized nitrogen suggests that MQI's cellular uptake and localization may be influenced by membrane potential, similar to other cationic dyes. While specific protocols for MQI are not widely published, its structural and chemical properties allow us to extrapolate and adapt standard fluorescence staining protocols. This guide provides a framework for developing and optimizing your MQI staining protocol.
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in cell staining?
While the precise mechanism for this compound is not extensively documented in the context of a common cell stain, its cationic nature suggests it may accumulate in organelles with negative membrane potential, such as mitochondria. Additionally, quinolinium-based probes have been designed to respond to cellular components like NAD(P)H.[1] It is also possible that, like other nucleic acid-binding dyes, it intercalates with DNA or RNA, though this would need to be empirically determined.
Q2: What are the excitation and emission maxima for this compound?
The exact fluorescence spectra can vary based on the molecular environment. It is highly recommended to perform a spectral scan of MQI in the desired buffer and after binding to cells. As a starting point, quinolinium derivatives often exhibit fluorescence in the blue to green region of the spectrum.
Q3: How should I prepare and store a stock solution of this compound?
This compound is generally soluble in polar solvents such as water and DMSO. For cell-based assays, it is recommended to prepare a concentrated stock solution in sterile DMSO or water. Store the stock solution protected from light at -20°C. When preparing working solutions, dilute the stock in your desired cell culture medium or buffer, ensuring the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound photostable?
The photostability of fluorescent dyes can vary. It is crucial to minimize light exposure during staining and imaging to prevent photobleaching.[2][3] When conducting time-lapse imaging, use the lowest possible excitation light intensity and the shortest exposure times that provide an adequate signal-to-noise ratio. Including a "dark control" in your experimental setup can help assess the degree of photobleaching.[2]
III. Experimental Protocols
A. Determining the Optimal Staining Concentration: A Cytotoxicity Assay
Before proceeding with imaging studies, it is essential to determine the optimal, non-toxic concentration range of MQI for your specific cell line. A cytotoxicity assay, such as the MTT or resazurin-based assay, is recommended.
Protocol: Cytotoxicity Assessment using Resazurin
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[4]
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing various concentrations of MQI. Include untreated control wells.
-
Incubation: Incubate the plate for a period relevant to your planned staining experiment (e.g., 30 minutes, 1 hour, 24 hours).
-
Viability Assessment:
-
Add resazurin solution (to a final concentration of 10% of the culture volume) to each well.[4]
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence (typically ~560 nm excitation / ~590 nm emission) using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. The optimal staining concentration should be well below the concentration that induces significant cytotoxicity.
B. General Protocol for Staining Adherent Cells with this compound
This protocol provides a starting point for staining adherent cells. Optimization of incubation time and concentration is crucial.
-
Cell Culture: Grow cells on glass-bottom dishes or coverslips to ~70-80% confluency.
-
Preparation of Staining Solution: Dilute the this compound stock solution to the desired working concentration in pre-warmed, serum-free medium or an appropriate buffer (e.g., PBS).
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual medium.
-
Staining: Add the staining solution to the cells and incubate at 37°C for a predetermined time (e.g., 15-60 minutes), protected from light.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS.
-
Imaging: Immediately image the cells using a fluorescence microscope with the appropriate filter sets.
IV. Troubleshooting Guide
This section addresses common issues that may arise during your staining experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| No or Weak Signal | Suboptimal Concentration: The concentration of MQI may be too low. | Gradually increase the working concentration of MQI. Refer to your cytotoxicity data to stay within a non-toxic range. |
| Incorrect Filter Sets: The excitation/emission filters on the microscope may not match the spectral properties of MQI. | Perform a spectral scan of MQI to determine its optimal excitation and emission wavelengths. Ensure you are using the correct filter cubes. | |
| Photobleaching: Excessive exposure to excitation light. | Minimize light exposure. Use a neutral density filter to reduce light intensity. Decrease exposure time during image acquisition.[2][3] | |
| Insufficient Incubation Time: The dye may not have had enough time to accumulate in the cells. | Perform a time-course experiment (e.g., 15, 30, 60 minutes) to determine the optimal incubation time.[5] | |
| High Background Fluorescence | Excessive Concentration: The MQI concentration may be too high, leading to non-specific binding or high fluorescence in the medium. | Titrate the MQI concentration downwards. Ensure adequate washing steps after staining to remove unbound dye.[6] |
| Autofluorescence: Cells or medium components may be naturally fluorescent at the imaging wavelengths. | Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a different imaging buffer or adjusting the imaging settings. | |
| Non-Specific Staining | Dye Aggregation: High concentrations of the dye may lead to the formation of aggregates that bind non-specifically. | Prepare fresh working solutions for each experiment. Ensure the dye is fully dissolved. Consider a brief sonication of the stock solution. |
| Cell Health: Unhealthy or dying cells may exhibit altered membrane permeability, leading to non-specific uptake. | Ensure you are using a healthy, actively growing cell culture. Co-stain with a viability dye like Propidium Iodide (if spectrally distinct) to exclude dead cells from your analysis. | |
| Apparent Cytotoxicity | Concentration Too High: The staining concentration may be inducing a toxic effect. | Lower the MQI concentration. Refer to your initial cytotoxicity assay to select a safe concentration.[4] |
| Prolonged Incubation: Extended exposure to the dye, even at a low concentration, may be harmful. | Reduce the incubation time. | |
| Phototoxicity: The combination of the fluorescent dye and high-intensity excitation light can generate reactive oxygen species, damaging the cells. | Use the lowest possible light intensity for imaging. Minimize the duration of light exposure. |
V. Visualization of Experimental Workflow and Troubleshooting Logic
Workflow for Optimizing this compound Staining
Sources
- 1. Cellular and Intravital Imaging of NAD(P)H by a Red-Emitting Quinolinium-Based Fluorescent Probe that Features a Shift of Its Product from Mitochondria to the Nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3 Important Photostability Testing Factors [sampled.com]
- 3. database.ich.org [database.ich.org]
- 4. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Synthesis of 1-Methylquinolinium Iodide
Welcome to the technical support guide for the synthesis of 1-Methylquinolinium Iodide. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the common challenges encountered during this quaternization reaction. This guide moves beyond a simple procedural outline to explain the underlying chemical principles, ensuring you can not only solve immediate issues but also proactively optimize your future syntheses.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of this compound, a classic example of a Menschutkin reaction, can stem from several factors.[1] The reaction involves the nucleophilic attack of the nitrogen atom in quinoline on the electrophilic methyl group of methyl iodide.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or temperature. A common procedure involves refluxing the reactants in a suitable solvent for several hours.[2] However, be mindful that excessive heat can lead to side reactions and degradation. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.
-
-
Suboptimal Solvent Choice: The polarity of the solvent significantly influences the rate of a Menschutkin reaction.[3]
-
Solution: Polar aprotic solvents like acetonitrile or acetone are generally preferred as they can solvate the transition state, accelerating the reaction.[3] While alcohols like ethanol can be used, they may participate in side reactions.[4] Some protocols have reported success using ester-based solvents which may act as catalysts.[4]
-
-
Stoichiometry: An inappropriate ratio of reactants can limit the yield.
-
Solution: Using a slight excess of methyl iodide can help drive the reaction to completion. However, a large excess can complicate purification. A molar ratio of quinoline to methyl iodide between 1:1 and 1:1.5 is a good starting point.
-
-
Moisture Contamination: Water in the reaction mixture can hydrolyze methyl iodide and react with the product.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[4]
-
Q2: The final product is a dark brown or reddish solid, not the expected yellow crystals. What causes this discoloration and how can I obtain a pure product?
A2: The appearance of a brown to reddish-brown color is a common observation in this synthesis.[5] This discoloration is often due to the presence of impurities, primarily from the oxidation of the iodide ion or side reactions.
Potential Causes & Solutions:
-
Iodine Formation: Iodide ions (I⁻) can be oxidized to iodine (I₂), which has a characteristic brown color. This can be exacerbated by exposure to light and air.
-
Solution:
-
Purification during Workup: Wash the crude product with a dilute aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). These reagents will reduce the elemental iodine back to colorless iodide ions.[6]
-
Minimize Light Exposure: Protect the reaction mixture and the final product from direct light by wrapping the flask in aluminum foil.
-
-
-
Side Reactions: At elevated temperatures, quinoline and methyl iodide can undergo more complex reactions, leading to polymeric or colored byproducts.
-
Solution: Maintain careful temperature control during the reaction. If refluxing, ensure a gentle and steady rate.
-
-
Recrystallization: This is the most effective method for removing colored impurities and obtaining a pure, crystalline product.
-
Recommended Solvents: Ethanol is a commonly used and effective solvent for the recrystallization of this compound.[7] Other potential solvent systems include mixtures like ethanol-water or acetone-hexane.[8][9] The goal is to find a solvent or solvent pair in which the product is soluble at high temperatures but sparingly soluble at low temperatures.[10]
-
Q3: I'm struggling with the purification of the product. What is the best protocol for recrystallization?
A3: Effective recrystallization is crucial for obtaining high-purity this compound.
Detailed Recrystallization Protocol:
-
Solvent Selection: Begin by performing small-scale solubility tests to identify the ideal recrystallization solvent. Ethanol is a good starting point.[7]
-
Dissolution: In a flask, add a minimal amount of the chosen hot solvent to your crude product. Heat the mixture with stirring until the solid completely dissolves. It is important to use the minimum volume of hot solvent to ensure a good recovery of the purified product upon cooling.[9]
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. The expected product should be a yellow crystalline solid.[11]
Troubleshooting Summary Table
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction, suboptimal solvent, incorrect stoichiometry, moisture. | Increase reaction time/temperature, use polar aprotic solvent (e.g., acetonitrile), use slight excess of methyl iodide, ensure anhydrous conditions. |
| Product Discoloration | Oxidation of iodide to iodine, side reactions. | Wash with sodium thiosulfate solution, protect from light, perform recrystallization. |
| Purification Difficulties | Inappropriate recrystallization solvent, oiling out. | Perform systematic solvent screening for recrystallization, use a solvent pair if a single solvent is ineffective. |
| Reaction Fails to Start | Poor quality of starting materials. | Ensure the purity of quinoline and methyl iodide. Distill quinoline if necessary. |
Reaction Workflow & Mechanism
The synthesis of this compound follows an SN2 mechanism, which is characteristic of the Menschutkin reaction.[1]
Caption: Sₙ2 Mechanism for this compound Synthesis
In this reaction, the lone pair of electrons on the nitrogen atom of the quinoline ring acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. This concerted step proceeds through a transition state where the nitrogen-carbon bond is forming and the carbon-iodine bond is breaking. The reaction concludes with the departure of the iodide ion, resulting in the formation of the positively charged 1-methylquinolinium cation and the iodide anion as the counter-ion.
Characterization of this compound
Proper characterization is essential to confirm the identity and purity of the synthesized product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is a powerful tool for structural confirmation. Key expected signals include a singlet for the N-methyl protons and distinct signals for the aromatic protons of the quinoline ring. The chemical shifts of these protons will be downfield compared to the starting quinoline due to the positive charge on the nitrogen.[12][13]
-
¹³C NMR: The carbon NMR spectrum will show a signal for the N-methyl carbon and signals for the carbons of the quinoline ring.[13][14]
-
-
Melting Point: A sharp melting point close to the literature value indicates high purity. The reported melting point for 8-hydroxy-1-methylquinolinium iodide monohydrate is 168 °C.[11] Note that the melting point can vary depending on the specific isomer and any waters of hydration.
-
Infrared (IR) Spectroscopy: The IR spectrum can be used to identify the functional groups present in the molecule.[11]
References
- Natural Micron Pharm Tech. 5-Amino-1-Methylquinolinium Iodide(NNMTi).
- Bunting, J. W., & Meathrel, W. G. (1972). Quaternary Nitrogen Heterocycles. IV. The 1-Methyl-4-nitroquinolinium and 4,4-Diiodo-1,1-dimethy1-1,4-dihydroquinolinium Cations. Canadian Journal of Chemistry, 50(6), 917-923.
- PubMed. Synthesis and antileukemic activity of 2-(2-methylthio-2-aminovinyl)-1-methylquinolinium iodides.
- Google Patents. CN100532362C - Method for preparing iodinated N-methylquinoline compounds with ester reactive solvent.
- Organic Syntheses. methyl iodide.
- ResearchGate. Proposed pathways for the DMC-mediated methylation of quinindoline (8), under DBU promotion, resulting exclusively in 6-methylquinindoline (10) ….
- Chemistry Stack Exchange. Problematic Menshutkin reaction.
- ResearchGate. 1 H NMR spectrum of methyl iodide, N,N-dimethyldecylamine,....
- ResearchGate. Synthesis, identification and chemical features of high-purity trimethylselenonium iodide.
- Leete, E. (1980). Mechanism of the formation of quinoline from N-methylacetanilide studied using 13C-labeled substrates. Canadian Journal of Chemistry, 58(17), 1806-1809.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- National Institutes of Health. Quinoline-Based DNA Methyltransferase Inhibitors Featuring Basic Side Chains: Design, Synthesis, and Insight in Biochemical and Anticancer Cell Properties.
- Journal of the American Chemical Society. Electronic effects on the Menshutkin reaction. A complete kinetic and thermodynamic dissection of alkyl transfer to 3- and 4-substituted pyridines.
- MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose.
- ScienceDirect. Molecular structure of 8-hydroxy-1-methylquinolinium iodide hydrate in crystal and solution.
- Royal Society of Chemistry. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress.
- National Institutes of Health. Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field.
- Unknown. recrystallization, filtration and melting point.
- Canadian Science Publishing. Quaternization of quinazoline with methyl iodide.
- National Institutes of Health. A New Class of Quinoline-Based DNA Hypomethylating Agents Reactivates Tumor Suppressor Genes by Blocking DNA Methyltransferase 1 Activity and Inducing Its Degradation.
- ResearchGate. Synthesis and selective colorimetric detection of iodide ion by novel 1,5-naphthyridine-based conjugated polymers.
- MPG.PuRe. Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen.
- Biocompare. Flow Cytometry Troubleshooting Guide.
- Wikipedia. Menshutkin reaction.
- Purdue University. methyl iodide.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
- University of Notre Dame. Dramatic Acceleration of the Menschutkin Reaction and Distortion of Halide Leaving-Group Order.
- Royal Society of Chemistry. Cinnolines. Part VIII. Methylation of some substituted cinnolines.
- Mokiner. 5-Amino-1-methylquinolinium Chloride.
- YouTube. How To Recrystallize A Solid.
- ResearchGate. 1,4-Dimethylpyridinium iodide.
- Hindawi. Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives.
- YouTube. Making Methyl Iodide.
- Google Patents. US5619545A - Process for purification of radioiodides.
- YMC Europe. Purification of GLP-1 Agonists.
Sources
- 1. Menshutkin reaction - Wikipedia [en.wikipedia.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN100532362C - Method for preparing iodinated N-methylquinoline compounds with ester reactive solvent - Google Patents [patents.google.com]
- 5. 5-Amino-1-methylquinolinium iodide ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. m.youtube.com [m.youtube.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. personal.tcu.edu [personal.tcu.edu]
- 10. youtube.com [youtube.com]
- 11. repozytorium.amu.edu.pl [repozytorium.amu.edu.pl]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Purification of 1-Methylquinolinium Iodide
Welcome to the technical support center for the purification of 1-Methylquinolinium Iodide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions encountered during the purification of this compound. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to ensure you can achieve the highest purity for your sample.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
A1: this compound is a quaternary ammonium salt derived from quinoline.[1] As with other quinolinium salts, it serves as a versatile building block in organic synthesis and is investigated for various applications due to its unique electronic and structural properties.[2][3] High purity is critical because residual impurities from its synthesis, such as unreacted quinoline or methyl iodide, can interfere with subsequent reactions, alter biological activity, or compromise analytical data.
Q2: What are the common impurities in a crude sample of this compound?
A2: Common impurities typically arise from the synthesis, which involves the N-alkylation of quinoline with methyl iodide.[2] Potential impurities include:
-
Unreacted Starting Materials: Residual quinoline and methyl iodide.
-
Side-Reaction Products: Although the reaction is generally straightforward, side reactions can occur depending on the conditions.
-
Degradation Products: Quinolinium salts can be sensitive to heat and light.[1] Highly colored impurities are often high-molecular-weight polymers formed through oxidative degradation.
Q3: What is the recommended method for purifying this compound?
A3: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound.[4] The technique relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude solid in a minimum amount of a hot solvent and allowing it to cool slowly, the desired compound crystallizes out, leaving impurities behind in the solution (the "mother liquor").[4][5]
Q4: How should I store purified this compound?
A4: this compound should be stored in a tightly sealed, opaque or amber container to protect it from light and moisture.[6] For long-term stability, storing it in a cool, dry, and well-ventilated place is recommended. Some suppliers recommend storage at -20°C for optimal preservation.
Purification Workflow & Purity Assessment
The general process for purifying this compound and subsequently verifying its purity is outlined below. Each step is critical for achieving and confirming a high-quality final product.
Caption: Workflow for the purification and purity analysis of this compound.
Detailed Experimental Protocol: Recrystallization
This protocol provides a step-by-step methodology for the purification of this compound using a single-solvent recrystallization technique.
Objective: To remove impurities from a crude sample of this compound.
Materials:
-
Crude this compound
-
Ethanol (or other selected solvent)
-
Erlenmeyer flasks (2)
-
Hot plate
-
Watch glass
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Solvent Selection: Ethanol is a commonly recommended solvent. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[7]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate flask, heat the ethanol on a hot plate to its boiling point. Add the minimum amount of hot ethanol to the crude solid to dissolve it completely.[4][8] This creates a saturated solution.
-
Expert Tip: Add the hot solvent dropwise or in small portions. Swirl the flask after each addition. This prevents using an excess of solvent, which would lead to a poor yield.[9]
-
-
Decolorization (Optional): If the hot solution is highly colored due to colored impurities, remove the flask from the heat, add a small amount of activated charcoal, and swirl. Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.[10] This must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5] Rushing this step by placing the hot flask directly in an ice bath will cause the solid to crash out, trapping impurities.[10]
-
Complete Crystallization: Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[10]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor containing dissolved impurities.[11] Using cold solvent minimizes the loss of the purified product.
-
Drying: Allow the crystals to dry thoroughly on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass and place them in a vacuum oven at a moderate temperature.
Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization of this compound.
Problem 1: My compound "oils out" instead of forming crystals.
Question: I dissolved my crude product in hot solvent, but upon cooling, it separated as an oily liquid instead of solid crystals. What should I do?
Answer: "Oiling out" is a common problem that occurs when a compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with significant impurities.[12] The oil is essentially the melted, impure compound.
Causality & Solution Workflow:
Caption: Decision workflow for addressing an "oiling out" problem.
Detailed Steps:
-
Re-dissolve: Heat the solution until the oil completely redissolves.
-
Add More Solvent: Add a small amount of additional hot solvent. This reduces the saturation level of the solution, which can prevent the compound from separating out above its melting point.[9]
-
Cool Slowly: Ensure the solution cools as slowly as possible. You can insulate the flask with paper towels to slow heat loss.[9]
-
Induce Crystallization: If an oil begins to form again, try scratching the inside of the flask with a glass rod at the surface of the solution. This creates nucleation sites for crystal growth.[8][12]
-
Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. Consider switching to a solvent with a lower boiling point or using a mixed-solvent system (e.g., ethanol-water, where ethanol is the "good" solvent and water is the "poor" solvent).[4][12]
Problem 2: No crystals are forming, even after cooling in an ice bath.
Question: My solution is clear and cold, but no crystals have appeared. What went wrong?
Answer: The failure of crystals to form is usually due to one of two reasons: either too much solvent was used, or the solution is supersaturated and requires a nucleation event to begin crystallization.
Potential Causes & Solutions:
| Potential Cause | Explanation | Solution | Reference |
| Excess Solvent Used | The most common reason for crystallization failure. The solution is not saturated enough at cold temperatures for crystals to form. | Gently boil off a portion of the solvent to increase the concentration. Allow the solution to cool again. Be careful not to boil it to dryness. | [12] |
| Supersaturation | The solution contains more dissolved solute than it theoretically should at that temperature, but there are no nucleation sites for crystals to start growing. | 1. Scratch: Vigorously scratch the inner wall of the flask at the solution's surface with a glass rod. 2. Seed: Add a "seed crystal" (a tiny speck of the crude or pure compound) to the solution to provide a template for crystal growth. | [8][12] |
| High Purity of Compound | Sometimes, very pure compounds are slow to crystallize without an initiation point. | The same solutions for supersaturation (scratching or seeding) apply here. |
Problem 3: The color of my product did not improve after recrystallization.
Question: I recrystallized my yellowish-brown this compound, but the resulting crystals are still colored. How can I get a purer, less colored product?
Answer: A persistent color indicates that the colored impurities have similar solubility properties to your product and are co-crystallizing with it. These are often polar, polymeric degradation products.
Solutions:
-
Use Activated Charcoal: The most effective way to remove colored impurities is by using activated charcoal (also called decolorizing carbon).
-
Protocol: After dissolving your crude product in the hot solvent, remove it from the heat and add a very small amount of activated charcoal (a tiny spatula tip is usually sufficient). Swirl and bring the mixture back to a boil for a few minutes. The charcoal, with its high surface area, will adsorb the large, colored impurity molecules.
-
Crucial Next Step: You must perform a hot gravity filtration to remove the charcoal before allowing the solution to cool. If you don't, the impurities will be re-released into your solution.
-
-
Perform a Second Recrystallization: If the color is reduced but not eliminated, a second recrystallization of the purified crystals may be necessary to achieve the desired purity.
Problem 4: My final yield is very low.
Question: After the entire process, I recovered very little of my compound. Why is my yield so low?
Answer: A low yield is a common issue in recrystallization and can be attributed to several factors during the procedure.
Troubleshooting Low Yield:
| Potential Cause | Explanation | Preventative Measure | Reference |
| Using Too Much Solvent | This is the primary cause of low yield. A significant portion of your product will remain dissolved in the mother liquor even when cold. | Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add it in small, successive portions. | [9] |
| Premature Crystallization | The product crystallized in the funnel during hot filtration, leading to loss of material. | Use a stemless funnel, keep the filtration apparatus hot, and perform the filtration as quickly as possible. | [11] |
| Washing with Room Temp/Hot Solvent | Washing the final crystals with solvent that is not ice-cold will redissolve a portion of your purified product. | Always use ice-cold solvent for the washing step, and use only a minimal amount. | [11] |
| Incomplete Crystallization | Not allowing the solution to cool for a sufficient time in the ice bath. | Ensure the flask is cooled in an ice bath for at least 15-20 minutes after it has reached room temperature. | [10] |
References
- Recrystallization, filtration and melting point. Unknown Source.
- Recrystallization - Single Solvent. University of California, Los Angeles.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
- Recrystallization. Unknown Source.
- SUPPORTING MATERIALS. Unknown Source.
- 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0029696). Human Metabolome Database.
- 1-Methylquinolinium-iodide. SpectraBase.
- Degradation of iodinated X-ray contrast media by advanced oxidation processes. ScienceDirect.
- Problems with Recrystallisations. University of York, Chemistry Teaching Labs.
- Quaternary Nitrogen Heterocycles. IV. The 1-Methyl-4-nitroquinolinium and 4,4-Diiodo-1,1-dimethy1-1,4-dihydroquinolinium Cations. Canadian Science Publishing.
- 3.6F: Troubleshooting. Chemistry LibreTexts.
- Solvent Choice. University of York, Chemistry Teaching Labs.
- Revised mechanistic model for anilinium iodide degradation, consistent... ResearchGate.
- 1-Methylquinolinium | C10H10N+. PubChem.
- What exactly are colored impurities? : r/chemhelp. Reddit.
- Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen. MPG.PuRe.
- 5-Amino-1-Methylquinolinium Iodide(NNMTi). Natural Micron Pharm Tech.
- Recrystallization and Melting Point Analysis. YouTube.
- Recrystallization. Chemistry LibreTexts.
- Accelerated Degradation of Methyl Iodide by Agrochemicals. USDA ARS.
- Comprehensive study of 5-Amino-1MQ Iodide Competitive Price. Xi'an Lyphar Biotech Co., Ltd.
- Preparation of Quinolinium Salts Differing in the Length of the Alkyl Side Chain. MDPI.
Sources
- 1. 5-Amino-1-methylquinolinium Iodide 5-amino-1MQ Supplier Manufacturer - Naturallifeworth [naturallifeworth.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 5-Amino-1-Methylquinolinium Iodide - Natural Micron Pharm Tech [nmpharmtech.com]
- 7. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Home Page [chem.ualberta.ca]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
1-Methylquinolinium Iodide: Technical Support & Troubleshooting Guide
Welcome to the Technical Support Center for 1-Methylquinolinium Iodide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the handling and application of this compound in your experiments. Our goal is to ensure you can work safely and effectively with this compound, anticipating and resolving potential challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the properties, handling, and storage of this compound.
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. The primary hazards include:
-
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1][2]
-
Respiratory Tract Irritation: May cause irritation to the respiratory system if inhaled as a dust or aerosol.[1][2]
-
Harmful if Swallowed: It is considered harmful if ingested.[2]
It is crucial to consult the Safety Data Sheet (SDS) for a comprehensive understanding of all potential hazards before handling this compound.[1][2]
Q2: How should I properly store this compound?
A2: Proper storage is critical to maintain the integrity and stability of this compound. Follow these guidelines:
-
Container: Keep the container tightly closed.[1]
-
Environment: Store in a dry, cool, and well-ventilated area.[1]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong alkalis.[2]
-
Light and Moisture Sensitivity: The compound may be sensitive to light, heat, and moisture.[3][4] For long-term storage, protection from light using an amber vial or by storing in a dark place is recommended. Some suppliers recommend storage at -20°C.
Q3: What is the solubility of this compound in common laboratory solvents?
A3: The solubility of this compound is a key consideration for experimental design. It is generally soluble in polar solvents and has limited solubility in non-polar solvents.[3][4]
| Solvent | Solubility | Reference |
| Water | Moderately soluble | [3] |
| Methanol | Soluble | [4] |
| Ethanol | Soluble to a lesser extent | [3] |
| Dimethyl sulfoxide (DMSO) | Soluble | [3] |
| Dimethylformamide (DMF) | Soluble | [3] |
| Acetone | Soluble | [3] |
| Hexane | Insoluble or very sparingly soluble | [3] |
| Chloroform | Insoluble or very sparingly soluble | [3] |
| Toluene | Insoluble or very sparingly soluble | [3] |
Note: The exact solubility can be influenced by temperature and the purity of the compound.
Q4: Is this compound stable in solution?
A4: The stability of this compound in solution can be affected by several factors:
-
Light: As a quinolinium derivative, it may be sensitive to strong light, which can cause degradation.[4] It is advisable to prepare solutions fresh and protect them from light, especially during long experiments.
-
Heat: Elevated temperatures can lead to decomposition.[3]
-
pH: The stability can be pH-dependent. Avoid strongly acidic or alkaline conditions, as these can promote degradation.[2]
-
Oxidizing Agents: The iodide counter-ion can be susceptible to oxidation. Avoid the presence of strong oxidizing agents in your solutions.
For optimal results, prepare solutions fresh for each experiment and store any stock solutions in the dark at a low temperature.
Section 2: Safe Handling and Personal Protective Equipment (PPE)
A paramount concern when working with any chemical is safety. This section provides a detailed workflow for the safe handling of this compound.
Personal Protective Equipment (PPE) Workflow
The following diagram illustrates the recommended sequence for donning and doffing PPE when handling this compound. Adherence to this workflow minimizes the risk of exposure.
Causality Explained:
-
Phenol Red: Phenol red in cell culture media is fluorescent and can significantly contribute to background signal. Using phenol red-free media is a crucial first step. [5]* Concentration Effects: At high concentrations, unbound this compound in the media can increase background fluorescence. It's essential to determine the optimal concentration that provides a good signal-to-noise ratio through titration.
-
Autofluorescence: Cells and some plastics used in microplates can exhibit autofluorescence, particularly in the green spectrum. [5]Using black plates minimizes well-to-well crosstalk and background from the plate itself. An unstained control is vital to quantify the intrinsic fluorescence of your cells.
Q6: My fluorescence signal is weak or absent. What should I check?
A6: A weak or absent signal can be frustrating. Consider these potential causes:
-
Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope or plate reader are appropriate for the spectral properties of this compound.
-
Compound Degradation: As mentioned in Q4, this compound can be sensitive to light and heat. [3][4]If your stock solution has been stored for a long time or improperly, it may have degraded. Prepare a fresh solution and re-run the experiment.
-
Photobleaching: Quinolinium derivatives can be susceptible to photobleaching (light-induced signal loss). [6] * Mitigation: Reduce the excitation light intensity, decrease the exposure time, and acquire images efficiently. If possible, use an anti-fade mounting medium for fixed-cell imaging.
-
Low Compound Uptake: If working with live cells, the compound may not be efficiently taken up. You may need to optimize incubation time and concentration.
-
Quenching: Certain components in your media or buffer could be quenching the fluorescence.
Q7: I am seeing unexpected or inconsistent results in my biochemical assay. Could the iodide ion be interfering?
A7: Yes, the iodide ion (I⁻) can interfere with certain biochemical assays.
-
Mechanism of Interference: Iodide can be electrochemically active and may interfere with assays that use electrochemical detection. [7][8][9][10]It can also interfere with assays that involve enzymatic reactions where iodide may act as an inhibitor or a reducing agent. For example, iodine-based contrast agents have been shown to interfere with colorimetric assays for calcium, iron, and zinc. [7][8]* Troubleshooting Steps:
-
Run a Control: Test the effect of potassium iodide (at the same molar concentration as your this compound) on your assay to determine if the iodide ion is the source of the interference.
-
Consider a Different Salt Form: If iodide interference is confirmed, consider using a different salt form of 1-methylquinolinium, such as the chloride or bromide salt, if commercially available.
-
Assay Modification: Consult the literature for your specific assay to see if modifications can be made to minimize interference from halides.
-
Q8: The color of my this compound solid or solution has changed. Is it still usable?
A8: A color change, such as darkening, can be an indication of degradation.
-
Cause: This is often due to oxidation of the iodide ion to iodine (I₂), which is colored. This process can be accelerated by exposure to light, heat, or impurities. [11]* Recommendation: It is generally recommended to use a fresh, un-degraded supply of the compound for quantitative and sensitive experiments to ensure reproducibility. If you suspect degradation, you can try to purify the compound, but for most applications, using a new batch is the most reliable approach.
Section 4: Disposal Protocol
Proper disposal of this compound and associated waste is essential for laboratory safety and environmental protection.
Waste Stream Segregation
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated consumables (e.g., weigh boats, pipette tips, gloves).
-
Procedure: Collect in a designated, sealed, and clearly labeled hazardous waste container. [1]
-
-
Liquid Waste:
-
Stock solutions and working solutions of this compound.
-
Supernatants from cell-based assays containing the compound.
-
Procedure: Collect in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless you have confirmed compatibility. Do not dispose of down the sink. [1]
-
-
Sharps Waste:
-
Needles or other sharps contaminated with this compound.
-
Procedure: Dispose of in a designated sharps container for hazardous chemical waste.
-
Always follow your local and institutional regulations for hazardous waste disposal. If you are unsure, contact your institution's Environmental Health and Safety (EHS) department.
References
- How soluble is 5-Amino-1MQ Iodide? In which solvents are soluble or insoluble?. Xi'an Lyphar Biotech Co., Ltd.
- Analytical Interference by Contrast Agents in Biochemical Assays. Hindawi.
- Troubleshooting Fluorescence Intensity Plate Reader Experiments. Basicmedical Key.
- Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization. PubMed.
- Studies on the stability of iodine compounds in iodized salt. National Center for Biotechnology Information.
- Analytical Interference by Contrast Agents in Biochemical Assays. PubMed.
- 5-Amino-1-methylquinolinium Chloride. Mokiner.
- Analytical interference by contrast agents in biochemical assays. ResearchGate.
- (PDF) Analytical Interference by Contrast Agents in Biochemical Assays. ResearchGate.
- Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned. National Center for Biotechnology Information.
- Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories.
- The Problems with the Cells Based Assays. SciTechnol.
- Problems and challenges in the development and validation of human cell-based assays to determine nanoparticle-induced immunomodulatory effects. National Center for Biotechnology Information.
- Addition of potassium iodide reduces oxidative degradation of monoethanolamine (MEA). ResearchGate.
- Revised mechanistic model for anilinium iodide degradation, consistent.... ResearchGate.
- Methyl Iodide Decomposition at BWR Conditions. IAEA.
- Methyl iodide A-band decomposition study by photofragment velocity imaging. HAL open science.
- Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline.
- RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific.
- Sample Presentation for Photostability Studies: Problems and Solutions. ResearchGate.
- Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.
- Troubleshooting Fluorescence Microscopy Experiments. The Scientist.
- Troubleshooting | Fluorescence: Detection. YouTube.
- Ultravoilet absorption spectra of 1-ethyl-2-methyl quinolinium iodide. ResearchGate.
- On artifacts in single-molecule force spectroscopy. PubMed.
- Artifacts can emerge in spectra recorded with even the simplest of pulse schemes: an HMQC case study. PubMed.
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- 3. How soluble is 5-Amino-1MQ Iodide? In which solvents are soluble or insoluble? [biolyphar.com]
- 4. 5-Amino-1-methylquinolinium Iodide 5-amino-1MQ Supplier Manufacturer - Naturallifeworth [naturallifeworth.com]
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- 11. Studies on the stability of iodine compounds in iodized salt - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Photostability of 1-Methylquinolinium Iodide
Welcome to the technical support center for 1-methylquinolinium iodide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on troubleshooting and enhancing the photostability of this compound in your experiments. Here, we combine fundamental photochemical principles with practical, field-proven strategies to ensure the integrity and reproducibility of your results.
I. Troubleshooting Guide: Diagnosing and Resolving Photostability Issues
This section addresses common problems encountered during the use of this compound, providing a logical workflow for diagnosis and resolution.
Issue 1: Rapid Loss of Signal and Sample Discoloration (Yellowing/Browning) Upon Light Exposure
Symptoms:
-
A rapid decrease in fluorescence intensity or absorbance signal during measurement.
-
Visible discoloration of the sample solution, shifting from colorless to yellow or brown.[1]
Root Cause Analysis:
This is a classic sign of photodegradation. This compound, like many quinoline derivatives, is susceptible to degradation upon exposure to light, particularly UV radiation.[1] This process can be exacerbated by the presence of oxygen and can lead to the formation of various photoproducts, including hydroxyquinolines, which alter the spectral properties of the sample.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid photodegradation.
Detailed Remediation Steps:
-
Confirm Photodegradation with a Dark Control: Prepare an identical sample and protect it completely from light by wrapping the container in aluminum foil.[2][3] If this "dark control" sample remains stable while the exposed sample degrades, photodegradation is confirmed.
-
Minimize High-Energy Light Exposure:
-
Light Source Audit: High-intensity, broad-spectrum lamps (e.g., Xenon arc lamps) or those with significant UV output (e.g., mercury lamps) will accelerate degradation.[3]
-
Filter Implementation: If your experimental setup allows, use long-pass filters to eliminate unnecessary UV radiation. For example, if you are exciting fluorescence in the visible range, a filter that blocks light below 400 nm can be highly effective.
-
-
Chemical Intervention with Antioxidants: Photodegradation is often mediated by reactive oxygen species (ROS). The addition of antioxidants can effectively mitigate this.[4][5]
-
Recommended Antioxidants: L-ascorbic acid (Vitamin C) and Butylated Hydroxytoluene (BHT) are common and effective choices.[1][4]
-
Starting Concentrations: Begin with concentrations in the low millimolar range (e.g., 1-10 mM) and optimize for your system. Note that excessively high concentrations can sometimes have negative effects.[4]
Antioxidant Recommended Starting Concentration Mechanism of Action L-Ascorbic Acid 1-10 mM Water-soluble free radical scavenger.[4][6] Butylated Hydroxytoluene (BHT) 1-5 mM Lipid-soluble chain-breaking antioxidant.[1] Sodium Metabisulfite 0.1-1% w/v Oxygen scavenger.[1] -
-
Solvent and Environmental Control:
-
Deoxygenate Solvents: Purging your solvent with an inert gas like nitrogen or argon before preparing your sample can significantly reduce photo-oxidation.
-
Solvent Choice: The solvent can influence the excited-state properties and degradation pathways of quinolinium compounds.[7][8] Aprotic solvents may offer greater stability in some cases compared to protic solvents like water or alcohols, which can participate in quenching mechanisms.[7]
-
Issue 2: Inconsistent Fluorescence Readings and Poor Reproducibility
Symptoms:
-
Fluorescence intensity varies significantly between seemingly identical samples.
-
Gradual signal drift during a time-course experiment, even with minimal photobleaching.
Root Cause Analysis:
While photodegradation is a factor, inconsistent readings often point to issues with quenching or environmental sensitivity. The iodide counter-ion of this compound is a known fluorescence quencher, particularly through a "heavy-atom effect" that promotes non-radiative decay pathways.[9][10] The efficiency of this and other quenching processes can be highly sensitive to the local environment.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent fluorescence.
Detailed Remediation Steps:
-
pH Control is Critical: The protonation state of the quinoline ring system can significantly affect its fluorescence properties.[11] Small, uncontrolled shifts in pH between samples can lead to large variations in signal.
-
Action: Always use a well-buffered solution appropriate for your experimental pH. Ensure the buffer itself does not interact with your compound.
-
-
Evaluate for External Quenchers: Besides the intrinsic iodide ion, other components in your sample matrix may be quenching the fluorescence.
-
Solvent Environment Standardization: The photophysical properties of quinolinium derivatives can be sensitive to solvent polarity.[13]
-
Action: If using mixed solvent systems (e.g., water/acetonitrile), ensure the proportions are precise and consistent for every sample preparation.
-
-
Maintain Constant Temperature: Temperature can influence both the rate of chemical degradation and the efficiency of collisional quenching.[1]
-
Action: Use a temperature-controlled cuvette holder or run experiments in a temperature-stabilized environment to minimize thermal fluctuations.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound photodegradation?
A1: The photodegradation of this compound primarily proceeds through a photo-oxidation mechanism. Upon absorption of light, the molecule is promoted to an excited state. This excited molecule can then interact with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals.[6][14] These highly reactive species can then attack the quinoline ring, leading to hydroxylation and other oxidative modifications, ultimately resulting in degradation products that are often colored and non-fluorescent.[1]
Q2: My protocol requires the use of an aqueous solution. How can I best protect my compound?
A2: Working in aqueous solutions presents challenges due to the high concentration of dissolved oxygen and the potential for solvent-assisted quenching.[7] To enhance stability:
-
Deoxygenate: Before adding your compound, sparge the aqueous buffer with nitrogen or argon for 15-30 minutes.
-
Use Antioxidants: L-ascorbic acid is an excellent, water-soluble antioxidant for this purpose.[4]
-
Control pH: Use a suitable buffer to maintain a constant pH, as quinolinium fluorescence can be pH-dependent.[11]
-
Work Quickly and with Light Protection: Prepare solutions fresh and minimize their exposure to ambient and excitation light. Use amber vials or wrap containers in foil.[1][5]
Q3: Can I replace the iodide counter-ion to improve photostability?
A3: Yes, this is an advanced but potentially effective strategy. The iodide ion is a known fluorescence quencher due to the heavy-atom effect, which promotes intersystem crossing to the non-emissive triplet state.[10][15] Replacing iodide with a non-quenching counter-ion like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) through ion exchange chromatography could potentially increase the fluorescence quantum yield and alter the photophysical pathways, which may indirectly enhance photostability by reducing the population of the reactive triplet state. However, this requires chemical modification and subsequent purification and characterization of the new salt.
Q4: How should I properly conduct a photostability study for my formulation containing this compound?
A4: A robust photostability study should follow established guidelines, such as those from the International Council for Harmonisation (ICH Q1B).[2][3]
Experimental Protocol: Confirmatory Photostability Testing
-
Sample Preparation:
-
Prepare your this compound solution in the final formulation buffer or solvent.
-
Divide the solution into two sets of chemically inert, transparent containers (e.g., quartz cuvettes).[2]
-
One set will be the "exposed" sample. The second set, the "dark control," must be completely wrapped in aluminum foil to protect it from light.[2]
-
-
Light Exposure:
-
Place both the exposed and dark control samples in a calibrated photostability chamber.
-
The light source should comply with ICH Q1B guidelines, typically a combination of a cool white fluorescent lamp and a near-UV lamp or an artificial daylight source (e.g., Xenon lamp with D65/ID65 filters).[2]
-
Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2]
-
-
Sample Analysis:
-
At predefined time points (including t=0 and the end of the exposure period), withdraw aliquots from both the exposed and dark control samples.
-
Analyze the samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector.[5] This method must be validated to separate the parent this compound from its potential degradation products.
-
Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
-
Data Interpretation:
-
Compare the degradation of the exposed sample to the dark control. Any degradation in the dark control is due to thermal instability, while the difference between the exposed and dark samples represents photodegradation.
-
Calculate the percentage of degradation and identify major photoproducts if possible.
-
References
- Anti-Oxidation Agents to Prevent Dye Degradation in Organic-Based Host–Guest Systems Suitable for Luminescent Solar Concentrators. (2023).
- Factors Important in the Use of Fluorescent or Luminescent Probes and Other Chemical Reagents to Measure Oxidative and Radical Stress. (2023). PubMed Central. [Link]
- Interaction of antioxidants with depth-dependent fluorescence quenchers and energy transfer probes in lipid bilayers. PubMed. [Link]
- SOLVENT EFFECTS ON THE PHOTOCHEMISTRY OF THE IODIDE IOK. Journal of Chemical Physics. [Link]
- Fluorescence quenching of the N-methylquinolinium cation by pairs of water or alcohol molecules. RSC Publishing. [Link]
- The challenges of using fluorescent probes to detect and quantify specific reactive oxygen species in living cells. FAO AGRIS. [Link]
- Fluorescence Quenching: Efficient Halide Sensing by Dynamic Quenching of 8-Methylquinolinium. Prezi. [Link]
- Recent Advances in Fluorescent Nanoprobes for Food Safety Detection. (2023). MDPI. [Link]
- Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. MDPI. [Link]
- 5-Amino-1-methylquinolin-1-ium iodide,5-amino-1MQ, 5 Grams, CAS 42464-96-0. Active Ingredients Manufacturer. [Link]
- Chloride-Sensitive Fluorescent Indic
- Iodide as a fluorescence quencher and promoter--mechanisms and possible implic
- Iodide as a fluorescence quencher and promoter--mechanisms and possible implic
- Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones. PubMed Central. [Link]
- Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
- (PDF) Decoding Photodegradation: Mechanistic Insights, Models, and Key Parameters.
- Fluorescence enhancement of quinolines by proton
- Synthesis, Structure, and Photophysical Properties of Yellow-Green and Blue Photoluminescent Dinuclear and Octanuclear Copper(I) Iodide Complexes with a Disilanylene-Bridged Bispyridine Ligand. (2021). MDPI. [Link]
- Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. MDPI. [Link]
- ICH guideline for photostability testing: aspects and directions for use. (2003). PubMed. [Link]
- Synthesis and photophysical characterization of a pH-sensitive quadracyclic uridine (qU) analogue. Chalmers Research. [Link]
- Finding Peaceable Photostability. Caron Scientific. [Link]
- Photodegradation of Polyimides. 4. Mechanism for the Photooxidation Process Based on a Model Compound. DTIC. [Link]
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- 6. Factors Important in the Use of Fluorescent or Luminescent Probes and Other Chemical Reagents to Measure Oxidative and Radical Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence quenching of the N-methylquinolinium cation by pairs of water or alcohol molecules - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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- 9. theinstituteoffluorescence.com [theinstituteoffluorescence.com]
- 10. Iodide as a fluorescence quencher and promoter--mechanisms and possible implications - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. scispace.com [scispace.com]
Validation & Comparative
A Researcher's Guide to Nuclear Viability Dyes: A Comparative Analysis of Propidium Iodide and 1-Methylquinolinium Iodide
In the landscape of cell-based assays, the accurate assessment of cell viability is a critical checkpoint. It forms the foundation for interpreting toxicological data, evaluating therapeutic efficacy, and ensuring the quality of cell cultures. Among the various techniques available, fluorescence-based dye exclusion methods are prized for their specificity and compatibility with high-throughput platforms like flow cytometry and fluorescence microscopy.
For decades, Propidium Iodide (PI) has been the benchmark dye for identifying non-viable cells. Its reliability and extensive documentation have made it a staple in laboratories worldwide. However, the continuous search for novel tools in biological research prompts an evaluation of other potential candidates. This guide provides an in-depth analysis of the established standard, Propidium Iodide, and investigates the potential of a lesser-known compound, 1-Methylquinolinium iodide (1-MQI), as an alternative. We will delve into the mechanisms, performance characteristics, and experimental considerations for PI, while exploring the available data for 1-MQI to determine its place in the cell viability toolkit.
Propidium Iodide (PI): The Gold Standard in Viability Staining
Propidium Iodide is a fluorescent intercalating agent that has become synonymous with cell viability testing. Its utility is rooted in a simple, yet elegant, principle: the selective permeability of the cell membrane.
Mechanism of Action
Healthy, viable cells possess an intact plasma membrane that acts as a stringent barrier, actively excluding dyes like PI.[1][2][3] In contrast, cells in the late stages of apoptosis or necrosis lose their membrane integrity.[3][4] This compromised barrier allows PI to enter the cell, where it binds to double-stranded DNA by intercalating between the base pairs.[2][3] Upon binding to nucleic acids, PI's fluorescence is enhanced 20- to 30-fold, producing a bright red signal that clearly marks the cell as non-viable.[2][3][5] It is important to note that PI also binds to double-stranded RNA, which may necessitate treatment with RNase for applications requiring precise DNA content analysis, such as cell cycle studies.[2]
Performance Characteristics and Applications
PI is exceptionally well-suited for analysis by flow cytometry and fluorescence microscopy. Its spectral properties are compatible with common laser lines, making it easy to integrate into multicolor experimental panels.
| Feature | Propidium Iodide (PI) |
| Mechanism | DNA/RNA Intercalation |
| Cell Permeability | Impermeant to live cells, permeable to dead/dying cells[1][2] |
| Excitation Max (DNA-bound) | ~535 nm[5][6][7] |
| Emission Max (DNA-bound) | ~617 nm[5][6][7] |
| Common Laser Excitation | 488 nm (Blue), 561 nm (Yellow-Green)[7] |
| Primary Applications | Flow Cytometry, Fluorescence Microscopy |
| Key Advantage | Robust, well-documented, distinguishes late apoptotic/necrotic cells |
| Key Limitation | Not suitable for fixed cells; binds RNA[1][8] |
The primary use of PI is to exclude non-viable cells from analysis, ensuring that data is collected only from the healthy cell population.[1] This is crucial in immunophenotyping, where non-specific antibody binding to dead cells can generate significant artifacts. Additionally, PI is a cornerstone of cell cycle analysis, where the stoichiometric binding to DNA allows for the quantification of cells in G0/G1, S, and G2/M phases.[2]
Evaluating the Alternative: this compound (1-MQI)
In the quest for novel research tools, scientists often investigate compounds with structural similarities to established reagents. This compound belongs to the quinoline class of heterocyclic aromatic compounds. Various quinoline derivatives have been explored for their biological activities, including potential anticancer effects and use as fluorescent markers.[9][10]
However, based on a comprehensive review of available scientific literature, This compound is not an established or validated dye for cell viability assessment. The search results provide chemical and structural data for 1-MQI and its derivatives but do not contain experimental evidence of its use as a membrane-impermeability indicator akin to propidium iodide.[11][12][13]
For a compound like 1-MQI to be considered a viable alternative to PI, it would need to satisfy several core criteria through rigorous experimental validation:
-
Differential Permeability: It must be reliably excluded by the intact membranes of live cells while readily entering cells with compromised membranes.
-
Fluorescent Signal Change: Its fluorescence characteristics must change significantly upon interaction with an intracellular component (like DNA), providing a clear and detectable signal for "dead" cells.
-
Favorable Spectral Properties: Its excitation and emission spectra must be compatible with standard laboratory instrumentation and distinguishable from other commonly used fluorophores.
-
Low Intrinsic Cytotoxicity: At working concentrations, the dye itself should not induce cell death, which would confound the results of the assay.[14][15]
While some quinoline derivatives are known to be cytotoxic, this is typically in the context of their evaluation as therapeutic agents, not as inert dyes for measurement.[9] Without dedicated studies to characterize 1-MQI's performance against these criteria, it remains a compound of unknown utility for this application.
Experimental Protocol: A Validated Workflow for PI Staining in Flow Cytometry
The trustworthiness of any protocol lies in its reproducibility and the inclusion of self-validating controls.[16][17] This protocol for assessing cell viability using PI has been optimized for suspension cells and is widely adopted.
Materials
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA)
-
Propidium Iodide Staining Solution (1 mg/mL stock in PBS, stored at 4°C, protected from light)[18]
-
FACS Tubes (5 mL Polystyrene Round-Bottom Tubes)
Experimental Workflow
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. How does propidium iodide staining work? | AAT Bioquest [aatbio.com]
- 4. Propidium Iodide Applications & Common Issues | AAT Bioquest [aatbio.com]
- 5. Propidium Iodide | Thermo Fisher Scientific - HK [thermofisher.com]
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- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. To dye or not to dye? Understanding the different viability dyes available for flow cytometry | Proteintech Group [ptglab.com]
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- 18. cdn.stemcell.com [cdn.stemcell.com]
A Comparative Guide to 1-Methylquinolinium Iodide and Other Common Fluorescent Dyes for Cellular Imaging
In the intricate world of cellular and molecular biology, fluorescent dyes are indispensable tools that illuminate the inner workings of the cell. The selection of an appropriate fluorescent probe is a critical decision that can profoundly impact the quality and reliability of experimental data. This guide provides a comprehensive comparison of 1-Methylquinolinium iodide, a lesser-known fluorescent probe, with widely used, commercially available dyes: DAPI and Hoechst for nuclear staining, and the MitoTracker family for mitochondrial labeling. Through an objective analysis of their photophysical properties and performance characteristics, supported by experimental data and protocols, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific cellular imaging applications.
Introduction to this compound
This compound is a quaternary ammonium salt derived from quinoline. Quinolinium-based compounds are a class of heterocyclic dyes known for their fluorescence properties.[1] The permanent positive charge on the nitrogen atom can facilitate its interaction with cellular components.[2][3] While not as extensively characterized in the context of cellular imaging as other dyes, its structural relatives have shown promise in various applications, including as fluorescent probes for pH and as photosensitizers.[4][5] The fluorescence of quinolinium derivatives is often sensitive to the local environment, a property known as solvatochromism, which can provide insights into the polarity and composition of its binding site.[6]
Comparative Analysis of Photophysical Properties
The performance of a fluorescent dye is dictated by its photophysical properties. Key parameters include the maximum excitation (λex) and emission (λem) wavelengths, the molar extinction coefficient (ε), which is a measure of how strongly the dye absorbs light at a specific wavelength, and the fluorescence quantum yield (Φ), representing the efficiency of converting absorbed light into emitted fluorescence.[7][8]
| Dye | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Primary Cellular Target |
| This compound | ~320[9] | Not available | Not available | Not available | DNA/Mitochondria (potential) |
| DAPI | 358 | 461[3] | 27,000 | ~0.92 (DNA-bound)[10] | DNA (A-T rich regions) |
| Hoechst 33342 | 350[5][9] | 461[5][9] | 47,000[2] | Not available | DNA (A-T rich regions) |
| MitoTracker Green FM | 490[11] | 516[11] | 93,500[12] | Not available | Mitochondria |
| MitoTracker Red CMXRos | 579[11] | 599[11] | 101,000[13] | 0.91[13] | Mitochondria |
In-Depth Comparison
Nuclear Stains: this compound vs. DAPI and Hoechst
DAPI and Hoechst 33342 are gold-standard fluorescent dyes for nuclear counterstaining in fixed and live cells, respectively. Both dyes bind to the minor groove of DNA, with a preference for adenine-thymine (A-T) rich regions.[3][6] This binding event leads to a significant enhancement of their fluorescence.
-
Spectral Properties: DAPI and Hoechst 33342 have very similar excitation and emission spectra, both being excited by UV light and emitting in the blue region of the spectrum.[3][5][9] The UV absorption spectrum of N-methyl quinolinium substituted iodides shows a feature around 320 nm, suggesting that this compound might also be excitable in the UV range.[9] However, without a known emission spectrum, its suitability for multicolor imaging with common green and red fluorophores remains to be determined.
-
Cell Permeability and Cytotoxicity: A key difference between DAPI and Hoechst 33342 is their cell permeability. Hoechst 33342 is cell-permeant and can be used to stain live cells, while DAPI is generally considered cell-impermeant and is primarily used for fixed and permeabilized cells, although it can enter live cells at higher concentrations.[3][6] The cytotoxicity of quinolinium salts can vary depending on their structure.[2][3][13] The cytotoxicity of this compound for live-cell imaging would need to be experimentally determined.
Mitochondrial Stains: this compound vs. MitoTracker Dyes
The MitoTracker family of dyes are widely used for labeling mitochondria in live cells. Their accumulation in mitochondria is dependent on the mitochondrial membrane potential.
-
Mechanism of Action: MitoTracker Green FM covalently binds to mitochondrial proteins, making its staining independent of membrane potential after initial accumulation.[14] MitoTracker Red CMXRos also accumulates based on membrane potential and contains a mildly thiol-reactive chloromethyl moiety that allows it to be retained in the mitochondria even after fixation.[11][15] The cationic nature of this compound suggests it could potentially accumulate in the negatively charged mitochondrial matrix, similar to other cationic dyes.
-
Spectral Diversity: The MitoTracker dyes are available in a range of colors, from green to deep red, allowing for flexibility in multicolor imaging experiments.[11] The emission properties of this compound are currently unknown, which limits its immediate application in multiplexed imaging setups.
Experimental Protocols
General Protocol for Staining Adherent Cells
This protocol provides a general guideline for staining adherent cells with fluorescent dyes. Optimal concentrations and incubation times should be determined empirically for each cell type and dye.
Detailed Steps:
-
Cell Seeding: Seed cells in a format suitable for fluorescence microscopy, such as glass-bottom dishes or chamber slides, at a density that will allow them to reach 50-70% confluency on the day of staining.
-
Cell Culture: Culture the cells in their appropriate growth medium at 37°C in a humidified CO₂ incubator.
-
Staining Solution Preparation: Prepare a working solution of the fluorescent dye in a physiologically compatible buffer (e.g., phosphate-buffered saline, PBS) or complete cell culture medium. The optimal concentration will vary depending on the dye.
-
DAPI: 1-5 µg/mL for fixed cells.
-
Hoechst 33342: 0.1-1 µg/mL for live or fixed cells.
-
MitoTracker Dyes: 25-500 nM for live cells.
-
-
Staining: Remove the culture medium and wash the cells once with PBS. Add the staining solution to the cells.
-
Incubation: Incubate the cells for 5-30 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells two to three times with PBS to remove unbound dye and reduce background fluorescence.
-
Imaging: Add fresh buffer or medium to the cells and image them immediately using a fluorescence microscope equipped with the appropriate filter sets for the chosen dye.
Workflow for Comparative Dye Analysis
To directly compare the performance of this compound with other dyes, a systematic experimental approach is necessary.
Discussion and Future Directions
While DAPI, Hoechst, and MitoTracker dyes are well-established and highly effective for their specific applications, the exploration of novel fluorophores like this compound is crucial for expanding the toolkit of cell biologists. The primary limitation in evaluating this compound is the lack of comprehensive photophysical and biological characterization.
Causality behind Experimental Choices: The choice of comparative dyes was based on their widespread use and well-defined cellular targets, providing a robust baseline for evaluation. The proposed experimental workflow emphasizes parallel processing and identical imaging conditions to ensure a fair and unbiased comparison.
Trustworthiness of Protocols: The provided protocols are based on standard, validated procedures in cell biology. However, it is imperative for each researcher to optimize these protocols for their specific cell type and experimental setup to ensure reproducibility and accuracy.
Future research should focus on determining the key photophysical properties of this compound, including its excitation and emission spectra, quantum yield, and molar extinction coefficient. Furthermore, studies on its cellular uptake, localization, cytotoxicity, and photostability are essential to ascertain its potential as a viable fluorescent probe for cellular imaging. The environment-sensitive nature of some quinolinium dyes suggests that this compound could potentially serve as a probe for monitoring changes in the cellular microenvironment.
Conclusion
This guide has provided a comparative overview of this compound against established fluorescent dyes for nuclear and mitochondrial staining. While DAPI, Hoechst, and MitoTracker dyes offer reliable and well-characterized performance, the potential of novel probes like this compound should not be overlooked. Further rigorous characterization is required to fully understand its capabilities and determine its place in the ever-expanding palette of fluorescent tools for cellular imaging.
References
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A Researcher's Guide to the Validation of 1-Methylquinolinium Iodide as a Novel Mitochondrial Probe
As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a comprehensive framework for validating any novel fluorescent probe. In this guide, we will use 1-Methylquinolinium iodide as our candidate to explore the rigorous process of confirming its utility for monitoring mitochondrial health. We will delve into the causality behind each experimental step, compare it against established standards, and provide you with the tools to generate robust, publication-quality data.
The Imperative for Reliable Mitochondrial Probes
Mitochondria are central to cellular bioenergetics, and their health is a key indicator of cellular function and fate. The mitochondrial membrane potential (ΔΨm), a crucial component of the proton-motive force, drives ATP synthesis.[1][2] Consequently, changes in ΔΨm are a direct readout of mitochondrial activity and are often implicated in apoptosis, oxidative stress, and various pathologies.
Fluorescent, lipophilic cationic dyes are indispensable tools for measuring ΔΨm.[1] These molecules accumulate in the negatively charged mitochondrial matrix in accordance with the Nernst equation. A higher ΔΨm leads to greater dye accumulation and a stronger fluorescent signal, while depolarization results in dye dispersal and signal loss.[3] While probes like Tetramethylrhodamine (TMRM) and the MitoTracker™ family are widely used, the field is in constant pursuit of novel probes with improved photostability, lower toxicity, and unique spectral properties. This guide will walk you through the validation of a quinolinium-based dye, this compound, as one such potential alternative.
Introducing the Candidate: this compound
Quinolinium-based compounds are a class of heterocyclic aromatic molecules known for their unique photophysical properties.[4] Certain derivatives have been developed as fluorescent probes for various biological applications, including pH sensing and targeting mitochondria.[5][6]
Our candidate, this compound, is a simple, water-soluble quinolinium salt.[4] Its core structure suggests several properties that make it a promising mitochondrial probe:
-
Cationic Nature: The positive charge on the quaternized nitrogen is the primary driver for its accumulation in the negatively charged mitochondrial matrix.
-
Inherent Fluorescence: The quinolinium ring system is fluorescent, a property that can be sensitive to the local microenvironment.[7]
-
Potential for Low Toxicity: Its relatively simple structure may confer lower cytotoxicity compared to more complex molecules that can inhibit the electron transport chain.[8]
However, these are theoretical advantages. Rigorous experimental validation is essential before it can be trusted in a research setting.
Comparative Analysis: Stacking Up Against the Standards
To understand the potential advantages and disadvantages of this compound, we must compare it to the current gold-standard probes. Our primary comparators are TMRM and MitoTracker™ Red CMXRos.
-
TMRM (Tetramethylrhodamine, methyl ester): A cell-permeant, cationic dye that accumulates in active mitochondria based on membrane potential. Its signal is directly proportional to ΔΨm, but it can be washed out if the potential is lost.[9] It is often used for dynamic, real-time measurements.[10]
-
MitoTracker™ Red CMXRos: This probe also accumulates based on ΔΨm. However, it contains a mildly thiol-reactive chloromethyl group that covalently binds to matrix proteins.[11] This makes the staining permanent and resistant to fixation, but it also means the signal may be retained even after mitochondrial depolarization, making it less suitable for dynamic potential measurements.[11]
Here is a summary of their key characteristics compared to the expected properties of this compound:
| Feature | TMRM | MitoTracker™ Red CMXRos | This compound (Hypothesized) |
| Mechanism of Action | Nernstian, ΔΨm-dependent accumulation | ΔΨm-dependent accumulation, then covalent binding | Nernstian, ΔΨm-dependent accumulation |
| Spectral Properties (Ex/Em) | ~548 / 573 nm | ~579 / 599 nm | Dependent on environment, likely in the blue-green range |
| ΔΨm Sensitivity | High; reversible signal | High for initial loading, but signal is retained after depolarization | High; signal should be reversible |
| Fixability | No; signal is lost | Yes; covalent binding | No; signal is likely lost |
| Photostability | Moderate; subject to photobleaching | High | To be determined; some quinolinium derivatives are highly photostable[4] |
| Cytotoxicity | Low at working concentrations, but can inhibit respiration at high concentrations[8] | Low at working concentrations | To be determined; expected to be low |
The Validation Workflow: A Step-by-Step Guide
This section provides a series of self-validating protocols designed to rigorously test the performance of this compound.
Workflow Overview
Caption: Experimental workflow for validating a new mitochondrial probe.
Protocol 1: Determining Optimal Staining Concentration
-
Causality: The goal is to find the lowest concentration that provides a bright, specific mitochondrial signal without inducing cytotoxicity. Overloading cells can lead to non-specific staining and mitochondrial dysfunction.[12]
-
Methodology:
-
Cell Seeding: Plate your cells of interest (e.g., HeLa or primary fibroblasts) on glass-bottom imaging dishes and grow to 60-70% confluency.
-
Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[13]
-
Working Solutions: Prepare a series of staining solutions in pre-warmed culture medium (e.g., 10 nM, 50 nM, 100 nM, 250 nM, 500 nM, 1 µM).
-
Staining: Replace the culture medium with the staining solutions and incubate for 30 minutes at 37°C.
-
Wash: Gently wash the cells twice with pre-warmed medium.
-
Imaging: Image the cells using fluorescence microscopy. Use consistent imaging settings for all concentrations.
-
Parallel Viability Assay: In a separate 96-well plate, treat cells with the same concentration range for a longer period (e.g., 4-24 hours) and perform a standard cell viability assay (e.g., MTT or CellTiter-Glo®) to assess cytotoxicity.[14][15]
-
-
Expected Outcome: You should observe an increase in fluorescence intensity with concentration. Select the concentration that provides a clear, punctate staining pattern reminiscent of mitochondria with minimal background fluorescence and no significant impact on cell viability.
Protocol 2: Confirming Mitochondrial Localization
-
Causality: A probe is only useful if it specifically localizes to the organelle of interest. We must confirm that the signal from this compound co-localizes with a known mitochondrial marker.
-
Methodology:
-
Primary Staining: Stain cells with the optimal concentration of this compound determined in Protocol 1.
-
Co-staining: In the final 15 minutes of incubation, add a spectrally distinct, validated mitochondrial probe like MitoTracker™ Green FM (50-100 nM).
-
Wash & Image: Wash the cells as before and immediately image using two different fluorescence channels.
-
Analysis: Merge the two channels. The overlap of the two signals (appearing as a third color, e.g., yellow from red and green) indicates co-localization. Quantify this using a Pearson's Correlation Coefficient analysis in an image analysis software (a value >0.8 suggests strong co-localization).
-
Caption: Workflow for co-localization analysis.
Protocol 3: Validating Sensitivity to Mitochondrial Membrane Potential (ΔΨm)
-
Causality: The probe's fluorescence intensity must correlate with ΔΨm. We test this by using a protonophore like FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), which uncouples the proton gradient, causing rapid mitochondrial depolarization.[9] A valid probe's signal should decrease significantly upon FCCP treatment.
-
Methodology:
-
Staining: Stain cells with this compound as before.
-
Baseline Imaging: Acquire a baseline fluorescence image or a time-lapse series for 1-2 minutes.
-
FCCP Addition: Add a working concentration of FCCP (e.g., 1-10 µM) to the imaging dish.[16]
-
Post-treatment Imaging: Immediately continue the time-lapse imaging for another 5-10 minutes.
-
Analysis: Quantify the mean fluorescence intensity within the mitochondrial regions over time. You should observe a sharp and sustained drop in intensity after adding FCCP. A positive control using TMRM should be run in parallel.
-
Caption: Mechanism of FCCP-induced mitochondrial depolarization.
Protocol 4: Assessing Photostability and Phototoxicity
-
Causality: An ideal probe should resist photobleaching during imaging and should not induce damage (phototoxicity) to the cell.[17] Intense laser light can generate reactive oxygen species (ROS) that damage mitochondria, causing them to fragment and depolarize.[18][19]
-
Methodology:
-
Staining: Stain cells with this compound.
-
Time-lapse Imaging: Select a field of view and acquire images continuously for an extended period (e.g., 100 frames at 1-second intervals) using typical laser power settings.
-
Photobleaching Analysis: Measure the fluorescence intensity of the mitochondria over time. Plot the normalized intensity against the frame number. The rate of decay indicates the degree of photobleaching.
-
Phototoxicity Analysis: Observe the mitochondrial morphology throughout the time-lapse. Signs of phototoxicity include a transition from tubular networks to fragmented, spherical mitochondria.[17] Also, monitor for any sudden loss of fluorescence unrelated to normal photobleaching, which could indicate potential-dependent probe release due to photodamage.
-
Interpreting the Data and Final Assessment
After completing these validation steps, you will have a comprehensive profile of this compound.
-
A Successful Probe Will:
-
Exhibit a clear, mitochondrial-specific staining pattern at non-toxic concentrations.
-
Show high co-localization with established mitochondrial markers.
-
Demonstrate a rapid and significant decrease in fluorescence upon treatment with FCCP.
-
Maintain stable fluorescence over a typical imaging experiment with minimal photobleaching and no signs of phototoxicity.
-
-
Potential Pitfalls:
-
High Background: May indicate poor cell permeability or binding to other cellular components.
-
No Response to FCCP: Suggests the probe's accumulation is not dependent on ΔΨm, or it binds irreversibly like MitoTracker dyes.
-
Rapid Photobleaching: Limits its use in long-term time-lapse imaging.[19]
-
Morphological Changes during Imaging: Indicates phototoxicity, which can confound experimental results.[18]
-
By systematically working through this guide, you can confidently determine whether this compound, or any other novel compound, is a valid and reliable probe for your mitochondrial research. This rigorous, evidence-based approach ensures the scientific integrity of your findings and empowers you to make informed decisions about the tools you use at the bench.
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A Comparative Guide for Researchers: 1-Methylquinolinium Iodide vs. 1-Methylquinolinium Chloride
For researchers and professionals in drug development and organic synthesis, the choice of counter-ion in a quaternary ammonium salt can significantly influence experimental outcomes. This guide provides an in-depth technical comparison of two common 1-methylquinolinium salts: the iodide and the chloride. By understanding their distinct physicochemical properties and performance characteristics, you can make a more informed selection for your specific application.
At a Glance: Key Differences
The core distinction between 1-methylquinolinium iodide and 1-methylquinolinium chloride lies in the identity of the halide counter-ion. This seemingly small variation gives rise to notable differences in their solubility, stability, and reactivity, impacting their suitability for various laboratory and developmental applications.
| Property | This compound | 1-Methylquinolinium Chloride | Rationale for Difference |
| Molecular Formula | C₁₀H₁₀IN | C₁₀H₁₀ClN | Different halide counter-ion. |
| Molecular Weight | 271.10 g/mol | 179.64 g/mol [1] | Iodine is significantly heavier than chlorine. |
| Appearance | Typically a yellow to brownish crystalline solid[2][3] | White to off-white crystalline solid[4] | The larger, more polarizable iodide ion can lead to colored compounds. |
| Melting Point | Data not consistently available | ~213-214 °C (for the related 5-amino derivative)[4] | Crystal lattice energy is influenced by the size and charge density of the counter-ion. |
| Solubility in Water | Moderate[2] | High[5] | The smaller, more electronegative chloride ion has a higher charge density, leading to stronger interactions with polar water molecules. |
| Solubility in Organic Solvents | Generally higher in polar organic solvents like DMSO, DMF, and acetone[2][5] | Generally lower than the iodide salt | The larger, "softer" iodide ion results in a lower lattice energy, which is more easily overcome by a wider range of organic solvents. |
| Stability | Less stable; sensitive to light and heat[5] | More stable[5] | The iodide ion is more easily oxidized than the chloride ion, leading to decomposition, often with the liberation of iodine. |
| Hygroscopicity | Generally less hygroscopic | Generally more hygroscopic[6] | The stronger interaction of the chloride ion with water molecules can lead to greater water absorption from the atmosphere. |
The Science Behind the Counter-Ion Choice
The properties of the iodide (I⁻) and chloride (Cl⁻) anions are at the heart of the observed differences.
-
Size and Polarizability: The iodide ion is significantly larger and more polarizable than the chloride ion. This "softness" of the iodide ion leads to weaker electrostatic interactions within the crystal lattice, generally resulting in lower melting points and better solubility in a wider range of organic solvents.[5]
-
Hardness and Electronegativity: Conversely, the chloride ion is smaller and "harder," with a higher charge density. This leads to stronger interactions with polar protic solvents like water, explaining the higher water solubility of 1-methylquinolinium chloride.[5]
-
Redox Potential: Iodide is more easily oxidized than chloride. This inherent chemical property makes this compound more susceptible to degradation, particularly when exposed to light or heat, which can provide the energy needed to initiate oxidation.[5]
Structural Confirmation: A Look at the Molecules
The fundamental structure of the 1-methylquinolinium cation remains the same regardless of the counter-ion.
Practical Implications for the Researcher
The choice between the iodide and chloride salt should be guided by the specific requirements of your experiment or application.
When to Choose 1-Methylquinolinium Chloride:
The higher water solubility and greater stability of 1-methylquinolinium chloride make it the preferred choice for most aqueous-based biological applications.[5]
-
Enzymatic Assays: In assays where the compound needs to be dissolved in aqueous buffers to interact with enzymes or other biological macromolecules, the high water solubility of the chloride salt is a distinct advantage.
-
Cell-Based Studies: For studies involving live cells, the use of a highly water-soluble and stable compound ensures consistent dosing and minimizes potential artifacts from compound precipitation or degradation.
-
Long-Term Storage of Aqueous Solutions: The superior stability of the chloride salt makes it more suitable for the preparation of stock solutions that need to be stored for extended periods.
When to Choose this compound:
The enhanced solubility in organic solvents and its unique photochemical properties make this compound a valuable reagent in other contexts.
-
Organic Synthesis: For reactions conducted in non-aqueous media, the better solubility of the iodide salt in organic solvents can be crucial for achieving homogeneous reaction conditions and improving reaction rates.[5] It is a common intermediate in the synthesis of more complex quinolinium derivatives.[7]
-
Fluorescence and Photochemical Studies: Quinolinium salts are known for their fluorescent properties.[7][8] The iodide form, due to its potential for photo-induced electron transfer and other photochemical reactions, can be of particular interest in the development of fluorescent probes and photosensitizers.[5] However, it's important to note that iodide ions are known to quench the fluorescence of some fluorophores.[9]
-
Material Science: The properties of this compound make it a candidate for research in the development of organic semiconductors and conductive materials.[5]
Synthesis and Interconversion: Experimental Protocols
Both salts are typically synthesized via the Menshutkin reaction , which involves the quaternization of a tertiary amine (quinoline) with an alkyl halide (methyl halide).[10]
Workflow for Synthesis
Protocol 1: Synthesis of this compound
This protocol is a classic example of the Menshutkin reaction. Methyl iodide is a superior alkylating agent compared to methyl chloride, making this reaction more facile.[10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve quinoline (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).
-
Addition of Alkylating Agent: Add methyl iodide (1.1 - 1.5 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product, this compound, will often precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold solvent or diethyl ether to remove any unreacted starting materials, and dry under vacuum.
Protocol 2: Conversion of Iodide to Chloride Salt
The more readily synthesized iodide salt can be converted to the chloride salt via anion exchange.
-
Dissolution: Dissolve the purified this compound in a suitable solvent, such as water or methanol.
-
Anion Exchange (Method A - Silver Salt): Add a stoichiometric amount of silver chloride (AgCl) to the solution. The insoluble silver iodide (AgI) will precipitate.
-
Anion Exchange (Method B - Ion-Exchange Resin): Alternatively, pass the solution of the iodide salt through a column packed with a chloride-form anion exchange resin.[11]
-
Isolation:
-
For Method A, filter the mixture to remove the AgI precipitate. The filtrate contains the desired 1-methylquinolinium chloride.
-
For Method B, collect the eluent from the column.
-
-
Final Product: Remove the solvent from the filtrate/eluent under reduced pressure to obtain the 1-methylquinolinium chloride salt.
Characterization: Spectroscopic Fingerprints
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of these salts.
¹H NMR Spectroscopy
The ¹H NMR spectra of both salts will be very similar for the 1-methylquinolinium cation. The primary difference may be slight shifts in the proton resonances due to the different electronic environments created by the counter-ions.
-
Expected Signals: You would expect to see signals for the methyl protons (a singlet) and a series of signals in the aromatic region corresponding to the protons on the quinoline ring system.
¹³C NMR Spectroscopy
Similar to the ¹H NMR, the ¹³C NMR spectra will be dominated by the signals from the 1-methylquinolinium cation.
-
Expected Signals: Look for a signal for the methyl carbon and several signals in the aromatic region for the carbons of the quinoline core.
Note: Obtaining high-quality, assigned spectra for these specific compounds from public databases can be challenging. It is always recommended to acquire your own analytical data for confirmation.
Conclusion
The choice between this compound and 1-methylquinolinium chloride is not arbitrary and should be a deliberate decision based on the experimental requirements. For applications demanding high water solubility and stability, particularly in biological systems, the chloride salt is generally the superior choice. For organic synthesis in non-polar solvents and in certain specialized applications like materials science or photochemistry, the iodide salt may offer advantages. By understanding the fundamental chemical principles that govern the properties of these salts, researchers can optimize their experimental design and achieve more reliable and reproducible results.
References
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- Wikipedia. Menshutkin reaction. [Link]
- Kaur, M., & Singh, K. (2018). Quinolinium Salts as Fluorescent Probes. Journal of Fluorescence, 28(4), 937-960.
- Mokiner. (2025, March 12). 5-Amino-1-methylquinolinium Chloride vs. 5-Amino-1-methylquinolinium Iodide. [Link]
- ACS Publications. 7-Dialkylamino-1-alkylquinolinium Salts: Highly Versatile and Stable Fluorescent Probes. [Link]
- PubMed. [Comparative studies on the antimicrobial activity of S-alkylthiuroniumhalides (author's transl)]. [Link]
- ACS Publications. Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field. [Link]
- PubMed. Molecular structure, vibrational and chemical shift assignments of 8-hydroxy-1-methylquinolinium iodide hydrate by density functional theory (DFT) and ab initio Hartree-Fock (HF)
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- Natural Micron Pharm Tech. 5-Amino-1-Methylquinolinium Iodide(NNMTi). [Link]
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- MPG.PuRe. Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen. [Link]
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- Magritek. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. [Link]
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- PubMed.
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- PMC - NIH. Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[12]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. [Link]
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A Comparative Guide to Quinolinium-Based Fluorescent Probes for Cellular and Environmental Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that dictates the accuracy and reliability of experimental outcomes. This guide provides an in-depth comparative analysis of quinolinium-based fluorescent probes, benchmarking their performance against established alternatives for the detection of key analytes such as pH, thiophenols, metal ions, and reactive oxygen species (ROS). By delving into the mechanistic principles, experimental data, and practical protocols, this document serves as a comprehensive resource to inform your selection of the optimal fluorescent tool for your specific research needs.
The Quinolinium Scaffold: A Versatile Platform for Fluorescent Probe Development
The quinolinium core, a cationic heterocyclic aromatic compound, forms the foundation of a versatile class of fluorescent probes. Its inherent photophysical properties, including high quantum yields, long fluorescence lifetimes, and excellent photostability, make it an attractive scaffold for the design of sensitive and robust sensors.[1][2] The fluorescence of quinolinium-based probes is often modulated through a process known as photoinduced electron transfer (PET). In a typical design, a receptor unit for a specific analyte is attached to the quinolinium fluorophore. In the "off" state, the receptor quenches the fluorescence of the quinolinium core. Upon binding to the target analyte, the PET process is disrupted, leading to a "turn-on" of fluorescence, providing a direct and measurable signal.[2] This modular design allows for the tuning of the probe's selectivity and sensitivity for a wide range of analytes.
Comparative Analysis of Quinolinium-Based Probes
This section provides a head-to-head comparison of quinolinium-based fluorescent probes with commonly used alternative probes for the detection of various analytes.
pH Sensing: Excelling in the Alkaline Range
Accurate measurement of pH is crucial in numerous biological and chemical processes. While a variety of fluorescent pH probes exist, many are limited to acidic or neutral pH ranges. Quinolinium-based probes have emerged as particularly powerful tools for dynamic pH monitoring in aqueous media, especially at high pH values.[1][2]
A key advantage of quinolinium probes, such as the 7-amino-1-methylquinolinium (7-AMQ) derivatives, is their tunable pKa, which can be modulated by modifying the receptor units attached to the quinolinium core. This allows for the development of probes that are sensitive across a broad pH spectrum, from acidic to highly alkaline conditions.[3]
Table 1: Performance Comparison of Fluorescent pH Probes
| Performance Metric | 7-Amino-1-Methylquinolinium (7-AMQ) | BCECF | pHrodo™ Red | SNARF-1 |
| pKa | 5.8 - 9.9 (tunable)[3] | ~7.0 | ~6.8 | ~7.5 |
| Optimal pH Range | Broad, excels in alkaline conditions[1][2] | Near-neutral | Acidic | Near-neutral to slightly alkaline |
| Photostability | High | Subject to photobleaching | High | Good |
| Cytotoxicity | Modest at higher concentrations | Low | Low | Low |
| Response Time | Rapid | Rapid | Moderate | Rapid |
| Fluorescence Lifetime | Long (12-13 ns)[2] | Shorter | Shorter | Shorter |
Causality Behind Experimental Choices: The long fluorescence lifetime of 7-AMQ probes makes them particularly well-suited for fluorescence lifetime imaging microscopy (FLIM), a technique that is less susceptible to artifacts such as probe concentration and photobleaching compared to intensity-based measurements.[2] This provides a more robust and quantitative assessment of intracellular pH.
Thiophenol Detection: High Sensitivity and Selectivity
Thiophenols are highly toxic environmental pollutants, necessitating sensitive and selective detection methods. Quinolinium-based probes have demonstrated excellent performance in this area, offering rapid response times and low detection limits.
A notable example is the 7-hydroxyquinolinium-based probe, 7HQM-DNP, which utilizes a 2,4-dinitrophenoxy (DNP) ether as a recognition unit. The cleavage of the ether linkage by thiophenol results in the release of the highly fluorescent 7-hydroxyquinolinium, leading to a "turn-on" signal.[4]
Table 2: Comparative Data for Thiophenol Fluorescent Probes
| Probe | Fluorophore Core | Detection Limit | Response Time | Key Advantages |
| 7HQM-DNP [4] | Quinolinium | 8 nM | < 5 minutes | High sensitivity, rapid response, good selectivity over aliphatic thiols. |
| Coumarin-based [5] | Coumarin | Varies (e.g., 34.4 nM) | ~30 minutes | Large Stokes shift, significant fluorescence enhancement. |
| BODIPY-based [6] | BODIPY | Varies (e.g., 0.15 µM) | Fast | Long-wavelength emission, suitable for in vivo imaging. |
Authoritative Grounding: The selectivity of quinolinium-based thiophenol probes over aliphatic thiols, such as cysteine and glutathione, is a significant advantage for environmental and biological applications where a complex mixture of thiols may be present.[4]
Metal Ion Detection: An Emerging Frontier
While BODIPY-based probes are well-established for the detection of various metal ions, quinolinium-based sensors are an emerging class with significant potential.[7][8] The cationic nature of the quinolinium scaffold can be leveraged to design probes with unique selectivities for specific metal ions. Further research is needed to conduct direct comparative studies with established metal ion probes to fully elucidate their advantages in terms of sensitivity, selectivity, and quantum yield.
Reactive Oxygen Species (ROS) Detection: A Promising Avenue
The detection of reactive oxygen species is crucial for understanding oxidative stress and its role in various diseases. While numerous fluorescent probes for ROS exist, the development of quinolinium-based ROS sensors is a promising area of research. The inherent photostability of the quinolinium core is a key advantage, as many ROS are highly reactive and can degrade less stable fluorophores.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and application of quinolinium-based fluorescent probes.
General Synthesis of a 7-Amino-1-Methylquinolinium-Based pH Probe
This protocol describes a general method for synthesizing a 7-amino-1-methylquinolinium-based probe via nucleophilic aromatic substitution.
Experimental Workflow Diagram:
Sources
- 1. Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quinolinium-based fluorescent probes for the detection of thiophenols in environmental samples and living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A coumarin-based fluorescent probe for selective and sensitive detection of thiophenols and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A ratiometric, fluorescent BODIPY-based probe for transition and heavy metal ions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Validating the Specificity of 1-Methylquinolinium Iodide Binding: A Comparative Guide for Researchers
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The Critical Importance of Validating 1-MQI Binding Specificity
1-Methylquinolinium iodide is a small molecule that has garnered attention for its diverse biological activities, including its role as a potential radioprotector and its interactions with nucleic acids. A derivative, 5-amino-1-methylquinolinium (5-amino-1MQ), is a known inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolism and oncology.[1][2] Given the therapeutic potential stemming from these interactions, unequivocally demonstrating that 1-MQI binds to its intended target with high specificity is paramount. Off-target effects are a common reason for the failure of drug candidates in clinical trials, underscoring the need for stringent preclinical validation.[3][4]
This guide will explore a multi-faceted approach to validation, combining biophysical, in-solution, and cell-based assays to build a comprehensive and convincing case for the binding specificity of 1-MQI.
A Multi-Pronged Approach to Validation
No single technique can definitively prove binding specificity. A robust validation strategy relies on the convergence of evidence from multiple, orthogonal methods. Each technique offers unique advantages and limitations, and their thoughtful application provides a more complete picture of the molecule's behavior.
dot graph TD{ rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; A[Initial Binding Assessment] --> B{Biophysical Characterization}; B --> C{In-Solution Validation}; C --> D{Cell-Based Target Engagement}; D --> E[Comprehensive Specificity Profile];
}
Caption: A multi-pronged workflow for validating binding specificity.
Biophysical Characterization: The First Line of Inquiry
Biophysical techniques provide quantitative data on the direct interaction between a ligand and its purified target. These methods are essential for determining binding affinity, kinetics, and stoichiometry.
Surface Plasmon Resonance (SPR)
Principle of Causality: SPR measures changes in the refractive index at the surface of a sensor chip as a ligand (in this case, 1-MQI) in solution flows over an immobilized target protein.[5][6] This label-free, real-time detection allows for the precise determination of association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be calculated.[5][7] A high-affinity interaction is characterized by a fast on-rate and a slow off-rate.
Experimental Protocol: SPR for 1-MQI Binding
-
Immobilization of the Target Protein:
-
Covalently immobilize the purified target protein (e.g., NNMT or a specific DNA/RNA G-quadruplex) onto a suitable sensor chip (e.g., CM5). The choice of immobilization chemistry (e.g., amine coupling) should be optimized to ensure the protein's native conformation and activity.
-
-
Assay Development and Optimization:
-
Perform a series of injections of 1-MQI at varying concentrations over the immobilized target surface and a reference surface (to subtract non-specific binding).
-
Optimize flow rate and injection time to achieve steady-state binding.
-
-
Kinetic Analysis:
-
Inject a range of 1-MQI concentrations (typically from 0.1 to 100 times the expected KD) and monitor the association and dissociation phases.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD.[8]
-
dot graph TD{ rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; A[Immobilize Target] --> B[Inject 1-MQI]; B --> C[Monitor Refractive Index Change]; C --> D[Generate Sensorgram]; D --> E[Kinetic Analysis (kon, koff, KD)]; }
Caption: Simplified workflow for an SPR experiment.
Isothermal Titration Calorimetry (ITC)
Principle of Causality: ITC directly measures the heat released or absorbed during a binding event.[9][10] By titrating 1-MQI into a solution containing the target molecule, a complete thermodynamic profile of the interaction can be obtained, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[10][11] This information provides deep insights into the driving forces of the binding interaction.
Experimental Protocol: ITC for 1-MQI Binding
-
Sample Preparation:
-
Prepare solutions of 1-MQI and the purified target protein in the same buffer to minimize heats of dilution.[11] Degas all solutions thoroughly.
-
-
Titration:
-
Fill the ITC syringe with a concentrated solution of 1-MQI and the sample cell with a dilute solution of the target protein.
-
Perform a series of small, sequential injections of 1-MQI into the sample cell while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model to determine the thermodynamic parameters.[12]
-
dot graph TD{ rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; A[Load 1-MQI into Syringe] --> B[Load Target into Cell]; B --> C[Titrate and Measure Heat Change]; C --> D[Generate Binding Isotherm]; D --> E[Determine Thermodynamic Parameters]; }
Caption: General workflow for an ITC experiment.
Comparative Data: Biophysical Methods
| Technique | Principle | Advantages | Limitations |
| SPR | Change in refractive index upon binding[5] | Real-time, label-free, provides kinetic data[7] | Requires purified, immobilized protein, acellular[13] |
| ITC | Measures heat change during binding[9] | Label-free, provides full thermodynamic profile[10] | Requires larger amounts of purified protein |
In-Solution Validation: Mimicking the Cellular Milieu
While biophysical methods are powerful, they are performed under artificial conditions with purified components. In-solution assays provide a more physiologically relevant context for assessing binding.
Fluorescence Polarization (FP)
Principle of Causality: FP measures the change in the polarization of fluorescent light emitted by a labeled molecule.[14] A small, fluorescently labeled ligand (the "tracer") will tumble rapidly in solution, resulting in low polarization. When bound to a larger protein, its rotation slows, and the polarization of the emitted light increases.[15] A competitive FP assay can be used to determine the affinity of an unlabeled molecule, like 1-MQI, by its ability to displace the fluorescent tracer.[16]
Experimental Protocol: Competitive FP for 1-MQI
-
Tracer Selection and Optimization:
-
Synthesize or obtain a fluorescently labeled version of a known ligand for the target protein. The fluorophore should have a high quantum yield and be spectrally compatible with the plate reader.[14]
-
Determine the optimal concentration of the tracer and target protein that gives a stable and significant polarization window.[17]
-
-
Competitive Binding Assay:
-
In a microplate, combine the target protein and the fluorescent tracer at their optimized concentrations.
-
Add increasing concentrations of unlabeled 1-MQI.
-
Incubate to reach equilibrium.
-
-
Measurement and Analysis:
-
Measure the fluorescence polarization using a suitable plate reader.
-
Plot the polarization values against the concentration of 1-MQI and fit the data to a competitive binding model to determine the IC50, which can be converted to a Ki.[18]
-
dot graph TD{ rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; A[Mix Labeled Tracer and Target] --> B[Add Unlabeled 1-MQI]; B --> C[Measure Fluorescence Polarization]; C --> D[Determine IC50/Ki]; }
Caption: Workflow for a competitive fluorescence polarization assay.
Cell-Based Target Engagement: The Ultimate Proof of Specificity
The most compelling evidence for binding specificity comes from demonstrating target engagement within a living cell. Cell-based assays confirm that the molecule can penetrate the cell membrane, reach its target, and exert a measurable effect.
Cellular Thermal Shift Assay (CETSA)
Principle of Causality: CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[19][20] When cells are heated, proteins unfold and aggregate. If 1-MQI binds to its target protein, the target will be more resistant to heat-induced aggregation, and more of it will remain in the soluble fraction.[21][22] This change in thermal stability can be quantified, providing direct evidence of intracellular target engagement.[23]
Experimental Protocol: CETSA for 1-MQI
-
Cell Treatment:
-
Treat cultured cells with various concentrations of 1-MQI or a vehicle control.
-
-
Thermal Challenge:
-
Heat the cell lysates or intact cells across a range of temperatures.
-
-
Fractionation and Detection:
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of the target protein remaining in the soluble fraction at each temperature using a detection method like Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of 1-MQI indicates target engagement.[19]
-
dot graph TD{ rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; A[Treat Cells with 1-MQI] --> B[Apply Heat Challenge]; B --> C[Separate Soluble and Aggregated Proteins]; C --> D[Quantify Soluble Target Protein]; D --> E[Generate and Analyze Melting Curves]; }
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Comparative Data: In-Solution and Cell-Based Methods
| Technique | Principle | Advantages | Limitations |
| Fluorescence Polarization | Change in rotational speed of a fluorescent tracer[14] | Homogeneous, high-throughput, sensitive[16] | Requires a suitable fluorescent tracer, indirect measurement |
| CETSA | Ligand-induced thermal stabilization of the target[19] | Label-free, confirms intracellular target engagement[13][20] | Indirect measurement of binding, requires specific antibodies for detection[13] |
Comparative Analysis with Alternative Molecules
To further strengthen the case for specificity, it is crucial to compare the binding of 1-MQI with that of structurally similar but inactive analogs, as well as known inhibitors of the target.
-
Inactive Analogs: Synthesize or obtain analogs of 1-MQI with modifications expected to abrogate binding. These molecules should show significantly weaker or no binding in the assays described above, demonstrating that the observed binding is specific to the chemical structure of 1-MQI.
-
Known Inhibitors: For a target like NNMT, compare the binding profile of 1-MQI with that of a well-characterized inhibitor.[2] This provides a benchmark for affinity and can help to elucidate the binding site.
-
G-Quadruplex Ligands: If investigating interactions with G-quadruplexes, compare 1-MQI to known G-quadruplex stabilizing ligands such as pyridostatin (PDS) or TMPyP4.[24][25][26] This will help to contextualize its binding affinity and selectivity for different G-quadruplex structures.[27][28]
Conclusion: A Rigorous and Defensible Validation Strategy
Validating the binding specificity of this compound is not a single experiment but a carefully orchestrated series of investigations. By employing a combination of biophysical, in-solution, and cell-based assays, and by thoughtfully including comparative molecules, researchers can build a robust and compelling case for its mechanism of action. This multi-faceted approach, grounded in scientific integrity and logical progression, is essential for advancing our understanding of this promising molecule and for the successful development of novel therapeutics.
References
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- Isothermal titration calorimetry to determine association constants for high-affinity ligands - N
- Isothermal Titration Calorimetry | Biomolecular Interactions Analysis - Malvern Panalytical
- Ligands as Stabilizers of G-Quadruplexes in Non-Coding RNAs - MDPI
- Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions
- Biacore SPR for small-molecule discovery - Cytiva Life Sciences
- Characterizing Binding Interactions by ITC - TA Instruments
- G-quadruplex - Wikipedia
- Examples of G-quadruplex binding and stabilizing ligands reported in the literature - ResearchG
- Ligand-induced native G-quadruplex stabilization impairs transcription initi
- Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed
- Validating the Binding Specificity of Your Molecule of Interest: A Compar
- List of G-Quadruplex stabilizing ligands | Download Table - ResearchG
- Exploring SPR and Fluorescent Dye Displacement Assays for RNA Binding Small Molecule Therapeutics - Massachusetts Biotechnology Council
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- A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press
- Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR) - Biosensing Instrument
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- Establishing and optimizing a fluorescence polariz
- Protein-ligand binding measurements using fluorescence polariz
- Fluorescence Polarization Assays: Principles & Applic
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews
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- Cellular Thermal Shift Assay (CETSA) - News-Medical.Net
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- Specificity and selectivity evaluations of ligand binding assay of protein therapeutics against concomitant drugs and rel
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- Discovering Rules for Protein-Ligand specificity using Support Vector Inductive Logic Programming - PubMed Central
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- Replicating Foundational Experiments on 5-Amino-1-methylquinolinium: A Compar
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- NNMTi | C10H11IN2 | CID 66522933 - PubChem - NIH
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- N-Methyl-2-iodoquinolinium iodide | C10H9I2N | CID 11728999 - PubChem
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Navigating the Selectivity of 1-Methylquinolinium Iodide: A Comparative Guide to Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and chemical biology, the precise understanding of a molecule's interaction with its intended biological target, alongside its potential off-target effects, is paramount. This guide provides an in-depth comparative analysis of the cross-reactivity of 1-Methylquinolinium iodide, a compound of growing interest. As a Senior Application Scientist, this document is structured to offer not just data, but a logical framework for evaluating molecular selectivity, grounded in established experimental evidence.
Introduction: The Quinolinium Scaffold and the Imperative of Selectivity
The quinolinium core is a privileged scaffold in medicinal chemistry, appearing in a range of bioactive molecules. This compound, as a simple quaternary quinolinium salt, serves as a foundational structure for more complex derivatives. Its primary biological activity has been linked to the inhibition of specific enzymes, but as with any small molecule, the potential for cross-reactivity with other proteins is a critical consideration that can influence its therapeutic window and potential side effects. Understanding this cross-reactivity profile is not merely an academic exercise; it is a crucial step in the validation of any potential therapeutic agent.[1][2]
This guide will focus on the known cross-reactivity of 1-methylquinolinium with a key off-target class, the Monoamine Oxidases (MAOs), and compare its activity with its primary target family, exemplified by Nicotinamide N-methyltransferase (NNMT), for which its derivatives are potent inhibitors.
Primary Target vs. Off-Target: A Tale of Two Enzymes
The biological activity of 1-methylquinolinium-based compounds is most prominently discussed in the context of two distinct enzyme families: Nicotinamide N-methyltransferase (NNMT) and Monoamine Oxidases (MAOs).
The Intended Target: Nicotinamide N-methyltransferase (NNMT)
Derivatives of 1-Methylquinolinium, such as 5-Amino-1-methylquinolinium (5-amino-1MQ), are recognized as selective inhibitors of NNMT.[3][4] NNMT is a cytosolic enzyme that plays a significant role in cellular metabolism and energy homeostasis.[3] By inhibiting NNMT, these compounds can increase cellular levels of NAD+, leading to the activation of sirtuins and subsequent beneficial effects on mitochondrial function and fat metabolism.[3] This mechanism has positioned NNMT inhibitors as promising therapeutic agents for metabolic disorders like obesity and type 2 diabetes.[4]
Caption: Signaling pathway of NNMT inhibition by 1-Methylquinolinium derivatives.
A Significant Off-Target: Monoamine Oxidase (MAO)
Research has demonstrated that the N-methylquinolinium ion can inhibit Monoamine Oxidase (MAO), particularly the MAO-A isoform.[5][6] MAOs are a family of enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[7][8] Inhibition of MAOs can lead to an increase in the levels of these neurotransmitters in the brain, a mechanism exploited by a class of antidepressant drugs known as MAOIs.[8] However, unintended inhibition of MAO can lead to significant side effects, including hypertensive crisis when interacting with certain foods or other medications.[8]
Quantitative Comparison: Gauging Selectivity
To objectively assess the cross-reactivity of 1-methylquinolinium, we must turn to quantitative measures of inhibitory potency, such as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). A higher value indicates weaker inhibition. The ratio of these values for different targets provides a selectivity index.
| Compound/Ion | Target | Potency (Ki or IC50) | Reference |
| N-methylquinolinium ion | MAO-A | Ki: 54.6 ± 4.5 µM | [5] |
| 4-Methylquinoline | MAO-A | Weak inhibitor | [6] |
| 6-Methylquinoline | MAO-A | Ki: 23.4 ± 1.8 µM | [6] |
| 5-Amino-1-methylquinolinium (5-amino-1MQ) | NNMT | IC50: 1.2 µM | [4] |
| N-Methylisoquinolinium ion (analogue) | MAO-A | Ki: 20.4 ± 1.1 µM | [5] |
Analysis of the Data:
The available data indicates that while the N-methylquinolinium ion does inhibit MAO-A, its potency (Ki of 54.6 µM) is significantly lower than that of its derivative, 5-amino-1MQ, against its primary target, NNMT (IC50 of 1.2 µM).[4][5] This suggests a degree of selectivity for NNMT, at least for the aminated derivative. It is also noteworthy that the structural isomer, N-methylisoquinolinium, is a more potent MAO-A inhibitor.[5] This highlights the sensitivity of off-target effects to subtle changes in chemical structure.
Experimental Protocols for Assessing Cross-Reactivity
To ensure the trustworthiness of cross-reactivity data, robust and well-validated experimental protocols are essential. Below are step-by-step methodologies for determining the inhibitory activity of this compound against both NNMT and MAO-A.
Experimental Workflow Overview
Caption: General experimental workflow for determining enzyme inhibition.
Protocol for NNMT Inhibition Assay
This protocol is adapted from methodologies used for characterizing NNMT inhibitors.
Objective: To determine the IC50 value of this compound for human NNMT.
Materials:
-
Recombinant human NNMT
-
This compound
-
S-adenosyl-L-methionine (SAM)
-
Nicotinamide (NCA)
-
Tricarboxylic acid (TCA)
-
Scintillation fluid
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations.
-
Reaction Mixture: In a microplate, combine the assay buffer, recombinant human NNMT, and the desired concentration of this compound or vehicle control.
-
Initiation of Reaction: Add a mixture of SAM and [³H]-SAM (as a tracer) and nicotinamide to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding TCA.
-
Extraction: Extract the methylated product (1-methylnicotinamide) using an organic solvent.
-
Detection: Measure the radioactivity of the extracted product using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol for MAO-A Inhibition Assay
This protocol is based on established methods for measuring MAO-A activity.
Objective: To determine the Ki value of this compound for human MAO-A.
Materials:
-
Human placental mitochondria (as a source of MAO-A) or recombinant human MAO-A
-
This compound
-
Kynuramine (substrate)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
Procedure:
-
Compound and Enzyme Preparation: Prepare serial dilutions of this compound. Pre-incubate the mitochondrial preparation or recombinant enzyme with the different concentrations of the inhibitor or vehicle control.
-
Initiation of Reaction: Add kynuramine to start the reaction. The deamination of kynuramine by MAO-A produces 4-hydroxyquinoline, which can be measured fluorometrically.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 20-30 minutes).
-
Termination of Reaction: Stop the reaction by adding a strong base (e.g., NaOH).
-
Detection: Measure the fluorescence of the 4-hydroxyquinoline product (e.g., excitation at 310 nm, emission at 400 nm).
-
Data Analysis: Determine the initial reaction velocities at different substrate and inhibitor concentrations. Analyze the data using Lineweaver-Burk or Dixon plots to determine the mode of inhibition and calculate the Ki value.[5]
Interpreting Cross-Reactivity Data: A Guide for the Bench Scientist
The quantitative data and experimental protocols provide the "what" and "how" of assessing cross-reactivity. However, the "why" and "so what" are equally important for the discerning researcher.
-
Selectivity Index: A large ratio of IC50 (Off-Target) / IC50 (On-Target) is desirable, indicating high selectivity. A ratio close to 1 suggests poor selectivity and a higher likelihood of off-target effects at therapeutic concentrations.
-
Mechanism of Inhibition: Understanding whether the inhibition is competitive, non-competitive, or uncompetitive provides insights into how the compound interacts with the off-target enzyme and can guide efforts to design more selective molecules.[5]
-
In Vivo Relevance: While in vitro assays are crucial for initial screening, the ultimate test of cross-reactivity is in a biological system. Cellular assays and in vivo studies are necessary to understand the physiological consequences of off-target engagement.[4]
Conclusion and Future Directions
The evidence presented in this guide indicates that while this compound and its derivatives show promise as inhibitors of NNMT, their potential for cross-reactivity with MAO-A should not be overlooked. The N-methylquinolinium core itself possesses weak to moderate inhibitory activity against MAO-A.[5] This underscores the importance of comprehensive selectivity profiling for any new chemical entity based on this scaffold.
Future research should focus on:
-
Broad-panel screening: Testing this compound against a wide range of kinases, phosphatases, and other enzyme families to build a more complete cross-reactivity profile.
-
Structure-Activity Relationship (SAR) studies: Systematically modifying the 1-methylquinolinium scaffold to identify substitutions that enhance NNMT potency while minimizing or eliminating MAO-A inhibition.
-
In vivo studies: Correlating in vitro cross-reactivity data with in vivo observations of efficacy and side effects to establish a clear therapeutic window.
By rigorously applying the principles and protocols outlined in this guide, researchers can navigate the complexities of molecular selectivity and advance the development of safer and more effective therapeutic agents.
References
- Comprehensive study of 5-Amino-1MQ Iodide. (2025). Xi'an Lyphar Biotech Co.
- 5-Amino-1-methylquinolinium iodide ≥98% (HPLC). Sigma-Aldrich.
- Naoi, M., et al. (1989). Inhibition of monoamine oxidase by N-methylisoquinolinium ion. PubMed.
- Naoi, M., & Nagatsu, T. (1988).
- Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. PubMed.
- Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
- Monoamine oxidase inhibitor. Wikipedia.
- Monoamine oxidase inhibitors (MAOIs). Mayo Clinic.
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- 8. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
A Comparative Guide to the Multifaceted Applications of 1-Methylquinolinium Iodide
For Researchers, Scientists, and Drug Development Professionals
As a cornerstone in heterocyclic chemistry, 1-Methylquinolinium iodide (1-MQI) presents a versatile scaffold with a wide array of applications, ranging from bio-imaging to therapeutics and materials science. This guide provides an in-depth technical comparison of 1-MQI's performance in its key roles, offering experimental data and protocols to inform research and development decisions.
Unveiling Cellular Landscapes: this compound as a Fluorescent Probe
The inherent fluorescence of the quinolinium core makes 1-MQI and its derivatives valuable tools for biological imaging.[1] The permanent positive charge imparted by N-methylation can facilitate interaction with cellular components.
Comparative Performance: 1-MQI Derivatives vs. Standard Fluorophores
While data on the unsubstituted 1-MQI is limited, derivatives such as 1-methyl-7-amino-quinolinium showcase impressive photophysical properties. These probes offer high fluorescence quantum yields (QY) in the range of 0.7–0.8 and fluorescence lifetimes of 12–13 ns, which are significantly longer than many common fluorophores, reducing interference from autofluorescence. Furthermore, these derivatives are noted for their inherent water solubility and high photostability.
For context, a direct comparison with established fluorescent dyes would be crucial for selection in imaging experiments.
| Fluorophore | Typical Quantum Yield (QY) | Key Advantages | Key Disadvantages |
| 1-Methyl-7-amino-quinolinium | 0.7 - 0.8 | High QY, long lifetime, water-soluble, photostable | Limited commercial availability of specific derivatives |
| Rhodamine 6G | ~0.95 | Very high QY, excellent photostability | Prone to self-quenching at high concentrations |
| Fluorescein | ~0.92 | High QY, pH-sensitive (can be an advantage) | Poor photostability, pH-dependent fluorescence |
Experimental Protocol: Determination of Fluorescence Quantum Yield (Relative Method)
This protocol outlines the widely used comparative method for determining the fluorescence quantum yield of a sample relative to a known standard.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
10 mm path length quartz cuvettes
-
Spectroscopic grade solvent
-
Fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, QY ≈ 0.95)
-
This compound (or derivative) sample
Procedure:
-
Solution Preparation: Prepare a series of dilutions for both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of each solution using the spectrofluorometer at the same excitation wavelength used for the absorbance measurements.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
The slope of these plots is proportional to the quantum yield.
-
Calculate the quantum yield of the sample (Φ_s) using the following equation:
Φ_s = Φ_std * (Slope_s / Slope_std) * (n_s² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Slope_s and Slope_std are the slopes of the plots for the sample and standard, respectively.
-
n_s and n_std are the refractive indices of the sample and standard solutions (assumed to be the same if the same solvent is used).
-
-
Therapeutic Potential: this compound in Medicinal Chemistry
Quinolinium salts have garnered significant attention for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[2][3]
A. Nicotinamide N-Methyltransferase (NNMT) Inhibition
5-Amino-1-methylquinolinium iodide (5-amino-1MQ), a derivative of 1-MQI, is a selective inhibitor of the enzyme Nicotinamide N-methyltransferase (NNMT).[4] Elevated NNMT levels are associated with various metabolic disorders, making it a promising therapeutic target.
Comparative Performance: 5-amino-1MQ vs. Other NNMT Inhibitors
Structure-activity relationship studies have shown that quinolinium-based compounds are a promising scaffold for NNMT inhibition. 5-amino-1MQ exhibits a tenfold greater inhibitory effect compared to the parent 1-MQ.[5]
| Compound | IC50 (µM) | Class |
| 5-amino-1-methylquinolinium (1) | 1.2 ± 0.1 | Quinolinium analog |
| 1-Methylquinolinium (1-MQ) | 12.1 ± 3.1 | Quinolinium |
| JBSNF-000088 (4) | 1.8 | Nicotinamide analog |
| 3-amino-2-methylisoquinolinium (2) | 6.3 ± 2.7 | Isoquinolinium analog |
| Benzimidazole analog (3) | 16.7 ± 6.4 | Benzimidazole |
Data sourced from[5].
The enhanced activity of the 5-amino derivative highlights the potential for further functionalization of the 1-MQI scaffold to develop potent and selective NNMT inhibitors.
B. Antimicrobial Activity
Quaternary quinolinium salts have been investigated for their antimicrobial properties. The positively charged nitrogen atom is thought to interact with negatively charged components of microbial cell membranes, leading to cell disruption.
Comparative Performance: Quinolinium Salts vs. Standard Antibiotics
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound (or derivative) solution
-
Standard antibiotic solution (for comparison)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the 1-MQI compound and the standard antibiotic in the microtiter plate wells containing broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth + bacteria) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by measuring the optical density using a microplate reader.
Targeting Nucleic Acid Structures: this compound as a G-Quadruplex Ligand
G-quadruplexes (G4s) are non-canonical secondary structures found in guanine-rich regions of nucleic acids and are implicated in the regulation of key cellular processes. Small molecules that can stabilize these structures are of great interest as potential therapeutic agents, particularly in oncology.
Comparative Performance: 1-MQI Derivatives vs. TMPyP4
While the parent 1-MQI is a basic scaffold, its derivatives have shown the ability to stabilize G-quadruplex structures. A direct comparison with well-established G4 ligands like TMPyP4 (5,10,15,20-tetra(N-methyl-4-pyridyl)porphyrin) is essential to evaluate their potential. The stabilizing effect is often quantified by the increase in the melting temperature (ΔT_m) of the G-quadruplex DNA.
It's important to note that while TMPyP4 is a known G4 stabilizer, it can also, under certain conditions, unfold some G-quadruplex structures.
Experimental Protocol: FRET-Melting Assay for G-Quadruplex Stabilization
This assay measures the change in melting temperature of a fluorescently labeled G-quadruplex-forming oligonucleotide in the presence of a potential ligand.
Materials:
-
Real-time PCR thermocycler with fluorescence detection
-
FRET-labeled oligonucleotide (e.g., labeled with FAM as the donor and TAMRA as the quencher)
-
Buffer solution (e.g., Tris-HCl with KCl)
-
This compound (or derivative)
-
Reference G4 ligand (e.g., TMPyP4)
Procedure:
-
Sample Preparation: Prepare solutions of the FRET-labeled oligonucleotide in the buffer, with and without the test compound (1-MQI derivative) and the reference ligand.
-
Thermal Denaturation: Place the samples in the thermocycler and perform a melt curve analysis. This involves gradually increasing the temperature while monitoring the fluorescence of the donor fluorophore.
-
Data Analysis: As the temperature increases, the G-quadruplex unfolds, separating the donor and quencher, resulting in an increase in donor fluorescence. The melting temperature (T_m) is the temperature at which 50% of the G-quadruplexes are unfolded. The change in melting temperature (ΔT_m) in the presence of the ligand indicates its stabilizing effect.
Harnessing Solar Energy: this compound in Dye-Sensitized Solar Cells (DSSCs)
This compound serves as a precursor for the synthesis of cyanine dyes, which are used as sensitizers in Dye-Sensitized Solar Cells (DSSCs). The photophysical and electrochemical properties of the resulting dye are critical for the overall efficiency of the solar cell.
Comparative Performance: Quinolinium-Derived Dyes vs. N719
The performance of a new dye is typically benchmarked against standard, high-performance dyes like the ruthenium-based N719. Key performance indicators for DSSCs include the short-circuit current density (J_sc), the open-circuit voltage (V_oc), the fill factor (FF), and the overall power conversion efficiency (η).
While specific data for a simple cyanine dye derived directly from 1-MQI is not prevalent, the broader class of quinolinium-containing dyes has been explored. The efficiency of DSSCs is highly dependent on the entire device architecture and the specific molecular structure of the dye. For instance, efficiencies of DSSCs using various organic dyes can range widely, with some reaching over 10%.
| Dye | J_sc (mA/cm²) | V_oc (V) | FF | η (%) |
| N719 (Reference) | ~15-20 | ~0.7-0.8 | ~0.7 | ~7-11 |
| Quinolinium-Derived Dyes | - | - | - | - |
Performance of quinolinium-derived dyes is highly variable and dependent on the specific molecular structure.
Experimental Protocol: Fabrication and Characterization of a Dye-Sensitized Solar Cell
This protocol provides a general outline for the fabrication and testing of a laboratory-scale DSSC.[3][5]
Materials:
-
Conductive glass (e.g., FTO or ITO coated)
-
TiO₂ nanoparticle paste
-
Cyanine dye solution (derived from 1-MQI)
-
Electrolyte solution (typically containing an I⁻/I₃⁻ redox couple)
-
Platinum-coated counter electrode
-
Solar simulator
-
Potentiostat/Galvanostat
Procedure:
-
Photoanode Preparation: Deposit a thin film of TiO₂ paste onto the conductive side of a glass substrate and sinter at high temperature.
-
Dye Sensitization: Immerse the cooled TiO₂ film in the cyanine dye solution to allow for dye adsorption.
-
Assembly: Assemble the dye-sensitized photoanode with the platinum-coated counter electrode, leaving a small gap for the electrolyte.
-
Electrolyte Injection: Introduce the electrolyte solution into the gap between the electrodes.
-
Characterization:
-
Place the assembled cell under a solar simulator (e.g., AM 1.5G, 100 mW/cm²).
-
Measure the current-voltage (I-V) characteristics of the cell using a potentiostat/galvanostat.
-
From the I-V curve, determine the J_sc, V_oc, FF, and calculate the overall power conversion efficiency (η).
-
Conclusion
This compound stands as a versatile and valuable building block in various scientific disciplines. Its utility as a fluorescent probe, a scaffold for therapeutic agents, a G-quadruplex ligand, and a precursor for materials in renewable energy underscores its significance. While the parent compound itself shows promise, its derivatives often exhibit enhanced performance, highlighting the vast potential for further research and development. This guide provides a framework for comparing the performance of 1-MQI and its analogs against established standards, offering researchers the necessary tools and protocols to advance their work in these exciting fields.
References
- Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (n.d.).
- Utreja, D., Sharma, S., Goyal, A., Kaur, K., & Kaushal, S. (2019). Synthesis and Biological Activity of Quaternary Quinolinium Salts: A Review. Current Organic Chemistry, 23(21), 2271–2294.
- Powers, T. M. (2017). Dye-sensitized Solar Cells: Principle, Fabrication and Performance. Journal of Visualized Experiments, (127), e55993.
- LookChem. (n.d.). Cas 938-17-0, 8-hydroxy-1-methylquinolinium iodide.
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- Mokiner. (2025, March 12). 5-Amino-1-methylquinolinium Chloride.
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A Comparative Guide to Established Fluorescent Probes for Membrane Potential and a Framework for Benchmarking 1-Methylquinolinium Iodide
Introduction: The Critical Role of Membrane Potential in Cellular Physiology
The electrochemical gradient across cellular membranes, known as the membrane potential, is a fundamental biophysical parameter that governs a vast array of physiological processes. From the propagation of nerve impulses and muscle contraction to cellular signaling and mitochondrial energy production, the ability to accurately measure and monitor membrane potential is paramount to advancing our understanding of cellular health and disease.
Fluorescent probes have emerged as indispensable tools for visualizing and quantifying membrane potential in living cells, offering a less invasive and higher-throughput alternative to traditional electrophysiological techniques like patch-clamping[]. These probes can be broadly categorized into two classes: "fast-response" dyes that undergo rapid, voltage-dependent changes in their electronic structure, and "slow-response" or "redistribution" dyes that accumulate in cellular compartments in a manner dependent on the Nernst potential.
This guide provides a comprehensive comparison of three widely-used slow-response fluorescent probes for measuring membrane potential: Tetramethylrhodamine, Methyl Ester (TMRM), Tetramethylrhodamine, Ethyl Ester (TMRE), and 3,3'-Dipropylthiadicarbocyanine Iodide (DiSC3(5)). Furthermore, we introduce 1-Methylquinolinium iodide, a member of the highly fluorescent and photostable quinolinium dye family, as a promising candidate for a novel membrane potential probe. Due to a lack of extensive characterization in the current scientific literature for this specific application, we present a detailed experimental framework for its comprehensive benchmarking against these established methods. This guide is intended for researchers, scientists, and drug development professionals seeking to select the appropriate tools for their experimental needs and to explore the potential of new fluorescent probes.
This compound: A Candidate Probe for Membrane Potential Sensing
Chemical Structure:
A brief, descriptive caption: Workflow for TMRM/TMRE staining and fluorescence microscopy.
This protocol is suitable for high-throughput screening of compounds that affect bacterial or eukaryotic cell membrane potential.
Materials:
-
DiSC3(5) stock solution (e.g., 1 mM in DMSO)
-
Appropriate buffer or medium (e.g., PBS with 0.2% glucose for bacteria) [2]* Cell suspension at a known density (e.g., OD600 of 0.2 for bacteria) [3]* Black, clear-bottom 96-well plates
-
Fluorescence plate reader with appropriate filters (Ex/Em ~622/670 nm)
-
Positive control for depolarization (e.g., Valinomycin or Gramicidin)
Procedure:
-
Cell Preparation: Grow cells to the desired phase (e.g., mid-log phase for bacteria) and resuspend them in the assay buffer to the optimized cell density.
-
Plate Loading: Add the cell suspension to the wells of a black, clear-bottom 96-well plate.
-
Dye Addition: Add DiSC3(5) to each well to a final concentration that needs to be optimized (e.g., 0.5-1 µM).[4][3]
-
Dye Equilibration and Quenching: Incubate the plate at 37°C in the plate reader and monitor the fluorescence until a stable, low baseline is achieved. This indicates that the dye has accumulated in the polarized cells and its fluorescence is quenched.
-
Compound Addition: Add the test compounds or a positive control for depolarization (e.g., 1 µM Gramicidin) to the wells.[3]
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity kinetically over time. Depolarization will cause the release of DiSC3(5) from the cells, leading to an increase in fluorescence (dequenching).
-
Data Analysis: Plot the fluorescence intensity over time. The rate and magnitude of the fluorescence increase are indicative of the depolarizing activity of the test compound.
A brief, descriptive caption: Workflow for DiSC3(5) membrane potential assay using a plate reader.
Proposed Framework for Benchmarking this compound
To rigorously evaluate the potential of this compound as a membrane potential probe, a systematic benchmarking study is required. The following experimental plan outlines the necessary steps to characterize its photophysical properties and compare its performance against the established probes TMRM and DiSC3(5).
Part 1: Photophysical Characterization
The foundational step in evaluating any new fluorescent probe is to determine its fundamental photophysical properties.
Objective: To determine the absorption and emission spectra, molar extinction coefficient, and fluorescence quantum yield of this compound.
Methodology:
-
Absorption Spectroscopy: Prepare a series of known concentrations of this compound in a suitable buffer (e.g., PBS, pH 7.4). Measure the absorbance spectrum for each concentration using a UV-Vis spectrophotometer. The wavelength of maximum absorbance (λ_abs) will be identified. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.[5]
-
Fluorescence Spectroscopy: Using a spectrofluorometer, excite the this compound solution at its λ_abs and measure the fluorescence emission spectrum to determine the wavelength of maximum emission (λ_em).
-
Quantum Yield (Φ_F) Measurement: The fluorescence quantum yield should be determined relative to a well-characterized standard with a similar excitation and emission range (e.g., quinine sulfate in 0.1 M H2SO4). The quantum yield is calculated using the following equation: Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Photostability Assessment: Expose a solution of this compound to continuous excitation light in a fluorometer or on a microscope and monitor the decrease in fluorescence intensity over time. Compare the photobleaching rate to that of TMRM and DiSC3(5) under identical conditions.
Part 2: In-Cell Performance Evaluation
This part of the study will assess the practical utility of this compound in a cellular context.
Objective: To determine the optimal staining concentration, subcellular localization, cytotoxicity, sensitivity to membrane potential changes, and response kinetics of this compound in a model cell line (e.g., HeLa cells).
Methodology:
-
Concentration Optimization and Localization:
-
Incubate HeLa cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) for 30 minutes.
-
Image the cells using fluorescence microscopy to determine the lowest concentration that provides a clear and bright signal.
-
Co-stain with a known mitochondrial marker (e.g., MitoTracker Green) and a nuclear stain (e.g., Hoechst 33342) to determine the subcellular localization of this compound.
-
-
Cytotoxicity Assay:
-
Treat HeLa cells with the same range of this compound concentrations for a prolonged period (e.g., 24 hours).
-
Assess cell viability using a standard method such as the MTT assay or a live/dead cell staining kit. This will determine the working concentration range that is non-toxic to the cells.
-
-
Sensitivity to Membrane Potential Changes:
-
Stain HeLa cells with the optimal, non-toxic concentration of this compound, TMRM, and DiSC3(5) in parallel experiments.
-
Induce a controlled depolarization by adding varying concentrations of KCl (in the presence of valinomycin to equilibrate the membrane potential to the potassium gradient) or by titrating a protonophore like FCCP.
-
Measure the fluorescence intensity at each depolarization level using a fluorescence plate reader or by quantifying the fluorescence from microscopy images.
-
Plot the percentage change in fluorescence intensity versus the calculated membrane potential (for KCl/valinomycin) or the concentration of the depolarizing agent. This will provide a direct comparison of the sensitivity of the probes.
-
-
Response Kinetics:
-
Stain HeLa cells with each of the three probes.
-
Acquire a baseline fluorescence measurement.
-
Add a saturating concentration of a rapid depolarizing agent (e.g., FCCP) and immediately start a time-lapse acquisition on a fluorescence microscope or a kinetic read on a plate reader.
-
Measure the time it takes for the fluorescence signal to reach a new steady state. This will determine the response time of each probe to a change in membrane potential.
-
A brief, descriptive caption: Proposed workflow for the comprehensive benchmarking of this compound.
Conclusion
The measurement of membrane potential is a cornerstone of cell biology research. While established fluorescent probes like TMRM, TMRE, and DiSC3(5) are powerful tools, the exploration of new chemical scaffolds is essential for advancing the field. This compound, with its promising quinolinium core, represents an intriguing candidate for a novel membrane potential probe. The lack of comprehensive data on its performance necessitates a rigorous, side-by-side comparison with established methods.
The experimental framework proposed in this guide provides a clear and scientifically sound pathway for such a benchmarking study. By systematically characterizing its photophysical properties and its performance in a cellular context, researchers can objectively assess the utility of this compound and determine its potential to become a valuable addition to the toolkit of fluorescent probes for membrane potential measurement. This approach not only ensures scientific integrity but also empowers researchers to make informed decisions about the best tools for their specific research questions.
References
- Brouwer, A. M. (2023). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. ACS Sensors. [Link]
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- Creed, S. J., & McKenzie, M. (2019). Measurement of Mitochondrial Membrane Potential with the Fluorescent Dye Tetramethylrhodamine Methyl Ester (TMRM). Methods in Molecular Biology. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Methylquinolinium Iodide
As a Senior Application Scientist, my objective extends beyond the application of chemical compounds to ensuring their entire lifecycle, including disposal, is managed with the highest standards of safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 1-Methylquinolinium iodide, a quaternary ammonium salt used in various research applications.[1][2] The procedures outlined here are designed to protect laboratory personnel, ensure regulatory compliance, and minimize environmental impact, reflecting the core principles of responsible chemical management.
Hazard Profile and Safety Rationale
Understanding the inherent hazards of this compound is fundamental to appreciating the necessity for stringent disposal protocols. This compound is not merely an inert reagent; it possesses specific chemical properties that demand careful handling from acquisition to disposal. The primary rationale for controlled disposal is to mitigate risks to human health and prevent the release of a potentially ecotoxic substance into the environment.
Key Causality: Quaternary ammonium compounds (QACs), as a class, are recognized for their potential toxicity to aquatic organisms.[3][4] Their release into waterways via drains can disrupt aquatic ecosystems.[3][5] Furthermore, direct contact can cause significant irritation to skin, eyes, and the respiratory system.[5][6] Therefore, disposal procedures are not arbitrary but are directly derived from this hazard profile.
Table 1: Hazard Summary for this compound
| Hazard Classification | Description | GHS Pictogram | Rationale for Controlled Disposal |
|---|---|---|---|
| Skin Irritation (Category 2) | Causes skin irritation upon contact.[5][6] | pictogram: "!" (Exclamation Mark) | Prevents chemical burns and dermatitis in personnel handling the waste. |
| Serious Eye Irritation (Category 2) | Causes serious, potentially damaging, eye irritation.[5][6] | pictogram: "!" (Exclamation Mark) | Protects personnel from significant eye injury during waste handling and consolidation. |
| Respiratory Irritation (STOT SE 3) | May cause irritation to the respiratory tract if inhaled as dust.[5][6] | pictogram: "!" (Exclamation Mark) | Mandates handling in ventilated areas (fume hoods) to prevent respiratory distress. |
| Acute Oral Toxicity (Category 4) | Harmful if swallowed.[6] | pictogram: "!" (Exclamation Mark) | Reinforces the need to prevent cross-contamination and ingestion pathways. |
| Aquatic Toxicity (Implied) | As a QAC, it is presumed to be toxic to aquatic life.[3][4] | pictogram: "environment" (Precautionary) | Prevents environmental contamination; direct discharge to sewer systems is prohibited.[5] |
Core Disposal Principle: Mandated Professional Chemical Waste Management
The only acceptable and compliant method for the final disposal of this compound is through a licensed and certified chemical waste management contractor. It is the responsibility of the waste generator to correctly classify, segregate, and store the chemical waste prior to collection.[7][8]
Expert Insight: Attempting to neutralize or treat this compound in-house without specific, validated protocols and environmental clearance is strongly discouraged. The risks of incomplete reactions, generation of unknown hazardous byproducts, and non-compliance with environmental regulations (such as the US EPA's Resource Conservation and Recovery Act - RCRA) are significant.[7] Professional disposal services ensure the material is handled via controlled, high-temperature incineration with flue gas scrubbing, which is the recommended method for destroying such organic compounds.[5]
Step-by-Step Laboratory Waste Segregation & Collection Protocol
This protocol provides a self-validating system for safely accumulating this compound waste in the laboratory, ensuring it is ready for professional disposal.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
-
Rationale: To create a barrier between the operator and the hazardous material.
-
Procedure: Before handling the waste container or the chemical itself, wear:
-
Nitrile gloves (or other chemically impermeable gloves).
-
Safety goggles or a face shield.[5]
-
A laboratory coat.
-
Step 2: Characterize and Segregate the Waste
-
Rationale: To prevent dangerous reactions by mixing incompatible waste streams and to comply with disposal facility requirements. The iodide content makes this a halogenated compound.
-
Procedure:
-
Designate a specific waste stream for "Halogenated Organic Solids" or "Halogenated Organic Liquids," as appropriate.
-
Collect pure this compound and materials heavily contaminated with it (e.g., weighing papers, spatulas) in this stream.
-
Crucially: Do not mix this waste with non-halogenated solvents, strong acids/alkalis, or strong oxidizing/reducing agents.[6]
-
Step 3: Proper Containerization
-
Rationale: To safely contain the waste, prevent leaks, and clearly communicate the contents to all laboratory personnel and waste handlers.
-
Procedure:
-
Use a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) bottle or drum).
-
The container must be in good condition, with a tightly closing lid.[5]
-
Affix a "Hazardous Waste" label to the container.
-
Clearly list the full chemical name: "this compound" and its CAS number: "3947-76-0".[1] List any other chemical constituents if it is a mixed waste stream.
-
Keep the container closed at all times, except when adding waste.
-
Step 4: Handling Contaminated Labware and Materials
-
Rationale: Items that are grossly contaminated must be treated as hazardous waste themselves.
-
Procedure:
-
Disposable Items: Contaminated gloves, bench paper, and wipes should be placed in a sealed bag and then into the solid hazardous waste container.
-
Non-Disposable Glassware/Equipment: Decontaminate by triple rinsing with a suitable solvent (e.g., ethanol or methanol, depending on solubility characteristics).[9] The first rinseate is considered hazardous and must be collected as "Halogenated Organic Liquid Waste." Subsequent rinses may be managed as regular chemical waste, depending on local institutional policies.
-
Contaminated Packaging: The original product container must be disposed of as hazardous waste.[5][6] It can be triple-rinsed (collecting the rinseate as hazardous waste) and offered for recycling if institutional policy allows, or punctured to prevent reuse and discarded as solid hazardous waste.[5]
-
Emergency Protocol: Accidental Spills
A spill constitutes an uncontrolled release and must be managed immediately to mitigate exposure and environmental release.
-
Rationale: To safely contain and clean up the material while protecting personnel.
-
Step-by-Step Spill Response:
-
Alert Personnel & Evacuate: Notify others in the immediate area. If the spill is large, evacuate the lab.
-
Remove Ignition Sources: Although not highly flammable, it is good practice to remove any nearby ignition sources.[5]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: At a minimum, wear double gloves, safety goggles, a lab coat, and if the spill is large and dusty, respiratory protection.
-
Containment & Cleanup:
-
Final Decontamination: Wipe the spill area with a damp cloth. Collect the absorbent material and cleaning cloth as hazardous waste.
-
Disposal: Place all cleanup materials into the designated, sealed hazardous waste container.
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing this compound from the point of generation to its final disposal.
Caption: Logical workflow for the safe handling and disposal of this compound waste.
References
- Material Safety Data Sheet - 1-Ethylquinaldinium Iodide, 97% (titr.).Cole-Parmer. [Link]
- 5-Amino-1-methylquinolinium Chloride and Iodide: A Compar
- Quaternary Ammonium Disinfectant Product Alternatives Fact Sheet.Cybersecurity and Infrastructure Security Agency (CISA). [Link]
- Quaternary Ammonium Compounds Fact Sheet.Toxics Use Reduction Institute (TURI). [Link]
- Basic information of 5-Amino-1MQ Iodide.Xi'an Lyphar Biotech Co., Ltd. [Link]
- 1-Methylquinolinium | C10H10N+.PubChem. [Link]
- International Chemical Safety Cards (ICSC) 0509 - METHYL IODIDE.ILO/WHO. [Link]
- Chamberland SOP Working with Methyl Iodide.University of Vermont. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methylquinolinium Iodide
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. 1-Methylquinolinium iodide, a quaternary ammonium salt, is one such compound where a thorough understanding of its properties is paramount to ensuring a safe laboratory environment. This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe handling, use, and disposal of this compound, grounded in established safety principles.
Hazard Assessment: Understanding the 'Why' Behind the Precautions
This compound and its analogs are classified under the Globally Harmonized System (GHS) as substances that pose specific risks upon exposure.[1] The primary hazards include:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (Category 2): Can cause significant and potentially damaging eye irritation.[1][2]
-
Respiratory Tract Irritation (Category 3): Inhalation of dust or aerosols may lead to respiratory irritation.[1][2]
-
Harmful if Swallowed (Acute Toxicity, Oral - Category 4): Ingestion can be harmful to health.[1]
The underlying mechanism for this irritancy is tied to its nature as a quaternary ammonium compound (QAC). The cationic structure of QACs allows them to interact with and disrupt negatively charged biological membranes, which can lead to cell damage and irritation.[3] While the toxicological properties of every specific isomer may not be fully investigated, this fundamental reactivity necessitates a comprehensive personal protective equipment (PPE) strategy.[4]
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the identified risks. Engineering controls, such as a certified chemical fume hood, are the primary line of defense and must be used whenever handling the solid compound or solutions.[1]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 5-mil thickness). | Provides a robust barrier against skin contact.[5] Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your skin.[6][7] |
| Eye & Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). | Protects against splashes, dust, and aerosols from entering the eyes, which are particularly sensitive to this compound.[2][4] |
| Skin & Body Protection | Chemically resistant laboratory coat, long pants, and fully enclosed, non-porous shoes. | Prevents incidental skin contact from spills or splashes. Impervious clothing should be considered for larger-scale operations.[4][6] |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges. | Required when engineering controls (like a fume hood) are not available or during a large spill cleanup to prevent inhalation of dust or aerosols.[4][6] |
Operational Plan: From Preparation to Disposal
Adherence to a systematic workflow is critical for minimizing exposure risk. The following protocol outlines the essential steps for safely handling this compound.
Safe Handling Workflow
This workflow ensures that safety checks and procedural steps are integrated into the entire handling process.
Caption: A flowchart outlining the key steps for safely handling this compound.
Emergency Procedures: Spill and Exposure Response
In the event of accidental release or exposure, a swift and correct response is crucial.
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention if irritation develops or persists.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration, but avoid mouth-to-mouth resuscitation.[2] Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2] Call a poison control center or seek immediate medical attention.[1]
-
Small Spill (in a fume hood): Use an inert absorbent material to collect the spilled substance. Place the contaminated material into a suitable, sealed container for chemical waste disposal.[1]
-
Large Spill: Evacuate the area immediately. Keep personnel upwind of the spill.[2] Ensure the area is well-ventilated. Trained personnel with appropriate respiratory protection and chemical-resistant clothing should conduct the cleanup.[8]
Disposal Plan: Managing Chemical Waste Streams
Proper segregation and disposal of chemical waste are legally mandated and essential for environmental and personnel safety. All waste materials contaminated with this compound must be treated as hazardous waste.
Caption: A decision flowchart for the proper segregation and disposal of waste.
Disposal Protocol:
-
Do Not Dispose in Drains: Never dispose of this compound or its solutions down the sink.[1]
-
Segregate Waste: Collect waste in suitable, closed, and clearly labeled containers.[2]
-
Solid Waste: Contaminated disposables such as gloves, paper towels, and weigh paper should be placed in a designated hazardous solid waste container.[9]
-
Liquid Waste: Unused solutions and solvent rinses from decontaminating glassware should be collected in a designated hazardous liquid waste container. Depending on the solvent used, this may need to be a halogenated waste stream.
-
Final Disposal: Arrange for collection by your institution's certified hazardous waste disposal service in accordance with all local, state, and federal regulations.[1][10]
By integrating this comprehensive safety and handling framework into your daily laboratory operations, you can effectively mitigate the risks associated with this compound, ensuring a secure environment for groundbreaking research.
References
- Material Safety Data Sheet - 1-Ethylquinaldinium Iodide, 97% (titr.). (n.d.). Cole-Parmer. [Link]
- Quinolinium,4-[(hydroxyimino)methyl]-1-methyl-, iodide (1:1) (CAS No. 7375-30-6) SDS. (n.d.). ChemSrc. [Link]
- Adebayo, A., & Winder, C. (2023). Quaternary Ammonium Compound Toxicity. In StatPearls. StatPearls Publishing.
- Quaternary Ammonium Compounds (QACs) ADBAC and DDAC Fact Sheet. (2023).
- Quaternary Ammonium Why Use Test Strips? (n.d.). Food-Safety-Training.net. [Link]
- Dispose of Used Consumables. (n.d.). Illumina Support. [Link]
- METHYL IODIDE. (n.d.).
Sources
- 1. documents.tocris.com [documents.tocris.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. iolitec.de [iolitec.de]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Dispose of Used Consumables [support-docs.illumina.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
